1-Azido-3-nitrobenzene
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-azido-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZFBNQYJIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164813 | |
| Record name | 3-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-59-2 | |
| Record name | 3-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Azido-3-nitrobenzene from 3-Nitroaniline
This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 1-azido-3-nitrobenzene from 3-nitroaniline. The document details the underlying chemical transformations, a comprehensive experimental protocol for a high-yield one-pot synthesis, and relevant characterization and safety data.
Introduction and Reaction Overview
This compound is a valuable organic intermediate, notable for the presence of both an azide and a nitro group on an aromatic ring. The azide moiety serves as a versatile functional group for "click chemistry" via 1,3-dipolar cycloaddition reactions, while the nitro group's electron-withdrawing nature influences the molecule's reactivity.[1] These characteristics make it a useful building block in the synthesis of various heterocyclic compounds and as a photoaffinity labeling reagent.[2]
The most common and efficient synthesis of this compound from 3-nitroaniline is a two-step process that is often performed in a single reaction vessel, known as a one-pot synthesis.[1] The process involves:
-
Diazotization: The primary aromatic amine (3-nitroaniline) is converted into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as p-toluenesulfonic acid (p-TsOH).[3][4][5]
-
Azidation: The intermediate diazonium salt is then treated with an azide salt, typically sodium azide (NaN₃), which displaces the diazonium group (N₂) to form the final aryl azide product.[2]
This one-pot method is favored for its operational simplicity, high yield, and the production of a clean product that often requires minimal purification.[1][2]
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This section details an efficient one-pot procedure adapted from established methodologies, which report high yields.[1][2]
Reagents and Materials:
-
3-Nitroaniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beaker, filtration apparatus)
Procedure:
-
Preparation of Acidic Solution: In a beaker equipped with a magnetic stir bar, dissolve p-toluenesulfonic acid monohydrate (9.0 mmol) in deionized water (10 mL).
-
Addition of Amine: To the stirring acidic solution at room temperature, add 3-nitroaniline (1.0 mmol). Stir for one minute.
-
Diazotization: Gradually add anhydrous sodium nitrite (9.0 mmol) to the mixture over a period of 5 minutes. The reaction is exothermic and should be monitored. Continue stirring at room temperature. The progress of the diazotization can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[2]
-
Azidation: Once the diazotization is complete, add anhydrous sodium azide (1.6 mmol) to the resulting solution. An immediate evolution of nitrogen gas may be observed.[2]
-
Precipitation and Isolation: The product, this compound, will precipitate from the aqueous solution as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a generous amount of cold deionized water (e.g., 50 mL) to remove any residual salts.[2]
-
Drying: Dry the purified product under vacuum to obtain the final this compound. The reported product is an orange solid.[2]
Caption: Experimental workflow for the one-pot synthesis.
Quantitative Data and Characterization
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄N₄O₂ | [6][7] |
| Molecular Weight | 164.12 g/mol | [1][7][8] |
| Appearance | Orange/Yellow Solid | [2][9] |
| Melting Point | 52 °C | [2] |
| Reported Yield | 93% | [1][2] |
| IR Spectroscopy (ν) | ~2100 cm⁻¹ (asymmetric N₃ stretch) | [1][9] |
| ¹H NMR (DMSO-d₆, δ) | 7.0 - 8.5 ppm (aromatic protons) | [1] |
| ¹³C NMR (DMSO-d₆, δ) | 110 - 150 ppm (aromatic carbons) | [1] |
Safety and Handling
Researchers must adhere to strict safety protocols when synthesizing and handling this compound.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[2]
-
Explosion Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. While aryl azides are generally more stable than their alkyl counterparts, caution is still required. Avoid heating the compound excessively.
-
Reagent Hazards: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Sodium nitrite (NaNO₂) is a strong oxidizer. Handle these reagents with care according to their Safety Data Sheets (SDS).
References
- 1. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 7. This compound [oakwoodchemical.com]
- 8. 3-Nitrophenyl azide | C6H4N4O2 | CID 150927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Azido-3-nitrobenzene, a versatile molecule with significant applications in organic synthesis and medicinal chemistry. This document summarizes key data, outlines experimental protocols, and visualizes important chemical pathways to support research and development activities.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| Appearance | Yellowish, lustrous crystalline needles | |
| Melting Point | 52-54 °C | [3] |
| Boiling Point | Not available (decomposes) | |
| Density | Not available (computationally predicted) | |
| Solubility | Soluble in many organic solvents; very low solubility in water. | |
| CAS Number | 1516-59-2 | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the diazotization of 3-nitroaniline, followed by a reaction with sodium azide.
Experimental Protocol: Synthesis from 3-Nitroaniline
This protocol is adapted from established chemical literature.
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
In a flask, dissolve 10 mmol of 3-nitroaniline in 10 mL of 6 M HCl.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of 15 mmol of sodium nitrite in 25 mL of cold water dropwise to the 3-nitroaniline solution while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes in the ice bath.
-
In a separate flask, dissolve 40 mmol of sodium azide in 50 mL of water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. An immediate reaction should be observed.
-
Allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
Extract the product from the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a yellow solid.
Key Chemical Reactions and Pathways
This compound is a valuable synthon due to the reactivity of both the azide and nitro functional groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group readily participates in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. This reaction is known for its high efficiency and mild reaction conditions.[4]
Caption: CuAAC reaction of this compound.
Formation of Nitrene Intermediate
Upon thermal or photochemical activation, this compound can eliminate a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This intermediate can undergo various subsequent reactions, such as insertions into C-H bonds.[4]
Caption: Formation of a nitrene intermediate.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy:
-
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).
-
Expected Chemical Shifts: The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns are characteristic of the 1,3-disubstituted nitrobenzene ring system.[4]
¹³C NMR Spectroscopy:
-
Experimental Protocol: A sample is prepared as for ¹H NMR and the ¹³C spectrum is acquired.
-
Expected Chemical Shifts: The aromatic carbons typically resonate between δ 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro and azide groups will be shifted downfield.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups.
-
Experimental Protocol: An IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by analyzing a thin film evaporated from a solution.
-
Characteristic Absorption Bands:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Experimental Protocol: A sample is introduced into the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).
-
Expected Fragmentation: The molecular ion peak [M]⁺ is expected at m/z 164. A common fragmentation pattern for aryl azides involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at m/z 136.[5] Further fragmentation of the nitrobenzene ring can also be observed.
Safety Information
This compound should be handled with care by trained personnel in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Azide compounds can be explosive, especially when heated or subjected to shock, and should be handled with appropriate precautions.
References
An In-depth Technical Guide to 1-Azido-3-nitrobenzene (CAS Number: 1516-59-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-azido-3-nitrobenzene, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details the compound's physicochemical properties, synthesis, and key reactions, with a focus on its role in bioconjugation and the formation of novel heterocyclic compounds. Detailed experimental protocols for its synthesis and a representative application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) are provided. Safety precautions and handling guidelines are also discussed to ensure its proper use in a laboratory setting.
Introduction
This compound, also known as 3-nitrophenyl azide, is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group attached to a benzene ring. This unique combination of a highly reactive azide moiety and an electron-withdrawing nitro group imparts distinct chemical properties that make it a valuable reagent in various chemical transformations. Its primary utility lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[1] This reaction is widely employed in drug development, materials science, and biochemical studies for the efficient construction of complex molecular architectures.[1][] Furthermore, the azide group can undergo photolysis to generate a highly reactive nitrene intermediate, which can be utilized in C-H insertion and addition reactions.[1] The nitro group can also be selectively reduced to an amine, providing a handle for further functionalization.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the following tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1516-59-2 | [3] |
| Molecular Formula | C₆H₄N₄O₂ | [3][4] |
| Molecular Weight | 164.12 g/mol | [3][4] |
| Melting Point | 55-56 °C | [5] |
| Appearance | Orange solid | [6] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])N=[N+]=[N-] | [4] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR (300 MHz, DMSO-d₆) | 7.99 (d, J = 6.9 Hz, 1H), 7.82 (s, 1H), 7.68 (m, 1H), 7.59 (d, J = 6.9 Hz, 1H) | [6] |
| ¹³C NMR | Specific data not readily available in the searched resources. The technique is crucial for confirming the substitution pattern on the aromatic ring. | [7] |
| Infrared (IR) | Specific peak data not readily available. Expect characteristic peaks for the azide (around 2100 cm⁻¹) and nitro (around 1530 and 1350 cm⁻¹) groups. | [7] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is through the diazotization of 3-nitroaniline, followed by a reaction with sodium azide.[1][7]
Synthesis of this compound from 3-Nitroaniline
This protocol is adapted from a published procedure.[6]
Reaction Scheme:
Caption: Synthesis of this compound via diazotization of 3-nitroaniline.
Materials:
-
3-Nitroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 mmol) in 6 M hydrochloric acid (volume as required for dissolution) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 mmol) in water to the cooled solution of 3-nitroaniline while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.
-
In a separate beaker, dissolve sodium azide (4.0 mmol) in water.
-
Slowly add the sodium azide solution to the diazonium salt solution while keeping the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an orange solid. The reported yield for a similar procedure is 93%.[6]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the azide and nitro functional groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key building block in CuAAC reactions, a cornerstone of "click chemistry." This reaction allows for the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.[1][] The electron-withdrawing nitro group can influence the reactivity of the azide group in this cycloaddition.[1] These triazole products have shown promise in medicinal chemistry, with some derivatives being investigated as potential antiviral agents.[]
General Experimental Workflow for CuAAC:
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Nitrene Formation
Upon thermal or photochemical activation, this compound can extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1] This species can undergo various reactions, including C-H bond insertion and addition to double bonds, making it a useful tool for cross-linking polymers and modifying biomolecules.[1]
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, providing a synthetic handle for further derivatization. This allows for the synthesis of a wide range of compounds with tailored properties for various applications, including drug development.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard and Precautionary Statements
| GHS Classification | Statements | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |
Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to readily participate in CuAAC reactions makes it a crucial tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The presence of both the azide and nitro functionalities offers multiple avenues for chemical modification, allowing for the creation of diverse molecular libraries. Researchers, scientists, and drug development professionals should consider this compound as a key reagent for their synthetic endeavors, while always adhering to strict safety protocols during its handling and use.
References
An In-depth Technical Guide to the Structure and Reactivity of 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Azido-3-nitrobenzene. This bifunctional aromatic compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and for the introduction of functionalities relevant to medicinal chemistry and materials science. This document details its physicochemical and spectral properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications, with a focus on its utility in drug development.
Introduction
This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group attached to a benzene ring at the meta position. This unique substitution pattern, combining a highly reactive azide moiety with a strongly electron-withdrawing nitro group, imparts distinct chemical characteristics that are actively leveraged in various research and development areas.[1] Its utility is most prominent in the field of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of 1,2,3-triazole derivatives. These triazole-containing compounds have shown significant promise in medicinal chemistry, with some exhibiting potent biological activities.[1][2] Furthermore, the azide group can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation, enabling applications in materials science and bioconjugation. The nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications and the synthesis of a diverse range of derivatives.[1]
Structure and Physicochemical Properties
This compound is a crystalline solid, typically appearing as yellowish, lustrous needles.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | m-Azidonitrobenzene, 3-Nitrophenyl azide | [3][4] |
| CAS Number | 1516-59-2 | [1][5] |
| Molecular Formula | C₆H₄N₄O₂ | [5] |
| Molecular Weight | 164.12 g/mol | [1][5] |
| Appearance | Yellowish, lustrous needles | [1] |
| Melting Point | 53-54 °C | [1] |
| InChI Key | AMLBZFBNQYJIRI-UHFFFAOYSA-N | [1][4] |
| SMILES | O=--INVALID-LINK--c1cccc(N=[N+]=[N-])c1 | [4][5] |
Spectral Data
The structural characterization of this compound is primarily achieved through spectroscopic methods. Below is a summary of its key spectral features.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2110-2140 | Asymmetric N₃ stretch | Strong |
| ~1530-1550 | Asymmetric NO₂ stretch | Strong |
| ~1340-1360 | Symmetric NO₂ stretch | Strong |
| ~3000-3100 | Aromatic C-H stretch | Medium |
| ~1475-1600 | Aromatic C=C ring stretch | Medium |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film). The azide stretch is a particularly strong and sharp indicator of this functional group. The nitro group's asymmetric and symmetric stretches are also prominent and characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the substitution pattern of the aromatic ring.
¹H NMR Spectral Data (Typical solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | m | - | Aromatic H |
| ~7.5 - 7.7 | m | - | Aromatic H |
| ~7.2 - 7.4 | m | - | Aromatic H |
Note: The aromatic region will show a complex multiplet pattern due to the meta-substitution. Specific assignments require higher field NMR and 2D correlation spectroscopy.
¹³C NMR Spectral Data (Typical solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~140 | C-N₃ |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~110 | Aromatic C-H |
Note: The carbons attached to the electron-withdrawing nitro and azide groups are significantly deshielded and appear at lower field.
Synthesis of this compound
The most common and efficient methods for the synthesis of this compound involve nucleophilic aromatic substitution or the diazotization of a corresponding aniline derivative.
From 1-Chloro-3-nitrobenzene (Nucleophilic Aromatic Substitution)
This method relies on the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates nucleophilic attack by the azide ion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a mixture of acetone and water.
-
Addition of Azide: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of this compound via Nucleophilic Aromatic Substitution.
From 3-Nitroaniline (Diazotization-Azidation)
This is a widely used one-pot synthesis that proceeds through a diazonium salt intermediate.
Experimental Protocol:
-
Diazotization: Dissolve 3-nitroaniline (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.
-
Azidation: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃, 1.0-1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed. Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete.
-
Isolation: The product, this compound, often precipitates from the reaction mixture as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield the final product.
References
1-Azido-3-nitrobenzene molecular weight and formula
An In-depth Technical Guide to 1-Azido-3-nitrobenzene
This guide provides a detailed overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound is a chemical compound with the molecular formula C₆H₄N₄O₂.[1][2][3][4] Its molecular structure consists of a benzene ring substituted with an azido group (-N₃) and a nitro group (-NO₂).
Quantitative Molecular Data
The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₆H₄N₄O₂ | [1][2][3][4] |
| Molecular Weight | 164.12 g/mol | [1][2][5] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1516-59-2 | [2] |
Molecular Structure and Relationships
The relationship between the molecular formula and its constituent elements can be visualized as a logical hierarchy.
Caption: Hierarchical breakdown of the molecular formula of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are specific to individual research applications and are not broadly available in public chemical databases. For specific methodologies, researchers should consult peer-reviewed scientific literature that details the synthesis or application of this compound in a context relevant to their work.
Signaling Pathways
References
- 1. This compound [stenutz.eu]
- 2. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 3. 3-Nitrophenyl azide | C6H4N4O2 | CID 150927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. 1-Azido-4-nitrobenzene | C6H4N4O2 | CID 137049 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Azido-3-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Azido-3-nitrobenzene, a key chemical intermediate in various synthetic processes. While specific quantitative solubility data is not extensively published, this document outlines the methodologies for its determination and presents a framework for data presentation. Furthermore, it details established protocols for the synthesis of this compound, providing researchers with the necessary information for its preparation and use in further applications.
Data Presentation: Solubility of this compound
Precise, quantitative solubility data for this compound in a range of organic solvents is crucial for its effective use in synthesis, purification, and formulation. The following table provides a structured template for the systematic recording and comparison of such data, which would be obtained through the experimental protocols detailed in the subsequent section.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |
Note: The choice of solvent for reactions involving this compound is critical for ensuring the homogeneity of the reaction mixture and the solubility of all reagents. Dimethylformamide (DMF) is frequently utilized in the azidation step as it effectively enhances the solubility of sodium azide, leading to a more uniform and efficient reaction.[1]
Experimental Protocols
Synthesis of this compound via Diazotization of 3-Nitroaniline
A common and high-yield method for the synthesis of this compound involves the diazotization of 3-nitroaniline followed by a reaction with an azide salt.[1]
Materials:
-
3-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Acetic Acid
-
Sulfuric Acid
-
Ice
-
Water
Procedure:
-
A solution of 3-nitroaniline is prepared in a mixture of acetic and sulfuric acids.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A chilled aqueous solution of sodium nitrite is added dropwise to the 3-nitroaniline solution while maintaining the temperature below 5 °C. This initiates the diazotization reaction, forming the corresponding diazonium salt.
-
After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 15-20 minutes at 0-5 °C.
-
A solution of sodium azide in water is then added slowly to the reaction mixture. Vigorous nitrogen gas evolution will be observed.
-
The mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
The solid product, this compound, is collected by vacuum filtration.
-
The collected solid is washed thoroughly with cold water and then dried under vacuum to yield the final product. A yield of 97% has been reported for this method.[1]
General Experimental Protocol for Determining the Solubility of this compound
The following is a general gravimetric method for determining the solubility of an organic compound in a given solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, acetone, ethanol, methanol, ethyl acetate, dichloromethane, THF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm)
-
Oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.
-
Record the initial mass of the vial and the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Record the mass of the vial and the saturated solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight is achieved.
-
Weigh the vial containing the dry solute. The mass of the dissolved this compound can then be determined.
-
Calculate the solubility in g/L and mol/L.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
Visualizations
Synthesis Pathway of this compound
References
Spectroscopic and Synthetic Profile of 1-Azido-3-nitrobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and UV-Vis) and a common synthetic route for 1-Azido-3-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize substituted benzene derivatives in their work.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. Due to the limited availability of fully assigned public data for this specific isomer, the provided information is a combination of data from closely related compounds and general principles of spectroscopy for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the substitution pattern of the azide and nitro groups on the benzene ring.[1]
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of the nitro and azide groups will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.34 ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 - 8.2 | t | ~2.0 (meta) |
| H-4 | ~7.8 - 8.0 | dd | ~8.0 (ortho), ~2.0 (meta) |
| H-5 | ~7.4 - 7.6 | t | ~8.0 (ortho) |
| H-6 | ~7.6 - 7.8 | dd | ~8.0 (ortho), ~2.0 (meta) |
Note: The predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbons directly attached to the electron-withdrawing azide and nitro groups will be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-N₃) | ~140 - 145 |
| C-2 | ~115 - 120 |
| C-3 (C-NO₂) | ~148 - 152 |
| C-4 | ~120 - 125 |
| C-5 | ~130 - 135 |
| C-6 | ~125 - 130 |
Note: The predicted values are based on additive models for substituent chemical shifts on a benzene ring. Experimental verification is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in this compound, namely the azide and nitro moieties.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | ~2100 - 2150 | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric stretch | ~1520 - 1560 | Strong |
| Nitro (-NO₂) | Symmetric stretch | ~1340 - 1370 | Strong |
| Aromatic C-H | Stretch | ~3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium to Weak |
The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide group.[1] The two strong absorptions for the nitro group are also characteristic.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system of the nitro-substituted benzene ring. A strong absorption band around 240 nm is characteristic of the π→π* transition in nitroaromatic compounds.[1] The presence of the azide group can influence the electronic structure and thus the absorption spectrum.[1]
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |
| π→π | ~230 - 260 | High |
| n→π | ~300 - 350 | Low to Medium |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the diazotization of 3-nitroaniline followed by treatment with sodium azide.
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.
-
Allow the reaction mixture to stir for 1-2 hours at 0-5 °C.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For purification, the crude product can be dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) IR measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the azide and nitro functional groups.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
Scan the spectrum over a wavelength range of approximately 200-600 nm.
-
Determine the wavelength(s) of maximum absorbance (λmax).
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Azido-3-nitrobenzene, a molecule of significant interest in various fields, including organic synthesis and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from studies on closely related compounds, theoretical calculations, and established principles of thermal decomposition for aryl azides and nitroaromatic compounds. The guide covers the fundamental decomposition pathways, available thermal analysis data, detailed experimental protocols for characterization, and visual representations of the decomposition mechanisms and analytical workflows.
Introduction
This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group. This combination of an energy-rich azide group and an electron-withdrawing nitro group imparts unique chemical properties and renders the molecule thermally sensitive. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in chemical synthesis, particularly in the formation of heterocyclic compounds and as a precursor for reactive nitrene intermediates.
The primary thermal decomposition route for aryl azides involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. In the case of this compound, this generates 3-nitrophenylnitrene. The subsequent reactions of this nitrene dictate the final decomposition products. Unlike its ortho-isomer, the meta-positioning of the azide and nitro groups in this compound prevents the intramolecular cyclization reaction that leads to the formation of benzofuroxans.
Thermal Decomposition Pathways
The thermal decomposition of this compound is a complex process initiated by the cleavage of the covalent bond between the aromatic ring and the azide functional group.
Primary Decomposition: Nitrene Formation
The initial and rate-determining step in the thermal decomposition of this compound is the unimolecular elimination of a molecule of nitrogen gas (N₂) to yield a highly reactive electron-deficient intermediate known as 3-nitrophenylnitrene. This process is endothermic, requiring energy to break the C-N bond.
Secondary Decomposition Reactions of 3-Nitrophenylnitrene
The 3-nitrophenylnitrene intermediate can exist in either a singlet or a triplet state, with the triplet state being more stable. The subsequent reactions of the nitrene are diverse and can include:
-
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from neighboring molecules to form 3-nitroaniline.
-
Azo Compound Formation: Two nitrene molecules can dimerize to form an azo compound, 3,3'-dinitroazobenzene.
-
Insertion Reactions: The highly reactive nitrene can insert into C-H bonds of other organic molecules present in the reaction mixture.
-
Ring Expansion/Contraction: While less common for aryl nitrenes, ring expansion to a seven-membered ring or contraction can occur under certain conditions.
The specific products formed will depend on the reaction conditions, such as temperature, pressure, and the presence of other reactive species.
Thermal Analysis Data
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For energetic materials, it reveals melting points and exothermic decomposition events.
Table 1: DSC Data for o-Azidonitrobenzene
| Parameter | Value (in Nitrogen) | Value (in Air) | Reference |
| First Exothermic Peak | [1] | ||
| Onset Temperature (T₀/Tᵢ) | 70 °C | 71 °C | [1] |
| Peak Temperature (Tₚ) | 120 °C | 120 °C | [1] |
| Enthalpy of Decomposition (ΔH) | -577 J/g | -527 J/g | [1] |
| Second Exothermic Peak | [1] | ||
| Onset Temperature (T₀/Tᵢ) | 160 °C | 177 °C | [1] |
| Peak Temperature (Tₚ) | 193 °C | 240 °C | [1] |
| Enthalpy of Decomposition (ΔH) | -1836 J/g | -1847 J/g | [1] |
Note: The data for o-azidonitrobenzene suggests a two-stage decomposition process. A similar multi-stage decomposition can be anticipated for this compound, although the specific temperatures and enthalpies will differ due to the different substitution pattern.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a significant mass loss corresponding to the elimination of N₂ (approximately 17% of the total molecular weight) would be expected at the onset of decomposition. Subsequent mass loss would correspond to the fragmentation of the remaining organic structure. While a specific TGA curve for this compound is not available, a generalized representation of the expected behavior is shown below.
Experimental Protocols
The following are detailed methodologies for conducting thermal analysis of this compound, based on established standards for energetic materials.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on the principles outlined in ASTM E698, "Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials."
Objective: To determine the onset temperature, peak exothermic temperature, and enthalpy of decomposition of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a suitable cooling system.
-
Hermetically sealed aluminum or gold-plated steel crucibles.
-
Microbalance (accurate to ±0.01 mg).
-
Inert gas supply (e.g., high-purity nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 0.5 - 2.0 mg of this compound into a crucible.
-
Crucible Sealing: Hermetically seal the crucible to prevent volatilization of the sample before decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition onset (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the completion of the decomposition exotherm (e.g., 350 °C). A range of heating rates is used for kinetic analysis.
-
-
Data Analysis:
-
Determine the onset temperature of the exotherm using the tangent method.
-
Identify the peak maximum temperature of the exotherm.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH).
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the mass loss of this compound as a function of temperature and identify the decomposition stages.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Open ceramic or aluminum crucibles.
-
Microbalance (integral to the TGA).
-
Inert gas supply (e.g., high-purity nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 1 - 5 mg of this compound into an open TGA crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature of around 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
Determine the onset temperature of each mass loss step.
-
Calculate the percentage of mass lost at each stage.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
-
Safety Considerations
This compound is an energetic material and should be handled with extreme caution.
-
Explosion Hazard: It is potentially explosive and sensitive to heat, shock, and friction.
-
Toxicity: Like many nitroaromatic compounds, it is expected to be toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Small Quantities: All experimental work should be performed on a small scale (milligrams).
-
Ventilation: Work in a well-ventilated fume hood.
-
Avoid Confinement: Do not heat the material in a sealed container that cannot withstand the pressure generated by gas evolution.
Conclusion
While direct experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of related compounds and theoretical principles. The primary decomposition event is the formation of the highly reactive 3-nitrophenylnitrene intermediate through the loss of nitrogen gas. The subsequent reactions of this intermediate lead to a variety of decomposition products. The thermal analysis of its ortho-isomer suggests a multi-stage, energetic decomposition. The detailed experimental protocols provided in this guide, based on established standards, offer a framework for the safe and accurate characterization of this and other similar energetic materials. Further experimental and computational studies are warranted to fully elucidate the thermal behavior and decomposition mechanism of this compound.
References
Photochemical Properties of 1-Azido-3-nitrobenzene: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the photochemical properties of 1-azido-3-nitrobenzene. It is intended for researchers, chemists, and professionals in drug development who utilize photoactive compounds. This document details the synthesis, spectroscopic characteristics, and the complex photochemical behavior of this compound, focusing on the generation and subsequent reactions of the highly reactive 3-nitrophenylnitrene intermediate. Key experimental methodologies are described, and quantitative data is presented for clarity. The guide includes detailed diagrams generated using the DOT language to illustrate the principal reaction pathways and experimental workflows.
Physicochemical and Spectroscopic Properties
This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group. This unique combination makes it a valuable tool in various chemical applications, primarily driven by the photo-labile nature of the azide group. The electron-withdrawing nitro group significantly influences the electronic structure and reactivity of the molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1516-59-2 | [2] |
| Molecular Formula | C₆H₄N₄O₂ | [2] |
| Molecular Weight | 164.12 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])N=[N+]=[N-] | [2] |
Table 2: Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Characteristic Range / Value | Notes |
| UV-Vis | π → π* transition | ~240 - 260 nm | Strong absorption, characteristic of the nitro-aromatic system.[1][3] |
| n → π* transition | > 300 nm | Weaker absorption, often appears as a shoulder on the main peak.[1][4] | |
| Infrared (IR) | Azide (-N₃) stretch | ~2100 cm⁻¹ | Strong, sharp absorption. |
| Nitro (-NO₂) asymm. stretch | ~1520 cm⁻¹ | Strong absorption. | |
| Nitro (-NO₂) symm. stretch | ~1350 cm⁻¹ | Strong absorption. |
Photochemical Behavior
The core photochemical property of this compound is its decomposition upon exposure to ultraviolet (UV) light. This process leads to the extrusion of a nitrogen molecule and the formation of a highly reactive, electron-deficient intermediate known as a nitrene.[1]
Photodecomposition Pathway and Nitrene Generation
Irradiation of this compound with UV light populates an excited singlet state, which rapidly undergoes cleavage of the N-N₂ bond. This reaction releases molecular nitrogen (N₂), a thermodynamically favorable process, and generates 3-nitrophenylnitrene in its singlet state.
Fate of the 3-Nitrophenylnitrene Intermediate
The initially formed singlet nitrene is extremely short-lived. The presence of the electron-withdrawing nitro group on the phenyl ring facilitates a very rapid intersystem crossing (ISC) to the more stable triplet ground state.[1] The singlet and triplet nitrenes have distinct reactivities, which dictates the final product distribution.
-
Singlet Nitrene: Can undergo intramolecular reactions such as ring expansion to form highly strained didehydroazepines.[1]
-
Triplet Nitrene: As a diradical-like species, it preferentially undergoes intermolecular reactions like hydrogen atom abstraction from the solvent or other molecules, and addition to double bonds.[1]
Quantum Yield of Photolysis
The quantum yield (Φ) of photolysis, which represents the efficiency of the photochemical reaction upon light absorption, is a critical parameter. For many aromatic azides, the quantum yield is dependent on the excitation wavelength.[5] While a specific, consensus value for the photolysis quantum yield of this compound is not prominently reported in the surveyed literature, studies on related aromatic azides show that the process is generally efficient.[5] The value is influenced by factors such as solvent viscosity and the potential for vibrational energy to dissipate before bond cleavage can occur.
Experimental Protocols
Representative Synthesis of this compound
This protocol is based on the common nucleophilic aromatic substitution method.[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chloro-3-nitrobenzene (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃, ~1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water. The product may precipitate as a solid.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction.
General Protocol for a Photolysis Experiment
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1.0 mM) in a UV-transparent solvent (e.g., acetonitrile, methanol, or cyclohexane) in a quartz cuvette.
-
Degassing (Optional): For studies investigating triplet nitrene reactivity, the solution may be degassed by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Irradiation: Place the cuvette in a photolysis apparatus equipped with a suitable UV lamp (e.g., a mercury lamp with filters to select a specific wavelength, such as 254 nm).
-
Monitoring: Monitor the progress of the photolysis by periodically recording the UV-Vis absorption spectrum. The disappearance of the azide's characteristic absorption and the appearance of new bands corresponding to products can be tracked over time.
-
Product Analysis: Upon completion, analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the photoproducts.
Characterization by Transient Absorption Spectroscopy
Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to detect and characterize short-lived intermediates like excited states and nitrenes on timescales from femtoseconds to milliseconds.[6]
-
Laser Setup: A typical femtosecond TAS setup uses a Ti:Sapphire laser system.[7] The laser output is split into two beams:
-
Pump Beam: Converted to the desired UV excitation wavelength (e.g., ~266 nm) to initiate the photochemistry.
-
Probe Beam: Focused into a medium (e.g., CaF₂) to generate a broadband white-light continuum, which serves as the probe.[7]
-
-
Experiment: The pump pulse excites the sample flowing through a cell. The probe pulse, arriving at a variable time delay, passes through the excited volume.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This allows for the direct observation of the formation and decay of transient species, such as the S₂ state of the azide and the subsequent rise of the singlet nitrene absorption.[6]
References
- 1. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. PhotochemCAD | Nitrobenzene [photochemcad.com]
- 4. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Early events in the photochemistry of aryl azides from femtosecond UV/Vis spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Solution Phase [warwick.ac.uk]
In-Depth Technical Guide: Safety and Handling of 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-azido-3-nitrobenzene, a versatile and reactive chemical intermediate. Due to its azide and nitro functionalities, this compound presents significant health and safety hazards that necessitate strict adherence to established protocols. This document outlines these risks and provides detailed experimental procedures for its synthesis and a common application, ensuring its safe and effective use in a research and development setting.
Physicochemical and Toxicological Data
A thorough understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe handling. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1516-59-2 | [1] |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Orange to brown solid | [2] |
| Melting Point | 52 °C | [2] |
Table 2: Toxicological Data for this compound and Related Compounds
| Hazard | Description | GHS Classification | Reference |
| Acute Toxicity (Oral) | Toxic if swallowed. | Acute Tox. 3 | |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Acute Tox. 4 | [3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Acute Tox. 4 | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irrit. 2 | [4] |
| Eye Damage/Irritation | Causes serious eye irritation. | Eye Irrit. 2 | [4] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |
Note: Toxicological data for this compound is not exhaustively available. The data presented is a composite from available safety data sheets and information on structurally similar compounds like other nitrophenyl azides. Researchers should treat this compound with the highest degree of caution.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires stringent safety measures. The primary hazards are associated with its toxicity and the potential for explosive decomposition of the azide group.
Key Hazards:
-
Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[4][3]
-
Irritation: Causes skin, eye, and respiratory irritation.[2][4]
-
Explosive Potential: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. The nitro group can further enhance this energetic character.
Recommended Safety Precautions:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[2] Keep the container tightly closed.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its use in a common synthetic transformation.
Synthesis of this compound via Diazotization of 3-Nitroaniline
This protocol describes the synthesis of this compound from 3-nitroaniline through a diazotization reaction followed by treatment with sodium azide. This method has been reported to produce the product in high yield.[2]
Materials:
-
3-Nitroaniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a beaker, dissolve 9 mmol of p-TsOH·H₂O in 9 mL of deionized water with stirring.
-
To this solution, add 1 mmol of 3-nitroaniline and stir for 1 minute.
-
Gradually add 9 mmol of anhydrous NaNO₂ over 5 minutes.
-
Continue stirring the resulting solution for 2-60 minutes, monitoring the disappearance of the starting 3-nitroaniline by Thin Layer Chromatography (TLC). The reaction mixture should be kept cool in an ice bath.
-
-
Formation of this compound:
-
To the freshly prepared diazonium salt solution, add 1.6 mmol of anhydrous NaN₃. An immediate evolution of nitrogen gas should be observed.
-
The solid product, this compound, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with 50 mL of cold deionized water.
-
Dry the product thoroughly. The reported yield for this procedure is 93%.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general procedure for the "click" reaction between this compound and a terminal alkyne to form a 1,2,3-triazole. This reaction is known for its high efficiency and mild reaction conditions.[5]
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of water and t-butanol)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve 1 equivalent of this compound and 1 equivalent of the terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
-
Reaction Execution:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (typically 0.1 to 1 equivalent).
-
Then, add the CuSO₄·5H₂O solution (typically 0.01 to 0.1 equivalent).
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the handling and reactivity of this compound.
Caption: Safe handling workflow for this compound.
Caption: Synthesis and subsequent CuAAC reaction of this compound.
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Spill Response:
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. 1-Azido-4-nitrobenzene | C6H4N4O2 | CID 137049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitrophenyl azide | C6H4N4O2 | CID 73693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Research Applications of 1-Azido-3-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for 1-Azido-3-nitrobenzene, a versatile chemical reagent, and delves into its applications in research, with a focus on synthetic protocols and its role in "click chemistry" and photoaffinity labeling.
Commercial Availability
This compound is available from a variety of chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific experimental needs. Below is a comparative summary of offerings from several commercial vendors.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Benchchem | B075478 | - | Inquire for quote | - |
| Biosynth | BAA51659 | - | 250 mg, 500 mg | $902.50, $1,255.00 |
| Oakwood Chemical | 184397 | 95% | 10 mg, 100 mg | $72.00, $361.00 |
| Shanghai Chemlin | - | 95% | 1 g | $39.00 |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Synthesis and Characterization
For researchers who prefer to synthesize this compound in-house, a common and effective method is the diazotization of 3-nitroaniline followed by reaction with sodium azide. This procedure is known for its high yield and purity of the final product.
Experimental Protocol: Synthesis of this compound from 3-Nitroaniline
Materials:
-
3-nitroaniline
-
Hydrochloric acid (HCl), 6 M
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Ice bath
Procedure:
-
In a flask, dissolve 10 mmol of 3-nitroaniline in 10 mL of 6 M HCl.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 15 mmol of sodium nitrite in 25 mL of water dropwise to the cooled mixture.
-
Stir the reaction mixture for 30 minutes in the ice bath.
-
In a separate beaker, dissolve 40 mmol of sodium azide in 50 mL of water.
-
Add the sodium azide solution dropwise to the reaction mixture.
-
Allow the reaction to stir for an additional 2 hours at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield this compound.
A reported yield for this synthesis is approximately 93%.[1] The crude product is often of sufficient purity for subsequent use without further purification.
Characterization Data
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons, with chemical shifts and coupling constants indicative of the 1,3-disubstituted pattern.[1]
-
¹³C NMR spectroscopy will display distinct peaks for each carbon in the benzene ring, with the carbons attached to the electron-withdrawing nitro and azide groups shifted downfield.[1]
-
-
Infrared (IR) Spectroscopy:
Key Research Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A primary application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by joining the azide with a terminal alkyne. The resulting triazole moiety is a valuable linker in drug discovery, bioconjugation, and materials science.
Experimental Protocol: General Procedure for CuAAC Reaction
Materials:
-
This compound
-
A terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve this compound and the terminal alkyne in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the triazole product can be isolated through standard workup procedures, which may include extraction and purification by column chromatography.
The reaction is known for its high yields and tolerance of a wide range of functional groups.
Visualizations
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Experimental Workflow for a CuAAC "Click" Reaction
Caption: General workflow for a CuAAC "click" reaction.
Logical Workflow for Photoaffinity Labeling
Aryl azides, such as this compound, are valuable precursors for photoaffinity probes. These probes are used to identify and study non-covalent interactions between small molecules and proteins. The azide group can be converted into a highly reactive nitrene upon photolysis, which then forms a covalent bond with nearby amino acid residues in the binding pocket of a target protein.
Caption: Logical workflow of a photoaffinity labeling experiment.
References
1-Azido-3-nitrobenzene: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-nitrobenzene is an aromatic organic compound featuring two key functional groups: a reactive azide (-N₃) and an electron-withdrawing nitro (-NO₂) group. This unique combination makes it a versatile building block and a powerful tool in various scientific disciplines, including organic synthesis, medicinal chemistry, and chemical biology. Its ability to participate in a range of chemical transformations—from "click chemistry" to photochemically induced crosslinking—has established it as a valuable reagent for constructing complex molecules and probing biological systems. This guide provides an in-depth overview of its synthesis, core applications, and the experimental protocols that underpin its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1516-59-2 | [1] |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Yellowish, oily liquid or solid | [2] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])N=[N+]=[N-] | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the diazotization of 3-nitroaniline followed by substitution with an azide salt. This one-pot strategy is favored for its high yields and operational simplicity.[3]
Experimental Protocol: Synthesis via Diazotization of 3-Nitroaniline
This protocol describes a representative one-pot synthesis of this compound.
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazonium Salt Formation:
-
In a beaker, dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to stir for 1-2 hours while gradually warming to room temperature.
-
-
Extraction and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product into an organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
-
Core Applications and Chemical Reactivity
The dual reactivity of the azide and nitro groups is central to the diverse applications of this compound.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A cornerstone of "click chemistry," the CuAAC reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole ring by joining the azide group of this compound with a terminal alkyne.[3] This reaction is prized for its high yields (often >75%), mild reaction conditions, and tolerance of a wide range of functional groups.[3]
Medicinal Chemistry: The triazole linkage is a common pharmacophore in drug design. This compound serves as a key building block for synthesizing novel therapeutic agents. For instance, it has been used to create triterpene derivatives with potent anti-respiratory syncytial virus (RSV) activity.[3][4]
| Compound | Target | EC₅₀ (µM) | Selectivity Index |
| Triterpene derivative from this compound | RSV | 0.053 | ~200 |
| Ribavirin (Control) | RSV | 4.9 | - |
Photoaffinity Labeling (PAL)
Upon exposure to UV light, this compound undergoes photolysis, releasing nitrogen gas (N₂) to form a highly reactive and electron-deficient nitrene intermediate.[3] This nitrene can then form a covalent bond by inserting into nearby C-H bonds or adding across double bonds.[3][5]
This property is exploited in Photoaffinity Labeling (PAL) , a powerful technique used to identify and map the binding sites of ligands (e.g., drugs, metabolites) on their biological targets, such as proteins.[5][6] A molecule of interest is functionalized with the 3-nitrophenyl azide moiety. After incubation with its target, UV irradiation permanently crosslinks the molecule to its binding partner, allowing for subsequent identification and analysis. While effective, the short wavelength required for activation can sometimes cause damage to protein structures.[5]
Synthesis of Heterocyclic Compounds
Beyond triazoles, this compound is a precursor for a variety of other heterocyclic scaffolds. The reactive nitrene intermediate can undergo intramolecular reactions to form new ring systems, and the azide itself can participate in other cycloaddition reactions. This makes it a valuable starting material for creating complex molecular architectures.[3]
Reductive Pathways
The nitro and azide groups can be chemically reduced to amines. This allows for selective transformations to produce valuable intermediates.[3]
-
Selective Reduction: Careful selection of reducing agents can selectively reduce the nitro group to an amine, yielding 3-azidoaniline.
-
Complete Reduction: More powerful reducing conditions will convert both functional groups, producing 1,3-diaminobenzene.[3]
References
- 1. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 2. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of 1-Azido-3-nitrobenzene with Nucleophiles: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-3-nitrobenzene is a versatile aromatic compound characterized by the presence of two key functional groups: a highly energetic azide group and a strongly electron-withdrawing nitro group. This unique substitution pattern dictates its reactivity, making it a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and functional materials. This technical guide provides an in-depth analysis of the reaction of this compound with nucleophiles, focusing on reaction mechanisms, experimental considerations, and quantitative outcomes. The discussion prioritizes Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H) and the characteristic reactions of the azide moiety, which dominate its chemical behavior.
Core Concepts of Reactivity
The reactivity of this compound is primarily governed by the electronic influence of the nitro (NO₂) group. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This activation, however, is regioselective. In classical Nucleophilic Aromatic Substitution (SNAr), electron-withdrawing groups activate the ortho and para positions relative to a leaving group.
In the case of this compound, the azide and nitro groups are positioned meta to each other. This arrangement means the nitro group does not effectively stabilize the intermediate (a Meisenheimer complex) that would be formed upon nucleophilic attack at the carbon bearing the azide group. Consequently, direct substitution of the azide group is generally not the preferred reaction pathway. Instead, two other major reaction types are observed:
-
Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H or VNS): The nucleophile attacks the carbon atoms activated by the nitro group, specifically the C-H bonds at the positions ortho and para to it (C2, C4, and C6).
-
Reactions of the Azide Group: The azide functional group acts as a 1,3-dipole and readily participates in cycloaddition reactions, most notably with alkynes. It can also be selectively reduced to an amine.
Reaction Pathways and Mechanisms
The primary interactions of this compound with nucleophiles can be visualized as competing pathways, dictated by the nature of the nucleophile and the reaction conditions.
Caption: Major reaction pathways for this compound.
Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings.[1][2] The reaction proceeds via the addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to a position activated by the nitro group.[2][3]
The mechanism involves three key steps:
-
Addition: The nucleophile attacks a hydrogen-bearing carbon atom ortho or para to the nitro group, forming an anionic σ-adduct (a Meisenheimer-type complex). This step disrupts the ring's aromaticity.
-
β-Elimination: A base abstracts a proton from the adduct, and a leaving group on the original nucleophile is eliminated. This step is crucial and is what distinguishes VNS from other SNAr-H reactions.
-
Protonation: An acidic workup protonates the resulting nitrobenzylic anion to yield the final, neutral product, restoring aromaticity.
Caption: Generalized mechanism of Vicarious Nucleophilic Substitution (VNS).
Common nucleophiles for VNS include carbanions derived from α-halosulfones, α-halonitriles, and other active methylene compounds. The reaction is typically performed in the presence of a strong base, such as potassium tert-butoxide or sodium hydride, to generate the carbanion in situ.[2]
Reactions of the Azide Group: 1,3-Dipolar Cycloaddition
The azide group is an archetypal 1,3-dipole, making this compound an excellent substrate for 1,3-dipolar cycloaddition reactions. The most prominent of these is the Huisgen cycloaddition with alkynes, which forms a stable 1,2,3-triazole ring. This reaction is the cornerstone of "click chemistry."
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. It is widely used in drug discovery, bioconjugation, and materials science.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant uses strained cyclooctynes, which react rapidly with azides without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.
These cycloaddition reactions are generally orthogonal to VNS, allowing for the stepwise functionalization of the molecule. For instance, a VNS reaction could be performed on the ring, followed by a click reaction on the azide moiety.
Quantitative Data Summary
Quantitative data for the direct nucleophilic substitution on this compound with a wide range of nucleophiles is not extensively documented in readily available literature. However, yields for its synthesis and subsequent participation in key reactions like cycloadditions are well-reported.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Synthesis | 3-Nitroaniline, NaNO₂, NaN₃ | This compound | ~100% | |
| Synthesis | 3-Nitroaniline, p-TsOH, NaNO₂, NaN₃ | This compound | 93% | N/A |
| Cycloaddition | This compound, Terminal Alkyne | 1,4-Disubstituted-1,2,3-triazole | Good to Excellent |
Experimental Protocols
Protocol for Synthesis of this compound from 3-Nitroaniline
This protocol is based on the diazotization of an aromatic amine followed by reaction with sodium azide.
Materials:
-
3-Nitroaniline
-
Hydrochloric acid (HCl), 6 M
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Diazotization: In a flask set in an ice bath, dissolve 10 mmol of 3-nitroaniline in 10 mL of 6 M HCl with stirring.
-
Slowly add a solution of 15 mmol of sodium nitrite in 25 mL of water dropwise to the cooled aniline solution. Maintain the temperature below 5 °C.
-
Stir the resulting diazonium salt solution in the ice bath for 30 minutes.
-
Azide Formation: In a separate beaker, dissolve 40 mmol of sodium azide in 50 mL of water.
-
Slowly add the sodium azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, remove the flask from the ice bath and stir at room temperature for 2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup: Combine the organic extracts and wash with deionized water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a yellow oil or solid. The product is often of sufficient purity for subsequent steps.
Caption: Experimental workflow for the synthesis of this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Appropriate workup and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Setup: To a reaction vessel, add this compound and the terminal alkyne.
-
Solvent: Add the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate. In another, prepare an aqueous solution of copper(II) sulfate.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure 1,2,3-triazole product.
Conclusion
The reaction of this compound with nucleophiles is a nuanced process governed by the powerful, meta-directing influence of the nitro group. Rather than undergoing direct substitution of the azide, the molecule preferentially engages in Vicarious Nucleophilic Substitution of Hydrogen at the activated ortho and para positions. Concurrently, the azide moiety serves as a robust handle for 1,3-dipolar cycloaddition reactions, providing an orthogonal pathway for molecular elaboration. This dual reactivity makes this compound a strategic precursor for the synthesis of complex, functionalized aromatic compounds, with significant applications in medicinal chemistry and materials science. A thorough understanding of these competing pathways is critical for researchers aiming to leverage this versatile building block in drug development and beyond.
References
A Technical Guide to the Selective Reduction of the Nitro Group in 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the selective reduction of the nitro group in 1-azido-3-nitrobenzene, a critical transformation for the synthesis of 3-azidoaniline. This key intermediate is valuable in medicinal chemistry and drug development, serving as a versatile building block for the introduction of the azido group, a functionality widely used in click chemistry for the synthesis of complex molecular architectures. This guide details various experimental protocols, presents quantitative data for comparison, and illustrates the reaction workflows.
Introduction
The selective reduction of a nitro group in the presence of an azide functionality presents a significant chemical challenge due to the susceptibility of both groups to reduction. The successful synthesis of 3-azidoaniline from this compound hinges on the careful selection of reagents and reaction conditions to achieve high chemoselectivity. This guide explores established methods, including catalytic hydrogenation and metal-mediated reductions, providing detailed protocols and performance data.
Data Summary
The following table summarizes the quantitative data for different methods used in the reduction of this compound, providing a comparative overview of their efficiency.
| Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield of 3-azidoaniline (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | Room Temperature | 2-4 | ~95 | General procedure, specific yield may vary[1] |
| Indium-mediated Reduction | In, HCl | THF/H₂O | Room Temperature | 0.5-1 | High to quantitative | [2][3][4] |
| Sodium Borohydride with Catalyst | NaBH₄, NiCl₂·6H₂O | Methanol/Water | Room Temperature | 0.25-1 | High | General method, substrate-dependent[5][6] |
Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the selective reduction of nitro groups. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere offers a clean and efficient route to 3-azidoaniline.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the vessel, typically via a balloon or by connecting to a hydrogen cylinder, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-azidoaniline.
-
The product can be further purified by column chromatography if necessary.
Indium-Mediated Reduction
The use of indium metal in the presence of an acid provides a mild and highly efficient method for the reduction of nitroarenes. This method is particularly advantageous for its chemoselectivity and rapid reaction times at room temperature.[2][3][4]
Materials:
-
This compound
-
Indium powder
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of this compound in a mixture of THF and water (typically 4:1), add indium powder.
-
To this suspension, add a solution of hydrochloric acid dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-azidoaniline.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the described reduction methods.
Caption: General experimental workflow for the reduction of this compound.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. [PDF] Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Generation of 3-Nitrophenylnitrene from 1-Azido-3-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the generation of the highly reactive intermediate, 3-nitrophenylnitrene, from its precursor, 1-azido-3-nitrobenzene. Nitrenes are the nitrogen analogues of carbenes and serve as potent intermediates in a variety of chemical transformations. The presence of an electron-withdrawing nitro group in the meta position significantly influences the reactivity and electronic state of the generated nitrene. This document details the primary methods for nitrene generation—photochemical and thermal activation—and provides structured experimental protocols. Quantitative data is summarized for clarity, and key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
This compound is a versatile organic compound that serves as a stable precursor to the highly reactive 3-nitrophenylnitrene.[1] Nitrenes are monovalent, uncharged nitrogen species with only six valence electrons, rendering them highly electrophilic and reactive.[2] The generation of nitrenes is a cornerstone of modern synthetic chemistry, enabling powerful transformations such as C-H bond insertion and cycloaddition reactions.[1][3]
The two principal methods for generating nitrenes from aryl azides are photolysis and thermolysis.[2][4] Upon activation by light or heat, this compound extrudes a molecule of dinitrogen (N₂) to form the nitrene intermediate. The electron-withdrawing nitro group on the phenyl ring influences the nitrene's reactivity, promoting rapid intersystem crossing from the initially formed singlet state to the more stable triplet state.[1] This guide will explore both generation methods in detail.
Generation of 3-Nitrophenylnitrene
The conversion of this compound to 3-nitrophenylnitrene is characterized by the cleavage of the N-N₂ bond, a process that can be initiated photochemically or thermally.
Photochemical Generation
Photolysis involves the irradiation of the azide with ultraviolet (UV) light. Absorption of a photon provides the necessary energy to expel nitrogen gas and produce the nitrene. This method is often preferred for its ability to be conducted at low temperatures, preserving sensitive functional groups elsewhere in the molecule or in the reaction medium.
The process begins with the formation of the nitrene in its singlet state (S₁), which is a spin-paired configuration. However, for aryl nitrenes, this state is typically short-lived and rapidly undergoes intersystem crossing (ISC) to the more stable triplet ground state (T₀), a biradical species.[1] The presence of the nitro group facilitates this process. The direct photochemical product can be either the singlet or triplet nitrene, depending on the conditions.[2]
Thermal Generation
Thermal decomposition is an alternative method where this compound is heated in a suitable solvent until nitrogen evolution occurs.[1] Pyrolysis of the azide begins at temperatures above 600 K.[5] This method is straightforward but can be less selective than photolysis if the required temperatures are high enough to induce side reactions. The decomposition is a first-order kinetic process.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the generation of nitrenes from aryl azides. Specific data for this compound is limited; therefore, data for analogous compounds are included for context.
| Parameter | Value / Range | Method | Compound |
| Activation Method | Photochemical (UV) | Photolysis | General Aryl Azides[1] |
| Thermal | Thermolysis | General Aryl Azides[1] | |
| Photolysis Wavelength | 254 nm - 365 nm | UV Irradiation | Phenyl Azide / Nitro-compounds[6][7] |
| Thermal Decomposition Temp. | > 600 K (~327 °C) | Pyrolysis | Isopropyl Azide[5] |
| 1155–1434 K | Shock Tube Pyrolysis | Nitrobenzene[4] | |
| Nitrene State Transition | Singlet → Triplet | Intersystem Crossing | Phenylnitrene[1] |
| Precursor Synthesis Yield | > 90% | Diazotization & Azidation | 1-Azido-4-nitrobenzene[8] |
Key Pathways and Mechanisms
The generation and subsequent reactivity of 3-nitrophenylnitrene can be visualized as a series of pathways. The initial azide can be activated by heat or light to form the nitrene, which then exists in two spin states with distinct reactivities.
Once formed, the highly reactive nitrene can undergo several types of reactions. The triplet nitrene, being a diradical, often participates in hydrogen abstraction or stepwise cycloadditions, while the singlet state can undergo concerted reactions, such as insertion into C-H bonds or ring expansion.[2][6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the precursor and its conversion to the nitrene intermediate.
Synthesis of this compound (Precursor)
This protocol is based on the nucleophilic aromatic substitution of 1-chloro-3-nitrobenzene.
-
Materials:
-
1-Chloro-3-nitrobenzene
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-3-nitrobenzene (1.0 eq) in DMSO or DMF.
-
Add sodium azide (1.2 - 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and avoid contact with metals.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
-
Photochemical Generation of 3-Nitrophenylnitrene
-
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, hexane, or an appropriate reaction solvent)
-
Substrate for trapping the nitrene (e.g., an alkene or a hydrocarbon with C-H bonds)
-
Quartz reaction vessel
-
UV lamp (e.g., mercury lamp with output at 254 nm or 350 nm)
-
-
Procedure:
-
Prepare a dilute solution of this compound and the trapping agent in the chosen solvent within the quartz reaction vessel. The concentration should be low to minimize dimerization of the nitrene.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet nitrene.
-
Place the reaction vessel in a suitable photochemical reactor and cool to the desired temperature (e.g., room temperature or 77 K for matrix isolation studies).
-
Irradiate the solution with the UV lamp. Monitor the reaction by observing the cessation of nitrogen gas evolution or by spectroscopic methods (e.g., UV-Vis, TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Analyze and purify the resulting product mixture using standard techniques such as NMR spectroscopy and column chromatography.
-
Thermal Generation of 3-Nitrophenylnitrene
-
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., xylene, decalin)
-
Substrate for trapping the nitrene
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve this compound and the trapping agent in the high-boiling solvent.
-
Flush the system with nitrogen.
-
Heat the solution to reflux. The temperature should be sufficient to induce decomposition (typically > 140 °C). Caution: The decomposition can be vigorous. Perform on a small scale initially and behind a safety shield.
-
Maintain the temperature until nitrogen evolution ceases, indicating the complete decomposition of the azide.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Analyze and purify the product mixture as described for the photochemical method.
-
Experimental Workflow Visualization
The logical flow for a typical experiment involving nitrene generation and trapping is outlined below.
Conclusion
The generation of 3-nitrophenylnitrene from this compound via photochemical and thermal methods provides a powerful entry point to a wide range of nitrogen-containing compounds. The choice between photolysis and thermolysis depends on the specific requirements of the synthesis, such as thermal stability of the reactants and desired reaction selectivity. Understanding the detailed experimental protocols and the underlying mechanistic pathways is crucial for harnessing the synthetic potential of this reactive intermediate in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for 1-Azido-3-nitrobenzene in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, broad functional group tolerance, and stereospecificity, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3] 1-Azido-3-nitrobenzene is a particularly interesting substrate for CuAAC due to the influence of the electron-withdrawing nitro group on the reactivity of the azide moiety. This electronic effect can modulate the reaction kinetics and properties of the resulting triazole products, which have shown promise as antibacterial, antiviral, and anticancer agents.[4]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, summarize quantitative data for reactions with various alkynes, and present a workflow for the screening of resulting triazole compounds for potential therapeutic applications.
Data Presentation
The following table summarizes the reaction yields for the copper-catalyzed azide-alkyne cycloaddition of this compound with a variety of terminal alkynes. These reactions demonstrate the versatility and efficiency of this click chemistry approach for the synthesis of a diverse library of 1,2,3-triazole derivatives.
| Alkyne Partner | Product | Reaction Time (h) | Yield (%) |
| Phenylacetylene | 1-(3-nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 12 | 92 |
| 4-Ethynyltoluene | 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 12 | 90 |
| 4-Methoxyphenylacetylene | 4-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 12 | 88 |
| 4-Chlorophenylacetylene | 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 12 | 95 |
| 1-Ethynyl-4-fluorobenzene | 4-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 12 | 87 |
| 1-Ethynylcyclohexene | 4-(cyclohex-1-en-1-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 24 | 85 |
| Propargyl alcohol | (1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | 24 | 82 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with a terminal alkyne.[5][6][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a 10 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).
-
Add the terminal alkyne (1.1 mmol, 1.1 eq.).
-
Add a 1:1 mixture of tert-butanol and water (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Characterization Data for 1-(3-nitrophenyl)-4-phenyl-1H-1,2,3-triazole
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (t, J = 2.1 Hz, 1H), 8.25 (ddd, J = 8.3, 2.4, 1.0 Hz, 1H), 8.17 (ddd, J = 7.9, 2.0, 1.0 Hz, 1H), 7.95 (s, 1H), 7.89 (dd, J = 8.3, 1.3 Hz, 2H), 7.72 (t, J = 8.1 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.40 (tt, J = 7.4, 1.2 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.9, 148.4, 137.5, 131.0, 130.4, 129.2, 128.8, 126.1, 125.4, 121.8, 120.2, 115.6.
Workflow for High-Throughput Screening of Triazole-Based Enzyme Inhibitors
The following diagram illustrates a typical workflow for the high-throughput screening of a library of 1,2,3-triazole compounds, synthesized from this compound, for their potential as enzyme inhibitors.[8][9][10]
Caption: Workflow for the discovery of enzyme inhibitors using click chemistry.
Signaling Pathway Inhibition by Triazole Derivatives
1,2,3-Triazoles synthesized via click chemistry have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, they can be designed to target specific kinases within a signaling cascade, thereby blocking downstream proliferative and survival signals. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by triazole-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by a triazole derivative.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition with 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazole-containing compounds. These five-membered heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antimicrobial, and antitrypanosomal properties. The stability of the triazole ring and its ability to act as a pharmacophore make it a valuable component in the design of novel therapeutic agents.
This document provides detailed protocols for the 1,3-dipolar cycloaddition of 1-azido-3-nitrobenzene with various alkynes, focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Additionally, an overview of the strain-promoted azide-alkyne cycloaddition (SPAAC) is included as a catalyst-free alternative. Safety precautions for handling organic azides are also detailed.
Safety Precautions
Organic azides, including this compound, are energetic compounds and should be handled with caution.[1][2]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2] Work in a well-ventilated fume hood. Avoid contact with heavy metals, strong acids, and strong oxidizing agents. Use plastic or Teflon-coated spatulas and avoid scratching or applying friction to the solid azide.
-
Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of following institutional safety guidelines. Do not mix azide waste with other chemical waste streams, especially acidic waste.
Data Presentation
The following tables summarize quantitative data for the 1,3-dipolar cycloaddition of aryl azides, including derivatives of this compound, with various alkynes under different reaction conditions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Aryl Azides
| Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | CuI (1 mol%), Et3N | Cyrene™ | 30 | 12 | ~90 (estimated) | Adapted from[3][4] |
| 1-Azido-4-nitrobenzene | Phenylacetylene | CuI (cat.) | Toluene | 100 | 2 | 95 | Fringuelli et al. (2006) |
| Benzyl azide | Phenylacetylene | CuI (0.01 mmol), Et3N (0.1 mmol) | Cyrene™ | 30 | 12 | 96 | [3][4] |
| 1-Azido-4-nitrobenzene | Various alkynes | CuSO4·5H2O, Sodium ascorbate | t-BuOH/H2O | RT | 1-3 | 85-95 | Rostovtsev et al. (2002) |
| This compound | Terminal Alkyne | CuSO4·5H2O, Sodium ascorbate | Various | RT | - | 75 | [2] |
Table 2: Characterization Data for 1-(3-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 9.15 (s, 1H, triazole-H), 8.65 (t, J = 2.1 Hz, 1H, Ar-H), 8.35 (ddd, J = 8.3, 2.3, 1.0 Hz, 1H, Ar-H), 8.00-7.95 (m, 3H, Ar-H), 7.55 (t, J = 7.6 Hz, 2H, Ar-H), 7.45 (t, J = 7.4 Hz, 1H, Ar-H) | Adapted from[5] |
| Melting Point | Not explicitly reported for the 3-nitro isomer. The analogous 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole has a melting point of 228-230 °C. | Ali et al. (2014) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Phenylacetylene
This protocol is adapted from general procedures for CuAAC reactions.[6][7][8]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable base (e.g., diisopropylethylamine - DIPEA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or a green solvent like Cyrene™)
-
Deionized water
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the azide in the chosen solvent (e.g., THF, DMF, or Cyrene™).
-
Add phenylacetylene (1.0-1.2 eq) to the solution.
-
Add the base, such as triethylamine (0.1-1.0 eq).
-
Add the copper(I) iodide catalyst (0.01-0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C) and monitor the progress by thin-layer chromatography (TLC).[3][4]
-
Upon completion of the reaction (disappearance of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 1-(3-nitrophenyl)-4-phenyl-1H-1,2,3-triazole.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.[9][10]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - General Considerations
SPAAC is a catalyst-free cycloaddition reaction that utilizes a strained alkyne, such as a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO).[11][12][13] This method is particularly useful for bioconjugation in biological systems where the toxicity of a copper catalyst is a concern.
General Procedure Outline:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMSO, or aqueous buffers for biological applications).
-
Add the strained alkyne (1.0-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC, LC-MS, or NMR.
-
Workup and purification are often simplified due to the absence of a catalyst. Direct purification by chromatography or crystallization may be possible.
Mandatory Visualizations
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Induction of the intrinsic apoptosis pathway by nitrophenyl-triazoles.
Caption: Inhibition of ergosterol biosynthesis in Trypanosoma cruzi.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Azido-3-nitrobenzene as a Photoaffinity Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules, such as proteins and nucleic acids.[1][2] This method utilizes a photoaffinity probe, which is a molecule comprising a ligand-mimicking pharmacophore, a photoreactive group, and often a reporter tag for detection or enrichment.[3] Upon binding to its target, the probe is activated by light, leading to the formation of a highly reactive intermediate that covalently cross-links the probe to the target molecule at or near the binding site.[2]
1-Azido-3-nitrobenzene serves as a foundational chemical scaffold for creating such photoaffinity probes. Aryl azides, like this compound, are among the most frequently used photoreactive groups due to their small size, relative stability in the dark, and straightforward synthetic incorporation into more complex probes.[1][3] Upon irradiation with UV light, the azide moiety releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate, which can then covalently bind to the target biomolecule.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized below, making it a versatile starting point for the synthesis of custom photoaffinity probes.
| Property | Value | Reference(s) |
| CAS Number | 1516-59-2 | [5] |
| Molecular Formula | C₆H₄N₄O₂ | [5] |
| Molecular Weight | 164.12 g/mol | [5] |
| Appearance | Solid | |
| Synonyms | 3-Nitrophenyl azide | [4] |
Mechanism of Photochemical Activation
The utility of this compound in photoaffinity labeling stems from the predictable photochemical transformation of its azide group.
-
Photoactivation: Upon exposure to UV light (typically in the 300-365 nm range), the aryl azide absorbs a photon and is excited to a singlet state.[1][6]
-
Nitrene Formation: The excited azide rapidly loses a molecule of N₂ to form a highly reactive singlet nitrene intermediate.[1][4]
-
Covalent Insertion & Rearrangement: The singlet nitrene is short-lived and can undergo several reactions:
-
It can insert directly into nearby C-H or N-H bonds of amino acid residues within the binding pocket.[7]
-
It can undergo intersystem crossing to a more stable triplet nitrene, which also participates in insertion reactions.[1]
-
The singlet nitrene can also undergo ring expansion to form a dehydroazepine intermediate. This expanded ring is susceptible to nucleophilic attack by residues such as lysine or cysteine, resulting in a stable covalent bond.[1]
-
The electron-withdrawing nitro group on the phenyl ring influences the reactivity and stability of the nitrene intermediate.
Applications in Research and Drug Discovery
This compound is primarily used as a photoreactive building block for the synthesis of more complex probes tailored to specific biological targets. Its applications include:
-
Target Identification: Identifying the molecular targets of bioactive small molecules discovered through phenotypic screens.[3][8]
-
Binding Site Characterization: Mapping the specific amino acid residues that constitute the ligand-binding pocket of a protein.[3]
-
Studying Molecular Interactions: Capturing transient interactions between proteins, or between proteins and other biomolecules like lipids or nucleic acids.[1]
Quantitative Data for an Aryl Azide Probe
While quantitative data for this compound itself is not applicable, the following table presents data for a complex progestin-based aryl azide photoaffinity probe to illustrate the typical performance metrics evaluated. This demonstrates the high efficiency that can be achieved with probes derived from aryl azide scaffolds.
| Parameter | Value | Target System | Notes | Reference |
| Binding Affinity (Kd) | 0.80 nM | Progesterone Receptor | The probe retains high affinity for its target, which is crucial for specific labeling. | [9] |
| Photoattachment Efficiency | 60% | Progesterone Receptor | Represents the percentage of bound probe that covalently attaches upon 1 hour of photolysis. | [9] |
| Labeling Specificity | High | Progesterone Receptor | Covalent labeling was specific to the A and B subunits of the receptor, as confirmed by SDS-PAGE. | [9] |
Experimental Protocols
General Workflow for Photoaffinity Labeling
The overall process for using a photoaffinity probe to identify a target protein is outlined below. This workflow typically involves a two-step approach where the initial probe contains a bioorthogonal handle (e.g., an alkyne) for later attachment of a reporter tag (e.g., biotin-azide) via click chemistry.
Detailed Protocol: Photoaffinity Labeling of a Target Protein in Cell Lysate
This protocol provides a generalized procedure for using a custom-synthesized probe derived from this compound. Note: Concentrations, incubation times, and irradiation conditions must be optimized for each specific probe and biological system.
1. Materials and Reagents:
-
Photoaffinity Probe: Your custom probe containing the 3-nitrophenyl azide moiety and a terminal alkyne handle, dissolved in DMSO to a stock concentration of 10-50 mM.
-
Cell Lysate: Prepared from your cell line or tissue of interest.
-
Reaction Buffer: A buffer compatible with your target protein that does not contain primary amines (e.g., Tris, glycine). HEPES or phosphate-buffered saline (PBS) are suitable choices.[6]
-
Reporter Tag: Biotin-azide or a fluorescent-azide for click chemistry.
-
Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Affinity Resin: Streptavidin-agarose beads (if using biotin).
-
UV Lamp: A lamp capable of emitting at 300-365 nm (e.g., a mercury vapor lamp or Stratalinker). Avoid 254 nm lamps , as they cause significant protein damage.[10]
2. Procedure:
-
Step 1: Incubation
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in the reaction buffer.
-
Add the photoaffinity probe to the lysate to a final concentration of 1-10 µM.
-
(Optional Control) For competition experiments, add a 100-fold excess of the non-photoreactive parent ligand to a separate sample to confirm specific binding.
-
Incubate the samples for 30-60 minutes at 4°C or room temperature in the dark to allow the probe to bind to its target.
-
-
Step 2: Photolysis (UV Irradiation)
-
Place the samples in a suitable vessel (e.g., a petri dish or a multi-well plate) on ice.
-
Position the UV lamp approximately 5 cm above the samples.[10]
-
Irradiate the samples for 10-30 minutes. Optimization is key; shorter times minimize protein damage, while longer times may increase labeling efficiency.[9]
-
-
Step 3: Click Chemistry for Tagging
-
To the irradiated lysate, add the following pre-mixed click chemistry reagents: Biotin-azide (final concentration ~100 µM), CuSO₄ (final concentration ~1 mM), and sodium ascorbate (final concentration ~5 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
-
Step 4: Enrichment of Labeled Proteins
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C on a rotator to capture the biotinylated proteins.
-
Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
-
Step 5: Analysis
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining, Coomassie blue, or Western blot (if an antibody to a suspected target is available).
-
Excise the protein bands of interest and subject them to in-gel digestion followed by LC-MS/MS analysis for definitive protein identification.
-
Advantages and Limitations
Advantages:
-
Small Size: The aryl azide group is relatively small and less likely to interfere with ligand binding compared to bulkier photoreactive groups like benzophenones.[3]
-
Ease of Synthesis: this compound is a readily available starting material for straightforward incorporation into complex molecules.[4]
Limitations:
-
UV Wavelength: Activation often requires UV light that can potentially damage proteins and other biomolecules.[1]
-
Rearrangement: The reactive nitrene can rearrange, which may lead to labeling at sites distant from the initial binding event, increasing the "labeling radius".[1]
-
Non-specific Labeling: The high reactivity of the nitrene can result in labeling of solvent molecules or non-target proteins, requiring careful use of controls.[11]
-
Buffer Incompatibility: The reactive intermediates are quenched by primary amines, restricting buffer choices.[6]
Safety and Handling
This compound is a potentially explosive compound and should be handled with care. It is harmful if swallowed, inhaled, or absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to heat, shock, or friction.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 5. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Protein Cross-Linking Using 1-Azido-3-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-azido-3-nitrobenzene derivatives for covalent cross-linking of proteins. This powerful technique is instrumental in studying protein-protein interactions, elucidating the architecture of protein complexes, and identifying binding partners in various biological contexts.
Introduction to this compound Derivatives in Protein Cross-Linking
This compound and its derivatives are heterobifunctional cross-linking agents that are widely used to covalently link interacting proteins. These reagents possess two key reactive moieties:
-
A Photoactivatable Nitrophenyl Azide Group: This group remains inert until exposed to ultraviolet (UV) light. Upon photolysis, it forms a highly reactive nitrene intermediate that can non-selectively insert into C-H and N-H bonds of nearby molecules, effectively "trapping" interacting proteins.
-
An Amine-Reactive Group (e.g., N-hydroxysuccinimide Ester): This group reacts specifically with primary amines (e.g., the side chain of lysine residues) on a protein, allowing for the directed attachment of the cross-linker to a "bait" protein.
This dual functionality enables a two-step cross-linking strategy, providing greater control over the cross-linking process and reducing the formation of non-specific aggregates.
Featured this compound Derivatives
Several derivatives of this compound are commercially available, each with specific properties tailored for different experimental needs. The selection of a suitable cross-linker is critical for successful experimental outcomes.
| Derivative | Chemical Name | Spacer Arm Length (Å) | Solubility | Key Features |
| ANB-NOS | N-5-Azido-2-nitrobenzoyloxysuccinimide | 9.2 | Insoluble in water | Membrane-permeable, suitable for intracellular cross-linking. |
| Sulfo-SANPAH | Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate | 18.2 | Water-soluble | Membrane-impermeable, ideal for cell surface cross-linking.[1][2] |
Mechanism of Action
The cross-linking process using this compound derivatives with an NHS ester involves a two-stage reaction.
Stage 1: Amine Acylation (in the dark) The N-hydroxysuccinimide (NHS) ester of the cross-linker reacts with primary amines on the "bait" protein to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a neutral to slightly alkaline pH.
Stage 2: Photoactivation and Cross-Linking Upon exposure to UV light (typically 320-370 nm), the nitrophenyl azide group is converted into a highly reactive nitrene. This nitrene can then insert into C-H or N-H bonds of any protein in close proximity, resulting in a covalent cross-link between the "bait" and "prey" proteins.
Experimental Protocols
General Protocol for Protein Cross-Linking using Sulfo-SANPAH
This protocol provides a general guideline for cross-linking two purified proteins in solution. Optimization of molar excess and incubation times may be necessary for specific protein systems.
Materials:
-
Sulfo-SANPAH
-
Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
UV lamp (365 nm)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Sulfo-SANPAH vial to room temperature before opening.
-
Immediately before use, dissolve Sulfo-SANPAH in the amine-free buffer to a final concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is prone to hydrolysis.
-
-
Acylation of Bait Protein (in the dark):
-
Dissolve the bait protein in the amine-free buffer.
-
Add the Sulfo-SANPAH solution to the bait protein solution. A 10- to 50-fold molar excess of Sulfo-SANPAH to protein is a good starting point. For protein concentrations greater than 5 mg/mL, use a 10-fold molar excess. For concentrations below 5 mg/mL, use a 20- to 50-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Cross-linker:
-
Remove unreacted and hydrolyzed Sulfo-SANPAH using a desalting column equilibrated with the amine-free buffer. This step is crucial to prevent the cross-linking of the quenching agent in the next step.
-
-
Addition of Prey Protein and Photoactivation:
-
Add the prey protein to the solution containing the activated bait protein.
-
Expose the sample to a UV lamp (365 nm) on ice. The optimal irradiation time needs to be determined empirically but can range from 5 to 30 minutes.[3] A shorter distance from the lamp and a higher wattage will decrease the required exposure time.
-
-
Quenching of the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters and nitrene intermediates.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The cross-linked products can be analyzed by SDS-PAGE, followed by Western blotting or mass spectrometry to identify the cross-linked species.
-
In-Cell Cross-Linking Protocol using ANB-NOS
This protocol is designed for cross-linking proteins within living cells. ANB-NOS is membrane-permeable and can be used to capture intracellular protein interactions.
Materials:
-
ANB-NOS
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell culture plates
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
-
Cross-linker Addition (in the dark):
-
Prepare a stock solution of ANB-NOS in anhydrous DMSO.
-
Dilute the ANB-NOS stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5-2 mM).
-
Add the ANB-NOS solution to the cells and incubate for 10-30 minutes on ice to allow for cell permeation.
-
-
Photoactivation:
-
Place the cell culture plate on ice and irradiate with a UV lamp (365 nm) for 5-15 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis and Analysis:
-
After irradiation, wash the cells with ice-cold PBS to remove excess cross-linker.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The cross-linked protein complexes in the cell lysate can then be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.
-
Quantitative Data and Optimization
The efficiency of cross-linking is influenced by several factors, including the molar ratio of the cross-linker to the protein and the duration of UV exposure. The following table provides a summary of experimental conditions reported in the literature, which can serve as a starting point for optimization.
| Parameter | Range/Value | Outcome/Consideration | Reference |
| Molar Excess of Cross-linker | 10-50 fold | Higher excess for dilute protein solutions. | Thermo Scientific |
| UV Wavelength | 320-370 nm | Optimal for nitrophenyl azide activation. | [4] |
| UV Exposure Time | 5-30 minutes | Longer times may be needed for low-wattage lamps. | [3] |
| UV Lamp Distance | 5-10 cm | Closer distance increases irradiation intensity. | Thermo Scientific |
Application Example: Mapping Protein-Protein Interactions in a Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It involves a series of protein kinases that sequentially phosphorylate and activate one another. Photo-cross-linking can be employed to capture the transient interactions between kinases and their substrates or between scaffolding proteins and pathway components.
Advanced Application: Cleavable Cross-Linkers for Mass Spectrometry
For easier identification of cross-linked peptides by mass spectrometry, cleavable versions of nitrophenyl azide cross-linkers can be synthesized. A common strategy is to incorporate a disulfide bond within the spacer arm of the cross-linker. This allows for the cleavage of the cross-link using a reducing agent, simplifying the mass spectra and facilitating the identification of the individual peptides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking | Inefficient photoactivation | Increase UV exposure time or use a higher wattage lamp. Ensure the lamp is close to the sample. |
| Hydrolysis of NHS ester | Prepare the cross-linker solution immediately before use. | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS or HEPES. | |
| High molecular weight aggregates | Excessive cross-linking | Reduce the molar excess of the cross-linker or decrease the UV exposure time. |
| Non-specific interactions | Optimize buffer conditions (e.g., salt concentration) to minimize non-specific binding. | |
| Difficulty identifying cross-linked peptides | Complex mass spectra | Use a cleavable cross-linker. Fractionate the peptide mixture before MS analysis. |
| Low abundance of cross-linked species | Enrich for cross-linked peptides using affinity purification (if the cross-linker contains a tag like biotin). |
Conclusion
This compound derivatives are versatile and powerful tools for the study of protein-protein interactions. By carefully selecting the appropriate derivative and optimizing the experimental conditions, researchers can effectively capture and identify interacting proteins, providing valuable insights into cellular processes and aiding in the development of novel therapeutics.
References
- 1. Preparation of Complaint Matrices for Quantifying Cellular Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels with enhanced protein conjugation efficiency reveal stiffness-induced YAP localization in stem cells depends on biochemical cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Azido-3-nitrobenzene in Medicinal Chemistry
Introduction
1-Azido-3-nitrobenzene is a versatile bifunctional organic compound featuring both an azide (-N₃) and a nitro (-NO₂) group attached to a benzene ring. This unique combination of functional groups makes it a valuable reagent in medicinal chemistry. The azide group serves as a handle for bioorthogonal "click chemistry" reactions and as a precursor for highly reactive nitrenes in photoaffinity labeling.[1] The electron-withdrawing nitro group modulates the molecule's electronic properties and can be chemically transformed into other functionalities, such as amines, for further derivatization.[1][2] These characteristics allow this compound to be employed as a key building block for complex bioactive molecules, a tool for identifying drug targets, and a scaffold for creating compound libraries.[1][3]
Application Note 1: Building Block for Bioactive Molecules via Click Chemistry
The most prominent application of this compound in medicinal chemistry is its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] This reaction enables the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the azide group of this compound with a terminal alkyne on a molecule of interest.[5][6] The resulting triazole ring is a valuable pharmacophore, known to engage in biological interactions such as hydrogen bonding and dipole-dipole interactions, and is a common feature in many therapeutic agents.[5][7]
A notable example is the synthesis of novel anti-respiratory syncytial virus (RSV) agents. Researchers have incorporated a nitroaryl-1,2,3-triazole moiety, derived from this compound, into triterpene scaffolds. One such derivative demonstrated significantly higher potency than the established antiviral drug ribavirin.[1]
Data Presentation: Efficacy and Reaction Yield
The following table summarizes the quantitative data for a potent anti-RSV compound synthesized using this compound and the typical yield for the click chemistry step.
| Compound/Reaction | Parameter | Value | Reference Drug/Condition | Value |
| Triterpene-nitroaryl-1,2,3-triazole | EC₅₀ against RSV | 0.053 µM | Ribavirin (EC₅₀) | 4.9 µM |
| CuAAC Reaction | Chemical Yield | 75% | N/A | N/A |
| Table 1: Biological activity of a this compound derivative and corresponding reaction yield.[1] |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,2,3-triazole-linked compound using this compound and an alkyne-functionalized molecule.
Materials:
-
Alkyne-functionalized substrate (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: e.g., a 1:1 mixture of tert-Butanol and Water
-
Nitrogen gas (inert atmosphere)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography system
Procedure:
-
Dissolve the alkyne-functionalized substrate (1.0 eq) and this compound (1.1 eq) in the t-BuOH/H₂O solvent system in a round-bottom flask.
-
Degas the solution by bubbling nitrogen through it for 15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The mixture may change color, indicating the formation of the active Cu(I) catalyst.
-
Seal the flask and stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC until the starting alkyne is consumed (typically 4-24 hours).
-
Upon completion, dilute the reaction mixture with deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure 1,2,3-triazole derivative.
Visualization: CuAAC Workflow
Application Note 2: Photoaffinity Labeling for Target Identification
Aryl azides, such as this compound, can function as photoaffinity labels (PALs) to identify and map the binding sites of small molecules on their biological targets (e.g., proteins).[8][9] When attached to a ligand or pharmacophore, the azide group remains inert in the dark. Upon irradiation with UV light, it releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1][10] This nitrene can then rapidly and indiscriminately insert into nearby C-H, N-H, or O-H bonds of amino acid residues within the ligand's binding pocket, forming a stable covalent bond.[1] This covalent linkage allows for the subsequent isolation and identification of the target protein or the specific binding site peptides using mass spectrometry.
Data Presentation: Comparison of Photo-Reactive Probes
While specific labeling efficiency data for this compound is context-dependent, the following table compares the general properties of aryl azides with other common photo-reactive groups used in medicinal chemistry.
| Photo-Reactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azide | ~260-320 nm | Nitrene | Small size, relatively stable before activation | Short wavelength may damage proteins; long-lived intermediate can react with solvent[8][9] |
| Benzophenone | ~350-365 nm | Diradical (Triplet) | Longer wavelength is less damaging; can be re-excited if quenched by water[9] | Larger size may disrupt binding; lower reactivity than nitrenes |
| Diazirine | ~350-380 nm | Carbene | Small size; high reactivity of carbene; longer wavelength activation[11] | Precursors can be challenging to synthesize |
| Table 2: Comparative properties of common photo-reactive groups for photoaffinity labeling.[8][9][11] |
Experimental Protocol: General Photoaffinity Labeling
This protocol outlines a general workflow for identifying the binding site of a ligand functionalized with a this compound moiety.
Materials:
-
Purified target protein
-
PAL probe (ligand functionalized with this compound)
-
Control compound (non-photo-reactive ligand)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction/alkylation
-
Trypsin (proteomics grade)
-
Quenching solution (e.g., DTT or Tris buffer)
Equipment:
-
UV lamp with specific wavelength output (e.g., 312 nm)
-
Microcentrifuge tubes or 96-well plate (UV-transparent)
-
Thermomixer or incubator
-
SDS-PAGE equipment
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Binding: Incubate the purified target protein with the PAL probe in a suitable buffer. Perform this step in the dark to prevent premature activation. A typical concentration range is 1-10 µM for both protein and probe. Include a control sample with a competing non-photo-reactive ligand to confirm specific binding.
-
UV Irradiation: Expose the samples to UV light for a predetermined time (e.g., 5-30 minutes) at a close distance (e.g., 1-5 cm). The optimal wavelength and duration should be determined empirically. Keep samples on ice to minimize heat-induced denaturation.
-
Quenching: Add a quenching solution to scavenge any unreacted nitrene intermediates.
-
Verification of Cross-linking: Analyze a small aliquot of the reaction mixture by SDS-PAGE. A successful cross-linking event may result in a slight shift in the molecular weight of the target protein.
-
Sample Preparation for MS:
-
Denature the cross-linked protein sample.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify the peptide(s) covalently modified by the PAL probe. The mass shift corresponding to the remnant of the probe will confirm the site of cross-linking.
Visualization: Photoaffinity Labeling Mechanism
Application Note 3: Scaffold for Chemical Diversification
The nitro group of this compound provides an additional site for chemical modification, which is crucial for developing structure-activity relationships (SAR). The most common transformation is the reduction of the nitro group to a primary amine (-NH₂).[1] This amine can then serve as a nucleophilic handle for a variety of subsequent reactions, such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to form secondary/tertiary amines. This strategy allows for the rapid generation of a library of analogues from a common intermediate, facilitating the optimization of lead compounds.
Experimental Protocol: Reduction of the Nitro Group
This protocol provides a standard method for the reduction of the nitro group on a this compound-derived scaffold to an aniline derivative.
Materials:
-
Nitroaryl compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl) (optional, for SnCl₂ reduction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the nitroaryl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution. The reaction is often exothermic.
-
If the reaction is slow, add a few drops of concentrated HCl or gently heat the mixture to reflux.
-
Stir the reaction at room temperature or under reflux and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into an ice-cold saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-aryl product.
-
If necessary, purify the product by column chromatography or recrystallization. Note: The azide group is generally stable under these conditions but can be sensitive to other reducing agents like catalytic hydrogenation with certain catalysts (e.g., Palladium), which may reduce the azide as well.
Visualization: Chemical Diversification Pathway
References
- 1. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Azido-4-nitrobenzene | 1516-60-5 [smolecule.com]
- 4. rjptonline.org [rjptonline.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Covalent Labeling of Proteins with 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-nitrobenzene is a hetero-bifunctional, photo-activatable crosslinking reagent used for the covalent labeling of proteins and other biomolecules. This reagent is particularly valuable in chemical biology and drug discovery for identifying and characterizing ligand-binding sites and protein-protein interactions. Upon exposure to ultraviolet (UV) light, the azide moiety of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond by inserting into C-H and N-H bonds of nearby amino acid residues, effectively "labeling" the protein.[1][2] The nitro group on the phenyl ring enhances the reactivity of the azide group.
Key Features of this compound:
-
Photo-activatable: The covalent labeling reaction is initiated by UV light, providing temporal control over the crosslinking process.
-
Short-range crosslinker: The reactive nitrene has a short half-life, ensuring that labeling is restricted to molecules in close proximity to the reagent at the moment of activation.
-
Non-specific insertion: The nitrene intermediate can insert into a variety of chemical bonds, making it a useful tool for labeling binding pockets without requiring a specific reactive amino acid residue.
Applications
-
Identification of Ligand Binding Sites: By attaching this compound to a ligand of interest, researchers can identify the specific protein domains or amino acid residues that constitute the ligand's binding pocket.[3]
-
Mapping Protein-Protein Interactions: This reagent can be used to covalently trap transient or weak protein-protein interactions for subsequent identification and analysis.
-
Drug Target Identification: In chemical proteomics workflows, derivatives of this compound can be used as probes to identify the cellular targets of bioactive small molecules.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Purified Protein
This protocol describes a general method for the covalent labeling of a purified protein with this compound.
Materials:
-
Purified target protein
-
This compound
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Dimethylsulfoxide (DMSO)
-
UV lamp (long-wavelength UV, e.g., 365 nm)
-
Quartz cuvette or microcentrifuge tubes
-
Ice bath
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometer for analysis
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Prepare the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 µM). Tris or other amine-containing buffers should be avoided as they can quench the reactive nitrene.[4]
-
-
Labeling Reaction:
-
In a quartz cuvette or UV-transparent microcentrifuge tube, mix the target protein with the desired concentration of this compound. The final concentration of the labeling reagent typically ranges from 10 to 100 µM. A titration experiment is recommended to determine the optimal concentration.
-
Incubate the mixture on ice for a short period (e.g., 5-10 minutes) to allow for non-covalent binding of the reagent to the protein, if applicable.
-
-
UV Irradiation:
-
Place the sample on ice to prevent heat-induced denaturation.
-
Expose the sample to a long-wavelength UV lamp (e.g., 365 nm) for a specified duration. A typical irradiation time is 10-30 minutes.[1] The optimal time should be determined empirically.
-
For microcentrifuge tubes, ensure the lids are open to allow for direct exposure to the UV light.[1]
-
-
Analysis of Labeling:
-
Following irradiation, the sample is ready for downstream analysis.
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. A successful labeling reaction will result in a slight increase in the molecular weight of the protein, which may be detectable as a band shift.
-
Mass Spectrometry: To identify the specific site(s) of labeling, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.[5][6] The mass of the adducted peptide will be increased by the mass of the nitrophenyl group.
-
Protocol 2: Identification of the Binding Site of a Ligand on a Target Protein
This protocol outlines a workflow for identifying the binding site of a ligand on a target protein using a derivative of this compound.
Materials:
-
Target protein
-
Ligand of interest derivatized with a 1-azido-3-nitrophenyl group
-
Amine-free buffer
-
UV lamp
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Labeling:
-
Incubate the target protein with the 1-azido-3-nitrophenyl-derivatized ligand in an amine-free buffer.
-
Irradiate the sample with UV light as described in Protocol 1 to induce covalent crosslinking.
-
As a control, perform a parallel experiment in the presence of an excess of the underivatized ligand to demonstrate competitive binding and specific labeling.
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the labeled protein.
-
Digest the protein with a sequence-specific protease, such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptides that have been modified by the photo-probe by searching for the corresponding mass shift.
-
The sequence of the modified peptide will reveal the region of the protein that constitutes the binding site.
-
Quantitative Data Summary
The efficiency of photoaffinity labeling can be influenced by several factors, including the concentration of the reagent, the duration and intensity of UV irradiation, and the specific protein target. The following table provides a general overview of typical experimental parameters and expected outcomes.
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 20 µM | Higher concentrations can improve labeling efficiency but may also increase non-specific labeling. |
| This compound Conc. | 10 - 200 µM | A molar excess of the labeling reagent is typically used. |
| UV Wavelength | 254 - 370 nm | Long-wavelength UV (e.g., 365 nm) is often preferred to minimize protein damage.[1] |
| UV Irradiation Time | 5 - 60 minutes | The optimal time should be determined empirically for each system.[1] |
| Labeling Efficiency | Variable | Highly dependent on the specific protein and the binding affinity of the probe. |
| Control Experiments | Competition with excess unlabeled ligand | Essential to demonstrate the specificity of the labeling reaction. |
Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein-ligand binding sites.
cAMP Signaling Pathway and PKA Photoaffinity Labeling
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Mass Spectrometry-based characterization of endogenous peptides and metabolites in small volume samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Proteasome-Generated Antigenic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photolysis of 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-nitrobenzene is a versatile photoactivatable compound with applications in chemical biology and materials science. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate a highly reactive nitrene intermediate.[1] This intermediate can then engage in a variety of reactions, including C-H insertion, cycloaddition, and rearrangement, making it a valuable tool for covalent labeling of biomolecules, surface functionalization, and the synthesis of complex heterocyclic compounds. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the nitrene intermediate, promoting rapid intersystem crossing from the initial singlet state to the more stable triplet state.[1] While the singlet nitrene can undergo ring expansion to form didehydroazepines, the triplet nitrene is more prone to reactions such as hydrogen abstraction.[1] This document provides detailed protocols for the experimental setup of the photolysis of this compound and the subsequent analysis of its products.
Data Presentation
Table 1: Product Distribution from the Photolysis of Phenyl Azide in Diethylamine at Various Temperatures
| Temperature (K) | Phenyl Azide (%) | Aniline (%) | Azepine (%) | Azobenzene (%) |
| 273 | - | - | 80 | - |
| 195 | 5 | 7 | 76 | 3 |
| 173 | 67 | - | 9 | 3 |
| 153 | 78 | - | 3 | 7 |
| 77 | 21 | 22 | - | 35 |
Data adapted from a study on the photolysis of phenyl azide.[2] The azepine product corresponds to the diethylamine adduct.
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, methanol, or diethylamine)
-
Quartz reaction vessel or cuvette
-
UV lamp (e.g., Rayonet reactor with 350 nm lamps)
-
Magnetic stirrer and stir bar
-
Inert gas (e.g., argon or nitrogen)
-
Analytical instruments: UV-Vis spectrophotometer, HPLC, GC-MS, NMR spectrometer
-
Standard laboratory glassware and safety equipment
Protocol 1: Preparative Photolysis of this compound in Diethylamine
This protocol describes the photolysis of this compound to synthesize N,N-diethyl-nitro-3H-azepin-2-amine derivatives.
-
Preparation of the Reaction Mixture:
-
In a quartz reaction vessel, dissolve this compound in anhydrous diethylamine to a final concentration of 0.1 M.
-
Place a magnetic stir bar in the vessel.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the triplet nitrene.
-
-
Photolysis:
-
Place the reaction vessel in a Rayonet photoreactor equipped with 350 nm lamps.
-
Ensure the reaction mixture is continuously stirred throughout the irradiation.
-
Irradiate the solution for 4-8 hours. The reaction progress can be monitored by TLC or by taking aliquots and analyzing them by UV-Vis spectroscopy for the disappearance of the azide peak (typically around 250-270 nm).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, remove the solvent (diethylamine) under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the product are identified by TLC, combined, and the solvent is evaporated to yield the purified N,N-diethyl-nitro-3H-azepin-2-amine isomers.
-
-
Characterization:
-
The structure of the purified products should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Protocol 2: Monitoring the Photolysis by UV-Vis Spectroscopy
This protocol outlines the procedure for monitoring the rate of photolysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) of known concentration (e.g., 1 mM).
-
Prepare a dilute solution (e.g., 10-50 µM) from the stock solution in the same solvent in a quartz cuvette.
-
-
Spectroscopic Measurement:
-
Record the initial UV-Vis absorption spectrum of the solution from 200 to 500 nm.
-
Place the cuvette in a UV irradiator (a simple UV lamp can be used for qualitative measurements, while a calibrated light source is needed for quantum yield determination).
-
At regular time intervals, remove the cuvette and record the UV-Vis spectrum.
-
Continue this process until no further change in the spectrum is observed, indicating the complete consumption of the starting material.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength of the azide peak as a function of time.
-
The rate of the reaction can be determined from the slope of this plot.
-
For quantum yield determination, the photon flux of the light source must be known, and an actinometer should be used for calibration.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparative photolysis of this compound.
Caption: Proposed reaction pathway for the photolysis of this compound in diethylamine.
References
Application Notes and Protocols for Bioconjugation using 1-Azido-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-azido-3-nitrobenzene in various bioconjugation techniques. This photo-reactive crosslinker is a valuable tool for irreversibly linking molecules to biological targets upon activation with UV light, facilitating research in drug discovery, proteomics, and molecular biology.
Introduction
This compound is a hetero-bifunctional crosslinking reagent. One end of the molecule contains a phenyl azide group, which is chemically inert in the dark but, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a variety of chemical groups commonly found in proteins and other biomolecules, such as C-H, N-H, and O-H bonds. The other functional group, a nitro group, modulates the electronic properties of the aryl azide, influencing its photoreactivity.
The primary application of this compound is in photoaffinity labeling , a powerful technique to identify and characterize the binding partners of small molecules or other ligands within a complex biological sample.[1][2] By attaching this compound to a ligand of interest, researchers can covalently trap and subsequently identify the ligand's target protein(s).
Core Principles and Reaction Mechanism
The bioconjugation process using this compound is a two-step process:
-
Binding: A molecule of interest (e.g., a drug candidate, a peptide, or a nucleic acid probe) is first derivatized with this compound. This derivatized molecule is then incubated with the biological sample, allowing it to bind non-covalently to its target.
-
Photo-crosslinking: The sample is then irradiated with UV light. The aryl azide group absorbs the light energy, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This intermediate rapidly inserts into nearby chemical bonds of the target molecule, forming a stable covalent linkage.[1]
The electron-withdrawing nitro group on the phenyl ring influences the reactivity of the nitrene. For nitrophenyl azides, photoactivation is typically achieved with longer wavelength UV light (300-460 nm), which is less damaging to biological samples compared to the shorter wavelengths required for unsubstituted phenyl azides.
Key Applications
-
Target Identification and Validation: Covalently linking a drug candidate to its protein target for subsequent isolation and identification by mass spectrometry.
-
Binding Site Mapping: Identifying the specific amino acid residues involved in a ligand-protein interaction.
-
Protein-Protein Interaction Studies: Crosslinking interacting proteins to study complex formation and dynamics.
-
Immobilization of Biomolecules: Attaching proteins, peptides, or nucleic acids to solid supports for various assays.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1516-59-2 | [3] |
| Molecular Formula | C₆H₄N₄O₂ | [3] |
| Molecular Weight | 164.12 g/mol | [3] |
| Appearance | Yellow to brown crystalline powder | |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile), sparingly soluble in water | |
| UV Absorption Max (λmax) | ~300-320 nm |
Table 2: Recommended Starting Conditions for Photo-Crosslinking
| Parameter | Recommended Range | Notes |
| UV Wavelength | 300 - 365 nm | Longer wavelengths are less damaging to proteins. |
| UV Light Source | Mercury vapor lamp, LED array, Stratalinker® | Ensure consistent and uniform irradiation. |
| Irradiation Time | 5 - 30 minutes | Optimization is crucial to maximize crosslinking and minimize protein damage. |
| Sample Temperature | 4°C (on ice) | To minimize thermal degradation of the sample. |
| Concentration of Probe | 1 - 100 µM | Dependent on the affinity of the probe for its target. |
| Concentration of Target | Varies | Should be optimized based on the experimental system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-nitroaniline.
Materials:
-
3-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Dissolve 3-nitroaniline in a solution of concentrated HCl and water, cooled in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled 3-nitroaniline solution while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.
-
Allow the reaction to stir for 1-2 hours at 0-5°C.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude product in diethyl ether and dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: General Photoaffinity Labeling of a Protein Target
This protocol provides a general workflow for labeling a target protein with a this compound-derivatized probe.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines like Tris, as they can quench the reactive nitrene.
-
This compound-derivatized probe (synthesized separately) dissolved in DMSO or DMF.
-
UV lamp with an emission wavelength between 300-365 nm.
-
Quartz or UV-transparent microplate or cuvette.
-
Ice bath.
Procedure:
-
Binding:
-
Prepare a reaction mixture containing the target protein at a suitable concentration (e.g., 1-10 µM) in the chosen buffer.
-
Add the this compound-derivatized probe to the protein solution to the desired final concentration (e.g., 1-100 µM). The optimal probe-to-protein ratio should be determined empirically.
-
Incubate the mixture in the dark at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time (e.g., 30-60 minutes) to allow for binding.
-
-
Photo-crosslinking:
-
Place the reaction mixture in a quartz or UV-transparent vessel on an ice bath to maintain a low temperature during irradiation.
-
Position the UV lamp at a fixed distance from the sample to ensure consistent irradiation.
-
Irradiate the sample with UV light (300-365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined by a time-course experiment to maximize crosslinking efficiency while minimizing protein damage.
-
-
Analysis:
-
After irradiation, the covalently labeled protein can be analyzed by various methods:
-
SDS-PAGE: To visualize a shift in the molecular weight of the target protein or the formation of cross-linked complexes.
-
Mass Spectrometry: To identify the labeled protein and map the site of covalent modification.
-
Western Blotting: To detect the labeled protein using an antibody against the protein or a tag on the probe.
-
-
Mandatory Visualizations
Caption: General workflow for photoaffinity labeling.
Caption: Photoactivation and crosslinking mechanism.
Safety Precautions
-
This compound is a potentially explosive compound and should be handled with care, especially in larger quantities. Avoid heat, shock, and friction.
-
Aryl azides are light-sensitive. All experiments involving this compound and its derivatives should be performed in the dark or under subdued light conditions until the photoactivation step.
-
UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, when working with a UV lamp.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no crosslinking | Insufficient UV irradiation | Increase irradiation time or use a more powerful UV source. |
| Probe concentration too low | Increase the concentration of the photoaffinity probe. | |
| Inefficient binding of the probe | Optimize binding conditions (buffer, temperature, incubation time). | |
| Presence of quenching agents | Ensure the buffer does not contain primary amines (e.g., Tris). | |
| High background/non-specific crosslinking | UV irradiation time too long | Reduce the irradiation time. |
| Probe concentration too high | Decrease the concentration of the photoaffinity probe. | |
| Probe is non-specifically binding | Include a non-photoreactive competitor in a control experiment. | |
| Protein degradation | Excessive UV exposure | Reduce irradiation time or use a filter to remove shorter, more damaging wavelengths. |
| Sample overheating | Ensure the sample is kept cool on ice during irradiation. |
These application notes and protocols provide a starting point for using this compound in bioconjugation experiments. As with any technique, optimization of the reaction conditions for each specific application is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Incorporating 1-Azido-3-nitrobenzene into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1-azido-3-nitrobenzene into polymer backbones. This is achieved through the synthesis of a bifunctional monomer derivative, 3-azidoaniline, followed by its polymerization to yield aromatic polyamides with pendant azido groups. These polymers are of interest for various applications, including the development of photosensitive materials, platforms for bioconjugation via "click" chemistry, and as precursors for energetic materials.
Introduction
This compound is a versatile aromatic compound featuring two functional groups: a reactive azide and a nitro group. Direct incorporation of this molecule into a polymer backbone is challenging. A more effective strategy involves the chemical modification of this compound to create a bifunctional monomer suitable for step-growth polymerization. The most direct approach is the selective reduction of the nitro group to an amine, yielding 3-azidoaniline. This diamine can then be polymerized with diacyl chlorides to produce aromatic polyamides (aramids) with pendant azido groups integrated into the polymer backbone.
The resulting polymers possess a unique combination of properties. The aramid backbone provides high thermal and mechanical stability, while the pendant azido groups offer a versatile handle for post-polymerization modification through various reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions allow for the facile introduction of a wide range of functionalities, including bioactive molecules, fluorescent tags, and cross-linking agents.
Experimental Protocols
Synthesis of 3-Azidoaniline from this compound
Objective: To selectively reduce the nitro group of this compound to an amine group, yielding 3-azidoaniline.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
In a separate beaker, prepare a solution of sodium sulfide nonahydrate in water.
-
Slowly add the sodium sulfide solution to the stirred solution of this compound at room temperature. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-azidoaniline by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield 3-azidoaniline as a solid.
Characterization: The structure of the synthesized 3-azidoaniline should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis of Poly(3-azido-p-phenylene terephthalamide)
Objective: To synthesize an aromatic polyamide with pendant azido groups by solution polymerization of 3-azidoaniline and terephthaloyl chloride.
Materials:
-
3-Azidoaniline
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-azidoaniline and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride to the stirred solution.
-
After the addition is complete, add a small amount of anhydrous pyridine as an acid scavenger.
-
Continue stirring the reaction mixture at 0°C for 2 hours and then at room temperature for 24 hours under a nitrogen atmosphere.
-
The resulting viscous polymer solution is then poured into a vigorously stirred excess of methanol or water to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Data Presentation
The following table summarizes typical characterization data for poly(3-azido-p-phenylene terephthalamide). Actual values may vary depending on the specific reaction conditions and purity of the monomers.
| Property | Typical Value | Characterization Method |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | Ubbelohde Viscometer |
| Number Average MW (Mn) ( g/mol ) | 20,000 - 50,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp (Tg) | > 250 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp (TGA) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMAc, NMP, DMSO (with LiCl) | Solubility Tests |
Visualizations
Experimental Workflow: Synthesis of Poly(3-azido-p-phenylene terephthalamide)
Caption: Workflow for the synthesis and characterization of the target polymer.
Logical Relationship: Polymer Structure and Functionalization
Caption: Structure-property-application relationship of the synthesized polymer.
Potential Signaling Pathway Interactions
Polymers containing azido groups are not known to directly interact with specific signaling pathways in their native state. However, their true potential in biological applications lies in their ability to be functionalized with bioactive molecules via click chemistry. For instance, by attaching specific ligands, such as peptides or small molecules, these polymers can be targeted to specific cell surface receptors, thereby influencing cellular signaling pathways.
Example Application: A potential application is in targeted drug delivery. An RGD (arginine-glycine-aspartic acid) peptide, which is a ligand for integrin receptors, could be "clicked" onto the azido-functionalized polymer. The resulting polymer-peptide conjugate could then specifically bind to cancer cells that overexpress certain integrins. This binding could trigger integrin-mediated signaling pathways, leading to receptor-mediated endocytosis of the polymer, and the subsequent intracellular release of a conjugated drug.
Hypothetical Signaling Pathway for Targeted Drug Delivery
Caption: Hypothetical pathway for targeted drug delivery using the functionalized polymer.
Conclusion
The incorporation of this compound into polymer backbones via the synthesis and polymerization of 3-azidoaniline offers a robust method for creating thermally stable aromatic polyamides with versatile pendant functionalities. These materials hold significant promise for a range of applications, particularly in the fields of materials science and drug delivery, where the ability to precisely tailor polymer properties through post-polymerization modification is highly desirable. The provided protocols offer a foundation for the synthesis and characterization of these novel polymers, opening avenues for further research and development.
Application Notes and Protocols for 1-Azido-3-nitrobenzene in Energetic Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-nitrobenzene is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group attached to a benzene ring. This unique combination of an energy-rich group (azide) and an oxidizing group (nitro) makes it a molecule of significant interest in the field of energetic materials. While not a primary explosive itself, it serves as a valuable precursor and model compound for the synthesis and study of more complex energetic materials, including heat-resistant explosives and propellants. Its reactivity, particularly the thermal and photochemical decomposition pathways, provides fundamental insights into the initiation and performance of energetic systems.
These application notes provide a comprehensive overview of the use of this compound in energetic materials research, including its synthesis, thermal behavior, and application in polymer crosslinking. Detailed experimental protocols are provided to guide researchers in their laboratory work.
Data Presentation
While specific experimental detonation and sensitivity data for this compound are not widely published, theoretical calculations and data from analogous compounds provide valuable insights into its expected energetic properties. The following tables summarize calculated performance data for related azidonitrobenzene compounds and provide a comparison with a well-known explosive, TNT.
Table 1: Calculated Energetic Properties of Azidonitrobenzene Isomers
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 1-Azido-2,4,6-trinitrobenzene | 1.71 | 7300 | Not Reported |
| 1,3,5-Triazido-2,4,6-trinitrobenzene | 1.71 | 7300 | Not Reported |
Note: Data for more highly nitrated analogues are presented to illustrate the energetic potential of this class of compounds.
Table 2: Comparative Energetic Properties of TNT
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Trinitrotoluene (TNT) | 1.65 | 6900 | 19 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 3-nitroaniline via a diazotization reaction followed by treatment with sodium azide. This method is known for its high yield and purity of the final product.
Materials:
-
3-nitroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Distilled water
-
Ice
Equipment:
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization of 3-nitroaniline:
-
In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 40 mL of concentrated hydrochloric acid and 40 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water dropwise to the cooled 3-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Azidation Reaction:
-
In a separate 500 mL beaker, dissolve 7.5 g (0.115 mol) of sodium azide in 30 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.
-
Allow the reaction mixture to stir for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield this compound as a solid.
-
Safety Precautions:
-
Organic azides can be explosive and should be handled with care. Avoid heat, friction, and shock.
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
The diazotization reaction should be performed at low temperatures to prevent the decomposition of the diazonium salt.
Protocol 2: Thermal Decomposition Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the thermal stability and decomposition characteristics of this compound using DSC.
Materials:
-
This compound sample (1-3 mg)
-
Aluminum DSC pans and lids
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to a final temperature of approximately 300-400 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition (ΔH). The absence of an initial sharp exothermic peak, which is characteristic of benzofuroxan formation in ortho-isomers, should be noted.
-
Protocol 3: Photochemical Crosslinking of a Polymer Film
This protocol provides a general method for using this compound to photochemically crosslink a polymer film, such as polystyrene, through the formation of a reactive nitrene intermediate upon UV irradiation.
Materials:
-
Polystyrene (or other suitable polymer)
-
This compound
-
Toluene (or other suitable solvent)
-
Glass slides
Equipment:
-
Spin coater or doctor blade
-
UV lamp (e.g., 254 nm or broadband)
-
Hot plate or vacuum oven
Procedure:
-
Film Preparation:
-
Prepare a solution of polystyrene (e.g., 10 wt%) and this compound (e.g., 1-5 wt% relative to the polymer) in toluene.
-
Cast a thin film of the solution onto a clean glass slide using a spin coater or a doctor blade.
-
Dry the film on a hot plate or in a vacuum oven to remove the solvent.
-
-
UV Curing:
-
Place the polymer film under a UV lamp in a nitrogen-purged chamber or in air.
-
Irradiate the film for a specified period (e.g., 5-30 minutes). The optimal irradiation time will depend on the lamp intensity and the concentration of the azide.
-
-
Characterization of Crosslinking:
-
After irradiation, assess the degree of crosslinking by performing a solvent swelling test. Immerse the film in a good solvent for the uncrosslinked polymer (e.g., toluene). A crosslinked film will swell but not dissolve.
-
Further characterization can be performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe changes in the chemical structure.
-
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Thermal Decomposition Pathways of Azidonitrobenzenes
Caption: Comparison of thermal decomposition pathways.
Experimental Workflow for Photochemical Crosslinking
Caption: General workflow for polymer crosslinking using this compound.
Application Notes and Protocols: 1-Azido-3-nitrobenzene as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-azido-3-nitrobenzene in the preparation of a diverse range of heterocyclic compounds. The unique molecular architecture of this compound, featuring a reactive azide moiety and an electron-withdrawing nitro group, makes it a versatile building block in organic synthesis. This document details key reaction pathways, provides experimental protocols for the synthesis of important heterocyclic scaffolds, and presents quantitative data to guide research and development efforts.
Key Synthetic Transformations
This compound can be utilized as a precursor for various heterocyclic systems through several key chemical transformations:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group readily participates in "click chemistry" to afford 1,2,3-triazole derivatives. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1]
-
Nitrene Chemistry: Thermal or photochemical decomposition of the azide functionality generates a highly reactive nitrene intermediate. This intermediate can undergo a variety of reactions, including intramolecular cyclization and C-H insertion, to form nitrogen-containing heterocycles.[1]
-
Reductive Cyclization: The nitro group can be selectively reduced to an amine, which can then participate in intramolecular reactions with the azide or a derivative thereof to form fused heterocyclic systems.
-
Intramolecular Cyclization to Benzofuroxan: The ortho-relationship of the azide and nitro groups in the corresponding 2-azidonitrobenzene allows for thermal or photochemical cyclization to form benzofuroxan (2,1,3-benzoxadiazole-1-oxide). While this compound does not have the ortho arrangement, this reaction is a key transformation for related isomers and highlights a potential reaction pathway for derivatives.
Experimental Protocols
Synthesis of 1,2,3-Triazoles via CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and terminal alkynes.
General Protocol:
-
To a solution of this compound (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) are added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(3-nitrophenyl)-4-substituted-1H-1,2,3-triazole.
| Alkyne | Product | Yield (%) | Reference |
| Phenylacetylene | 1-(3-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 92 | Adapted from[2] |
| Propargyl alcohol | (1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | 88 | Adapted from[2] |
| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 90 | Adapted from[2] |
| 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole | 85 | Adapted from[2] |
Synthesis of 3-Azidoaniline via Selective Reduction
Selective reduction of the nitro group in this compound provides 3-azidoaniline, a valuable intermediate for the synthesis of further heterocyclic compounds.
Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added a solution of sodium dithionite (3.0 mmol) in water (5 mL).
-
The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude 3-azidoaniline can be used in the next step without further purification or can be purified by column chromatography.
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Sodium Dithionite | Ethanol/Water | Reflux | 2-4 | >90 | General method |
| SnCl2·2H2O | Ethanol | Reflux | 3 | 85-95 | General method |
| H2/Pd-C | Ethanol/Methanol | rt | 4-8 | >95 | General method |
Thermal Cyclization to Benzofuroxan (from 1-Azido-2-nitrobenzene)
While this compound will not directly form benzofuroxan, the following protocol for the ortho isomer is provided as a key example of nitrene-mediated intramolecular cyclization.
Protocol:
-
A solution of 1-azido-2-nitrobenzene (1.0 mmol) in an inert solvent such as toluene or xylene (10 mL) is heated to reflux.
-
The reaction is monitored by the evolution of nitrogen gas and TLC. The reaction is typically complete within 1-3 hours.
-
The solvent is removed under reduced pressure, and the resulting crude benzofuroxan can be purified by recrystallization or column chromatography.
| Starting Material | Product | Temperature | Time (h) | Yield (%) | Reference |
| 1-Azido-2-nitrobenzene | Benzofuroxan | 110-140 °C | 1-3 | >90 | General method |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways starting from this compound.
References
Site-Specific Protein Labeling with 1-Azido-3-nitrobenzene Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific labeling of proteins using 1-azido-3-nitrobenzene and its analogs. This photoaffinity labeling technique is a powerful tool for identifying and characterizing protein-ligand interactions, mapping binding sites, and developing novel therapeutics.
Introduction
Photoaffinity labeling (PAL) is a versatile technique used to covalently cross-link a ligand to its target protein upon photoactivation. This compound derivatives are a class of photo-reactive compounds widely used for this purpose. The aryl azide group is relatively small and chemically inert in the dark, minimizing interference with ligand binding. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds in the vicinity of the binding site, forming a stable covalent bond. The nitro group enhances the photo-reactivity of the azide and can serve as a spectroscopic handle.
This technology is instrumental in drug discovery for target identification and validation, as well as in chemical biology for probing protein structure and function.
Principle of Photoaffinity Labeling
The fundamental principle of photoaffinity labeling with this compound analogs involves a three-step process:
-
Binding: A ligand functionalized with a 1-azido-3-nitrophenyl group is incubated with the target protein, allowing for non-covalent binding to the active or allosteric site.
-
Photoactivation: The protein-ligand complex is irradiated with UV light (typically around 260-365 nm), which triggers the photolysis of the azide group, releasing nitrogen gas and generating a highly reactive nitrene intermediate.[1]
-
Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with nearby amino acid residues at the binding site, forming a stable covalent bond and permanently labeling the protein.
Synthesis of this compound
A common and straightforward method for synthesizing this compound is through the diazotization of 3-nitroaniline followed by reaction with sodium azide.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
-
Round Bottom Flask
-
Rotary Evaporator
Procedure: [2]
-
In a round bottom flask, dissolve 10 mmol of 3-nitroaniline in 10 mL of 6 M HCl.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of 15 mmol of sodium nitrite in 25 mL of cold water dropwise to the 3-nitroaniline solution. Maintain the temperature below 5°C.
-
Stir the reaction mixture in the ice bath for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve 40 mmol of sodium azide in 50 mL of cold water.
-
Slowly add the sodium azide solution dropwise to the diazonium salt solution while stirring vigorously in the ice bath. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield this compound as a yellow oil or solid.
Expected Yield: ~95-100%
Note: Phenyl azides can be explosive and should be handled with care. Avoid heating and friction.
Site-Specific Protein Labeling Protocol
This protocol outlines a general procedure for labeling a target protein with a ligand that has been functionalized with a this compound analog.
Experimental Protocol: Photoaffinity Labeling of a Target Protein
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound functionalized ligand (photo-probe) stock solution in DMSO
-
UV lamp (e.g., Rayonet apparatus with 360 nm bulbs)[3]
-
Quartz cuvette or microplate
-
Ice bath
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometer for analysis
Procedure:
-
Binding Reaction:
-
In a quartz cuvette or well of a quartz microplate, mix the purified target protein (final concentration typically 1-10 µM) with the photo-probe (final concentration typically 1-5 fold molar excess over the protein).
-
To demonstrate specificity, prepare a control sample containing a high concentration (e.g., 100-fold molar excess) of a non-photoreactive competitor ligand.
-
Incubate the mixture in the dark at 4°C or room temperature for 30-60 minutes to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the sample on ice and irradiate with a UV lamp at a suitable wavelength (e.g., 360 nm) for a predetermined time (typically 5-30 minutes).[3] The optimal irradiation time should be determined empirically to maximize labeling efficiency while minimizing protein damage.
-
-
Quenching (Optional):
-
After irradiation, a quenching reagent such as dithiothreitol (DTT) can be added to scavenge any unreacted nitrene intermediates.
-
-
Analysis of Labeling:
-
Add SDS-PAGE loading buffer to the samples and analyze by SDS-PAGE.
-
Visualize the labeled protein by Coomassie staining, in-gel fluorescence (if the probe contains a fluorophore), or Western blotting using an antibody against the protein or an affinity tag on the probe (e.g., biotin).
-
Confirm covalent labeling by observing a band shift or by detecting the probe's reporter tag.
-
-
Identification of Labeled Site (Mass Spectrometry):
-
Excise the labeled protein band from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS to identify the peptide(s) covalently modified by the photo-probe.[4]
-
The mass shift corresponding to the remnant of the photo-probe will pinpoint the specific amino acid residue(s) at the binding site.
-
Quantitative Data Presentation
The efficiency and specificity of photoaffinity labeling can be quantified to validate the experimental results.
| Parameter | Description | Typical Value/Range | Analytical Method |
| Labeling Efficiency | The percentage of the target protein that is covalently labeled by the photo-probe. | 5-50% | Densitometry of SDS-PAGE gels, quantitative mass spectrometry. |
| Labeling Specificity | The degree to which the photo-probe labels the target protein over non-target proteins or is competed by a non-photoreactive ligand. | >80% reduction with competitor | Comparison of labeling in the presence and absence of a competitor ligand by SDS-PAGE or mass spectrometry. |
| Kd (Binding Affinity) | The dissociation constant of the non-covalent interaction between the photo-probe and the target protein. | Varies (nM to µM range) | Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), microscale thermophoresis (MST). |
| Photolysis Quantum Yield | The efficiency of nitrene formation upon photon absorption. | 0.1 - 0.4 | Spectroscopic measurements. |
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from 3-Nitroaniline.
Photoaffinity Labeling Workflow
Caption: General workflow for site-specific protein labeling.
Mechanism of Photoactivation and Cross-linking
Caption: Photoactivation of aryl azide and covalent cross-linking.
References
- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Azido-3-nitrobenzene Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Azido-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and how do they impact purification?
The most prevalent synthesis method is the diazotization of 3-nitroaniline, followed by a substitution reaction with sodium azide.[1] This method is known for being high-yielding. An alternative route is the nucleophilic aromatic substitution of a halogenated precursor like 1-chloro-3-nitrobenzene with an azide salt.[1] The choice of synthesis route determines the potential impurity profile. The diazotization route may result in residual starting materials or side products from the diazotization reaction, while the nucleophilic substitution route might contain unreacted halogenated precursors.
Q2: Is it always necessary to purify the crude this compound product?
Not always. Certain synthesis protocols, particularly those involving the reaction of arenediazonium tosylates with sodium azide in an aqueous medium, can produce this compound in high purity and yield (up to 93%), potentially eliminating the need for further purification steps.[2] However, for most other procedures, purification is essential to remove unreacted starting materials and side products to ensure the product is suitable for subsequent high-sensitivity applications like "click chemistry".
Q3: What are the critical safety precautions to take when handling and purifying this compound?
Azide compounds are potentially explosive and sensitive to shock and heat.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles.[1]
-
Ventilation: Conduct all handling and purification steps within a certified fume hood to avoid inhalation of dust or vapors.[1]
-
Static and Shock Avoidance: Implement anti-static measures and avoid scratching or applying mechanical shock to the solid material.
-
Spill Management: In case of a spill, evacuate the area, use inert absorbent materials for cleanup, and dispose of the waste in designated chemical waste containers.[1]
Troubleshooting Guide
Q4: My product appears as a dark oil or fails to solidify after synthesis. What should I do?
This issue often indicates the presence of impurities that are depressing the melting point.
-
Initial Cleanup: Perform a liquid-liquid extraction. Dissolve the crude oil in an appropriate organic solvent (like ethyl acetate or dichloromethane) and wash with water and brine to remove water-soluble impurities and salts.
-
Chromatography: If extraction is insufficient, column chromatography is the recommended next step for purifying oily products.[3]
-
Solvent Removal: Ensure all solvents from the reaction and extraction steps are thoroughly removed under reduced pressure, as residual solvent can prevent solidification.
Q5: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Lower the Temperature: Ensure the solution is cooled slowly and without agitation in the initial stages to encourage crystal nucleation.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvent System: If the problem persists, the solvent system may be inappropriate. A mixture of solvents, such as ethanol and water, is often used for recrystallization of this compound.[1] Experiment with different solvent ratios to find the optimal conditions for crystallization.
Q6: The purity of my this compound is insufficient after a single purification step. What is the best strategy for achieving higher purity?
A multi-step purification approach is often necessary for achieving high purity.
-
Initial Extraction: Begin with a liquid-liquid extraction to remove bulk, water-soluble impurities.
-
Column Chromatography: Follow up with column chromatography on silica gel. This is highly effective at separating the desired product from closely related organic impurities.[3]
-
Final Recrystallization: After chromatography, perform a final recrystallization to remove any remaining minor impurities and to obtain a high-purity, crystalline final product.
Purification Data Summary
The following table summarizes typical yields and conditions for the synthesis and purification of this compound.
| Method | Purity/Yield | Key Parameters | Citation |
| Diazotization via Tosylate Intermediate | 93% Yield | Reaction with NaN₃ in water; product is often clean | [2] |
| Recrystallization | High Purity | Solvent System: Ethanol/Water | [1] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction | 75% Yield (of triazole product) | A downstream application demonstrating product reactivity | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is intended for purifying the crude solid product.
-
Solvent Selection: An ethanol/water mixture is a common choice.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This method is ideal for purifying oily products or for separating complex impurity mixtures.[3]
-
Stationary Phase: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent and pack it into a glass column.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) on silica gel plates.[4]
-
Fraction Collection: Collect the fractions containing the pure this compound as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: Troubleshooting workflow for the purification of this compound.
References
troubleshooting low efficiency in photoaffinity labeling experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with photoaffinity labeling (PAL) experiments, particularly focusing on issues of low efficiency.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common hurdle in photoaffinity labeling experiments. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Q1: My photoaffinity labeling experiment is showing very low or no signal. What are the potential causes and how can I troubleshoot this?
A1: Low labeling efficiency can stem from several factors, ranging from the photoaffinity probe itself to the experimental conditions. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify the Integrity and Functionality of Your Photoaffinity Probe.
-
Probe Design: The design of the photoaffinity probe is critical for its success. It consists of three key components: a specificity unit for binding to the target, a photoreactive moiety for covalent attachment, and a reporter tag for detection and isolation.[1] An inefficient probe design can lead to poor target recognition or labeling.
-
Probe Stability: Ensure your probe is stable under your experimental conditions (e.g., in the dark, at physiological pH).[1] Some photoreactive groups can be sensitive to thiols, which may be present in your sample.
-
Affinity Check: The affinity of the probe for its target can be lower than the parent compound due to the addition of the photoreactive group and linker.[1] It's crucial to validate that your probe still binds to the target with sufficient affinity.
Step 2: Optimize UV Cross-linking Conditions.
The efficiency of the covalent cross-linking step is highly dependent on the UV irradiation conditions.
-
Wavelength: The UV wavelength must be appropriate for the photoreactive group on your probe. Using an incorrect wavelength will result in inefficient activation of the photoreactive group.
-
Irradiation Time and Intensity: Both insufficient and excessive UV exposure can lead to low labeling efficiency. Insufficient exposure will not activate enough probes, while excessive exposure can lead to protein degradation and damage to the biological sample.[1] Optimization of irradiation time is crucial.[2]
-
Distance from UV Source: The distance between the UV lamp and the sample can significantly impact the intensity of UV light reaching the sample. This distance should be kept consistent across experiments.
Quantitative Data Summary: UV Cross-linking Parameters
| Photoreactive Group | Activation Wavelength (nm) | Recommended Irradiation Time | Key Considerations |
| Aryl Azides | 254 - 275 (unsubstituted) 300 - 460 (nitro-substituted) | 1 - 30 minutes | Shorter wavelengths can cause protein damage.[1][3] Nitro-substitution allows for activation at longer, less damaging wavelengths.[3] |
| Benzophenones | ~350 - 365 | 10 - 30 minutes | Longer irradiation times may be required, which can increase nonspecific labeling.[1] |
| Diazirines | ~350 - 370 | 1 - 15 minutes | Generally more efficient and require shorter irradiation times than benzophenones.[3] Activated by long-wave UV light, minimizing protein damage. |
Step 3: Optimize Labeling and Detection Conditions.
-
Probe Concentration: The concentration of the photoaffinity probe needs to be optimized. While a higher concentration might seem beneficial, it can also lead to increased non-specific labeling and background signal.[4]
-
Incubation Time: Allow sufficient time for the probe to bind to its target before UV irradiation. This will depend on the binding kinetics of your specific probe-target interaction.
-
Competition Experiments: To confirm specific labeling, perform a competition experiment by co-incubating the probe with an excess of the unlabeled parent compound.[1] A significant decrease in the labeling signal in the presence of the competitor indicates specific binding.
Step 4: Assess Downstream Detection and Enrichment.
-
In-Gel Fluorescence: If you are using a fluorescent reporter tag, ensure that the imaging system is set to the correct excitation and emission wavelengths for your fluorophore. The gel composition and thickness can also affect detection sensitivity.[5]
-
Enrichment Efficiency: If you are using an affinity tag like biotin for enrichment prior to mass spectrometry, the efficiency of the pulldown step is critical. Ensure that your beads have sufficient binding capacity and that the washing steps are optimized to remove non-specific binders without eluting your target protein.
Below is a troubleshooting workflow to guide you through resolving low labeling efficiency:
Caption: Troubleshooting workflow for low photoaffinity labeling efficiency.
Frequently Asked Questions (FAQs)
Q2: How do I choose the right photoreactive group for my probe?
A2: The choice of the photoreactive group is a critical aspect of probe design. The three most common photoreactive groups are aryl azides, benzophenones, and diazirines.[6]
Comparison of Common Photoreactive Groups
| Feature | Aryl Azides | Benzophenones | Diazirines |
| Reactive Intermediate | Nitrene | Triplet Ketone | Carbene |
| Activation Wavelength | 254-460 nm | ~350-365 nm | ~350-370 nm |
| Reactivity | Moderately reactive | Moderately reactive | Highly reactive |
| Stability | Can be reduced by thiols | Generally stable | Generally stable |
| Key Advantage | Small size | Inert to most solvents | High cross-linking efficiency |
| Key Disadvantage | Can rearrange to less reactive species; shorter wavelength can cause protein damage | Bulky; may require longer irradiation | Can be synthetically challenging |
Recommendation: For most applications, diazirines are often preferred due to their high photo-crosslinking efficiency and activation at longer, less damaging UV wavelengths.[3] However, the optimal choice will depend on the specific target and the synthetic accessibility of the probe.
Q3: What are the essential controls for a photoaffinity labeling experiment?
A3: Several control experiments are crucial to ensure the specificity of the labeling and to distinguish true targets from non-specific binders.[1]
-
No UV Control: A sample that is incubated with the probe but not exposed to UV light. This control helps to identify any proteins that bind to the probe non-covalently or react with the probe in a light-independent manner.
-
No Probe Control: A sample that is subjected to the entire experimental procedure, including UV irradiation, but without the addition of the photoaffinity probe. This control helps to identify any background signal from the detection reagents or endogenous biotinylated proteins (if using a biotin tag).
-
Competition Experiment: As mentioned earlier, this is a critical control where the labeling is performed in the presence of an excess of the unlabeled parent compound. A significant reduction in signal for a particular protein indicates that the probe is binding to a specific site that is also recognized by the parent compound.[1]
Experimental Workflow with Controls
Caption: General experimental workflow for photoaffinity labeling including key controls.
Q4: Can you provide a general protocol for a competition assay in photoaffinity labeling?
A4: Yes, here is a generalized protocol for a competition assay. The specific concentrations and incubation times should be optimized for your system.
Experimental Protocol: Competition Assay
Materials:
-
Cell lysate or purified protein of interest
-
Photoaffinity probe
-
Unlabeled competitor compound (parent compound of the probe)
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
UV lamp with appropriate wavelength
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner or Western blot apparatus
Procedure:
-
Prepare Samples:
-
Test Sample: In a microcentrifuge tube, combine your protein sample with the desired final concentration of the photoaffinity probe in assay buffer.
-
Competition Sample: In a separate tube, pre-incubate your protein sample with a 50-100 fold molar excess of the competitor compound for 15-30 minutes at room temperature. Then, add the photoaffinity probe at the same final concentration as the test sample.
-
No UV Control: Prepare a sample identical to the test sample but keep it protected from light.
-
-
Incubation: Incubate all samples for a predetermined time (e.g., 30-60 minutes) at room temperature or 4°C to allow for binding equilibrium to be reached.
-
UV Irradiation: Place the "Test Sample" and "Competition Sample" on ice and expose them to UV light of the appropriate wavelength for the optimized duration. Keep the "No UV Control" sample in the dark on ice.
-
SDS-PAGE Analysis:
-
Add SDS-PAGE sample loading buffer to all samples.
-
Separate the proteins by SDS-PAGE.
-
-
Detection:
-
In-Gel Fluorescence: If your probe has a fluorescent tag, visualize the gel directly using a fluorescence scanner.
-
Western Blot: If your probe has a tag like biotin, transfer the proteins to a membrane and detect with a labeled streptavidin conjugate.
-
-
Analysis: Compare the signal intensity of the labeled protein band in the "Test Sample" lane to the "Competition Sample" lane. A significant decrease in signal in the competition lane indicates specific labeling. The "No UV Control" should show no labeled band.
Q5: My labeling efficiency is still low after optimizing UV conditions and probe concentration. What else can I try?
A5: If you are still facing low efficiency, consider the following:
-
Probe Linker Length: The length and chemical nature of the linker connecting the pharmacophore to the photoreactive group can influence binding affinity and labeling efficiency.[1] You may need to synthesize and test probes with different linker lengths.
-
Sample Purity: For in vitro experiments with purified proteins, ensure the protein is correctly folded and active. For cell lysates, high concentrations of other proteins and biomolecules can quench the reactive species or lead to non-specific labeling. Consider a partial purification of your target if possible.
-
Click Chemistry Efficiency (if applicable): If you are using a two-step labeling approach with a "clickable" probe, ensure the click chemistry reaction is efficient. Use fresh reagents and optimize the reaction conditions (e.g., catalyst concentration, reaction time).
-
Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent degradation of your target protein.
-
Mass Spectrometry Sensitivity: If you are using mass spectrometry for detection, low labeling efficiency might be compounded by low instrument sensitivity. Ensure your mass spectrometer is properly calibrated and that your sample preparation protocol is optimized for detecting low-abundance peptides.[7]
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - GT [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. In-Gel Western Detection Using Near-Infrared Fluorescence [protocols.io]
- 6. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 7. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during 1-Azido-3-nitrobenzene photolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the photolysis of 1-azido-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of this compound?
Upon UV irradiation, this compound primarily undergoes photolysis to extrude molecular nitrogen (N₂) and form the highly reactive 3-nitrophenylnitrene intermediate in its singlet state.[1] This singlet nitrene is the precursor to both the desired product and various side products.
Q2: What are the common side reactions observed during the photolysis of this compound?
The major side reactions include:
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Azo Dye Formation: The triplet nitrene, formed via intersystem crossing from the singlet state, can dimerize or react with a molecule of the parent azide to form an azo compound (e.g., 3,3'-dinitroazobenzene).[2] This is often observed as a deeply colored impurity.
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Reaction with Solvent: The highly reactive nitrene can react with the solvent, especially if the solvent has abstractable hydrogen atoms or nucleophilic sites.
-
Polymerization: At higher concentrations, the reactive intermediates can lead to the formation of polymeric tars.[1]
-
Secondary Photolysis: The desired product of the reaction may itself be photolabile and undergo further photochemical reactions upon prolonged exposure to the light source.
Q3: How does the nitro group in this compound influence the photolysis reaction?
The electron-withdrawing nitro group can influence the electronic properties of the azide and the resulting nitrene. It has been suggested that a nitro group can have a significant effect on the intersystem crossing (ISC) rate from the singlet to the triplet nitrene.[3] This can in turn affect the distribution of products, potentially increasing the likelihood of side reactions originating from the triplet state, such as azo dye formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the photolysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired product and formation of a deeply colored precipitate. | This is likely due to the formation of an azo dye side product.[2] This occurs when the triplet nitrene dimerizes or reacts with the starting azide. | 1. Decrease Substrate Concentration: Lowering the concentration of this compound can reduce the rate of bimolecular side reactions like azo dye formation. 2. Use a Triplet Quencher: Introduce a triplet quencher, such as sorbic acid, to deactivate the triplet nitrene before it can form side products.[4] 3. Optimize Residence Time (in flow chemistry): In a continuous flow setup, a shorter residence time can minimize the opportunity for side reactions to occur. |
| Significant amount of starting material remains unreacted. | 1. Insufficient Irradiation Time or Power: The photolysis may not have gone to completion. 2. "Inner Filter" Effect: At high concentrations, the starting material can absorb most of the light at the surface of the reaction vessel, preventing light from reaching the bulk of the solution. | 1. Increase Irradiation Time or Use a Higher Power Lamp: Ensure the reaction is irradiated for a sufficient duration. 2. Reduce Concentration: Diluting the reaction mixture can mitigate the inner filter effect. 3. Improve Mixing: Ensure the solution is well-stirred to bring all molecules into the irradiated zone. |
| Formation of multiple unidentified byproducts. | 1. Reaction with Solvent: The nitrene intermediate may be reacting with the solvent. 2. Presence of Oxygen: Molecular oxygen can react with the triplet nitrene.[2] 3. Secondary Photolysis: The desired product may be degrading upon prolonged irradiation. | 1. Choose an Inert Solvent: Use a solvent that is less reactive towards nitrenes, such as perfluorinated hydrocarbons or acetonitrile. 2. Degas the Solvent: Purge the solvent with an inert gas (e.g., argon or nitrogen) before and during the reaction to remove dissolved oxygen. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid over-irradiation of the product. |
Data Presentation
The following table summarizes the effect of substrate concentration on the conversion and formation of byproducts during the photolysis of a generic aryl azide. This data, adapted from studies on related compounds, illustrates a common trend that can be expected for this compound.
| Concentration of Aryl Azide (M) | Conversion (%) | Notes |
| 0.100 | 39 | Lower conversion, potentially due to the inner filter effect. |
| 0.050 | 62 | Improved conversion with dilution. |
| 0.030 | 78 | Further improvement in conversion. |
| 0.015 | 90 | High conversion at lower concentrations, minimizing bimolecular side reactions. |
Data adapted from a study on a related aryl azide in a continuous flow reactor. The trend of increasing conversion with decreasing concentration is generally applicable.
Experimental Protocols
General Protocol for Photolysis of this compound in a Batch Reactor
This protocol is a general guideline and should be optimized for specific applications.
-
Preparation of the Reaction Mixture:
-
Dissolve this compound in a suitable, degassed solvent (e.g., acetonitrile) to a final concentration of 0.01-0.05 M in a quartz reaction vessel.
-
Add a magnetic stir bar.
-
If using a triplet quencher (e.g., sorbic acid), add it to the solution at an appropriate concentration (e.g., 10 mol%).
-
-
Degassing:
-
Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
-
Photolysis:
-
Place the reaction vessel in a photolysis apparatus equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out short-wavelength UV).
-
Ensure the reaction mixture is continuously stirred and maintained at a constant temperature (e.g., using a cooling bath).
-
Irradiate the solution for the desired amount of time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Synthesis of this compound
A general procedure for the synthesis of nitro-substituted aryl azides from the corresponding aniline is as follows:
-
Diazotization of 3-Nitroaniline:
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Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt.
-
-
Azide Formation:
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for about an hour, then warm to room temperature.
-
-
Isolation and Purification:
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Visualizations
Caption: Primary reaction pathways in the photolysis of this compound.
Caption: A logical workflow for troubleshooting low yields in the photolysis of this compound.
References
stability issues of 1-Azido-3-nitrobenzene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Azido-3-nitrobenzene in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is sensitive to several factors that can lead to its degradation. The primary concerns are:
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Thermal Decomposition: The compound can decompose upon heating, leading to the formation of highly reactive nitrene intermediates. This decomposition is an exothermic process.
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Photochemical Decomposition: Exposure to light, particularly UV light, can initiate the decomposition of this compound, also forming reactive nitrene intermediates[1].
-
Chemical Incompatibility: The compound can react with various substances, leading to its degradation or the formation of hazardous byproducts.
Q2: What are the signs of this compound degradation in my solution?
A2: Degradation of this compound can be indicated by several observations:
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Color Change: A change in the color of the solution may indicate the formation of degradation products.
-
Gas Evolution: Decomposition often results in the release of nitrogen gas (N₂).
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Inconsistent Experimental Results: Poor or inconsistent yields in reactions where this compound is a starting material can be a sign of its instability.
-
Appearance of New Peaks in Analytical Data: Techniques like HPLC, GC-MS, or NMR spectroscopy can reveal the presence of new compounds corresponding to degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably refrigerated (2-8 °C) or frozen, depending on the solvent.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield in a "Click" Chemistry Reaction
Possible Cause: The this compound solution may have degraded prior to or during the reaction.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before preparing the solution, ensure the purity of the solid this compound using a suitable analytical method (e.g., NMR or melting point).
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid using old or improperly stored solutions.
-
Protect from Light: During the entire experimental process, from solution preparation to the reaction itself, protect the solution from light.
-
Control Reaction Temperature: While "click" chemistry reactions are often performed at room temperature, excessive heat can lead to the decomposition of the azide. Ensure the reaction temperature is well-controlled.
-
Check for Incompatible Reagents: Ensure that other reagents in the reaction mixture are compatible with azides. For example, some reducing agents can reduce the azide group.
Issue 2: Formation of Unidentified Byproducts in a Reaction
Possible Cause: The unidentified byproducts may be degradation products of this compound.
Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques such as LC-MS or GC-MS to identify the mass of the byproducts. This can provide clues about their structure and origin.
-
Run a Control Reaction: Set up a control experiment with the this compound solution under the same reaction conditions (solvent, temperature, time) but without the other reactants. Analyze the resulting solution to see if the same byproducts are formed.
-
Review Solvent Choice: Certain solvents can react with the nitrene intermediate formed during decomposition. Consider using a more inert solvent.
-
Minimize Reaction Time: If possible, reduce the reaction time to minimize the exposure of this compound to potentially destabilizing conditions.
Data on Stability and Incompatibility
Table 1: Summary of this compound Stability
| Factor | Stability Profile | Notes |
| Thermal | Unstable at elevated temperatures. | Decomposition is exothermic and can be rapid. |
| Photochemical | Unstable upon exposure to light, especially UV. | Leads to the formation of highly reactive nitrene intermediates[1]. |
| pH | Stability can be affected by pH. | Avoid strongly acidic or basic conditions. |
| Air/Oxygen | Generally stable, but storage under inert gas is recommended for long-term stability. |
Table 2: Incompatible Substances and Conditions
| Incompatible Substance/Condition | Hazard |
| Strong Acids | Can lead to the formation of explosive hydrazoic acid. |
| Strong Bases | May promote decomposition[2]. |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions[2]. |
| Heavy Metals and their Salts | Can form shock-sensitive metal azides. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Potential for formation of explosive di- and tri-azidomethane. |
| Elevated Temperatures | Accelerates thermal decomposition. |
| UV Light | Induces photochemical decomposition[1]. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability in Solution
This protocol provides a general method for evaluating the thermal stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Sample Preparation: Aliquot the stock solution into several sealed vials. Protect the vials from light.
-
Incubation: Place the vials in constant temperature baths or ovens at different, accurately controlled temperatures (e.g., 40°C, 50°C, 60°C). Include a control sample stored at a low temperature (e.g., 4°C).
-
Time Points: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
Quenching: Immediately cool the removed vials in an ice bath to stop further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC-UV or quantitative NMR.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. From these plots, determine the rate of decomposition.
Protocol 2: General Procedure for Assessing Photostability in Solution
This protocol outlines a general method for evaluating the photostability of this compound in a specific solvent.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest using a UV-transparent solvent if possible (e.g., acetonitrile, methanol).
-
Sample Preparation: Fill a quartz cuvette or a UV-transparent vial with the solution. Prepare a control sample by wrapping an identical cuvette or vial completely in aluminum foil.
-
Irradiation: Place both the sample and the control in a photostability chamber with a specific light source (e.g., a UV lamp with a defined wavelength and intensity).
-
Time Points: At regular time intervals, briefly remove the samples and measure the UV-Vis spectrum to monitor the disappearance of the starting material and the appearance of any degradation products. Alternatively, take aliquots for analysis by HPLC-UV.
-
Analysis: Analyze the concentration of the remaining this compound in each sample.
-
Data Analysis: Plot the concentration of this compound versus time of irradiation to determine the rate of photochemical decomposition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: General degradation pathway of this compound.
References
avoiding premature decomposition of 1-Azido-3-nitrobenzene
Welcome to the technical support center for 1-Azido-3-nitrobenzene. This guide is intended for researchers, scientists, and drug development professionals. Here you will find essential information to help you handle this energetic compound safely and effectively, with a focus on preventing premature decomposition.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, helping you identify and resolve problems related to the stability of this compound.
Q1: My solid sample of this compound has changed color/consistency during storage. What happened?
A1: This indicates potential decomposition. The primary causes are exposure to light and/or elevated temperatures. All organic azides are sensitive to external energy and should be stored properly to maintain their integrity.[1] Store the compound in a cool, dark environment, preferably below room temperature (-18°C is recommended).[2][3] Ensure the container is opaque or amber-colored and tightly sealed.
Q2: I'm observing unexpected byproducts, such as azo compounds or polymers, in my reaction. Is this due to decomposition?
A2: Yes, this is a strong indication of thermal or photochemical decomposition. Upon activation by heat or light, this compound loses a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[4] This nitrene can then undergo various reactions, such as hydrogen abstraction or additions, leading to the formation of azo compounds and other unintended products.[4][5] To mitigate this, ensure your reaction is shielded from light and that the temperature is strictly controlled.
Q3: Is it safe to heat my reaction mixture containing this compound?
A3: Extreme caution is required. While thermal activation is used to generate nitrenes for specific synthetic purposes, uncontrolled heating can lead to vigorous decomposition.[4] The stability of aryl azides can be influenced by substituents; some may decompose at temperatures below 100°C.[6][7] It is crucial to consult literature for the specific thermal behavior of your system. If heating is necessary, do so gradually, with precise temperature monitoring, behind a blast shield, and on the smallest possible scale.
Q4: My purification by column chromatography is giving very low yields and multiple colored bands. What is the issue?
A4: Column chromatography can contribute to the decomposition of sensitive organic azides due to friction and prolonged exposure to the stationary phase.[2] For potentially unstable azides, purification should be limited to non-energetic methods like extraction and precipitation or recrystallization at low temperatures.[1][2] Avoid purification techniques that involve high energy input, such as distillation or sublimation.[1][2]
Q5: I noticed a residue forming on a metal spatula after handling the compound. Should I be concerned?
A5: Absolutely. Azides can react with heavy metals (e.g., copper, lead, barium) to form highly shock- and pressure-sensitive metal azides.[2][5] This is a significant safety hazard. Never use metal spatulas or stir bars when handling azides. Opt for plastic, ceramic, or glass utensils to prevent the formation of these dangerously explosive compounds.[5][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for the decomposition of this compound?
A1: The main triggers are heat (thermal decomposition) and UV light (photochemical decomposition).[4] Mechanical energy, such as friction, shock, or grinding, should also be avoided as a standard precaution for all azide compounds.[5]
Q2: What are the decomposition products?
A2: The primary decomposition pathway involves the extrusion of nitrogen gas (N₂) to form the corresponding nitrene.[4] This highly reactive intermediate can then lead to various products, including azo compounds, or undergo insertion into C-H bonds.[4][5]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed, opaque or amber container in a cool, dark, and well-ventilated area.[1][5] Storage at low temperatures (-18°C) is recommended to ensure long-term stability.[2][3] It should be stored away from incompatible materials like acids, heavy metals, and halogenated solvents.[3][5]
Q4: What are the key safety hazards associated with this compound?
A4: Beyond its potential for explosive decomposition, this compound is harmful if swallowed, inhaled, or in contact with skin.[9][10] It is also crucial to avoid mixing azides with acids, as this can form the highly toxic and explosive hydrazoic acid.[3]
Data Summary: Stability and Decomposition Factors
| Parameter | Condition to Avoid | Rationale & Consequence |
| Temperature | Elevated temperatures; uncontrolled heating | Promotes thermal decomposition, leading to the formation of reactive nitrenes and potentially explosive gas evolution.[4] |
| Light | Exposure to direct sunlight or UV sources | Initiates photochemical decomposition (photolysis), generating nitrene intermediates and unwanted side products.[4] |
| Mechanical Energy | Friction, grinding, shock, or pressure | Can provide the activation energy for decomposition. This is a critical risk for all energetic materials.[5] |
| Contamination | Heavy metals (copper, lead, etc.) | Forms dangerously shock-sensitive and explosive heavy metal azides.[2] |
| Incompatible Solvents | Chlorinated solvents (e.g., DCM, chloroform) | Can form explosively unstable di- and tri-azidomethane.[1][2] |
| Incompatible Reagents | Strong acids | Reacts to form hydrazoic acid, which is both highly toxic and explosive.[3] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of Solid this compound
Objective: To safely weigh a solid sample of this compound while minimizing risks of decomposition.
Methodology:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[5]
-
Work Area Preparation: Conduct all manipulations within a chemical fume hood with the sash at the lowest practical height. Use a blast shield for added protection.[5][8]
-
Tool Selection: Use only non-metallic tools. A plastic or ceramic spatula is required.[8] Avoid metal spatulas entirely.
-
Static Control: If available, stand on an anti-static mat and use an anti-static weigh boat. Grounding yourself can help dissipate static charge.
-
Handling: Gently scoop the required amount of the solid from its storage container. Avoid any scraping, grinding, or tapping motions that could create friction.[5]
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. If any material is spilled, clean it up immediately according to your lab's specific SOP for azide waste.
-
Cleanup: Clean the spatula and work surface thoroughly. All waste generated must be disposed of in a designated, clearly labeled "azide waste" container.[1]
Protocol 2: General Procedure for a Reaction Involving this compound
Objective: To perform a chemical reaction using this compound while maintaining stable conditions.
Methodology:
-
Setup: Assemble the reaction glassware in a fume hood and behind a blast shield. Ensure all glassware is free of cracks and avoid using ground glass joints where the azide may become trapped and subject to friction.[5][8]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
-
Light Protection: Wrap the entire reaction apparatus with aluminum foil to completely block out light and prevent photochemical decomposition.
-
Reagent Addition: Add the this compound as a solution if possible, using a syringe or cannula. If adding as a solid, do so carefully at a controlled temperature (e.g., in an ice bath).
-
Temperature Control: Maintain the desired reaction temperature using a reliable cooling or heating bath. Monitor the temperature continuously. Avoid localized heating from a hot plate; a stirred oil bath is preferable for even heat distribution.
-
Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Workup and Quenching: Upon completion, cool the reaction to a safe temperature before quenching. If necessary, any unreacted azide can be carefully decomposed before workup (consult literature for appropriate quenching procedures).
Protocol 3: Safe Storage of this compound
Objective: To ensure the long-term stability and safety of stored this compound.
Methodology:
-
Container: Use a primary container that is chemically compatible and opaque (e.g., an amber glass vial with a well-sealing cap).[5] For added safety, place this primary container inside a durable, labeled secondary container.
-
Labeling: Clearly label the container with the chemical name, structure, date received/synthesized, and prominent hazard warnings (e.g., "Explosive," "Light Sensitive," "Heat Sensitive").
-
Storage Location: Store in a designated, explosion-proof refrigerator or freezer. A temperature of -18°C is recommended.[3] The storage area must be dark.
-
Segregation: Do not store azides with incompatible materials, especially acids or heavy metal compounds.[5]
-
Inventory: Maintain a detailed inventory of the compound, noting the quantity and storage date. Use older stock first.
Visual Workflow
Troubleshooting Premature Decomposition
A flowchart for troubleshooting the premature decomposition of this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 5. uvic.ca [uvic.ca]
- 6. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]
- 7. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Cross-Linking Reactions
Welcome to the technical support center for protein cross-linking reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficiency of their cross-linking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your protein cross-linking experiments in a question-and-answer format.
Q1: Why is my cross-linking efficiency low or non-existent?
A1: Low or no cross-linking can be attributed to several factors. First, ensure that the target functional groups for your cross-linker are available and accessible on your protein of interest.[1] If the reactive sites are buried within the protein structure, the cross-linker will not be able to bind. Also, verify that your buffer composition is compatible with the cross-linker chemistry. For instance, amine-reactive cross-linkers should not be used with buffers containing Tris or glycine, as these will compete for the reactive sites.[1][2] Finally, check that you are using a sufficient molar excess of the cross-linking reagent; this may require empirical optimization.[1]
Q2: My protein is precipitating out of solution after adding the cross-linker. What can I do?
A2: Protein precipitation or aggregation upon addition of a cross-linker is a common issue that can arise from over-cross-linking, which alters the protein's net charge and solubility.[3] To mitigate this, try reducing the molar excess of the cross-linking reagent. Additionally, maintaining a low protein concentration can help prevent aggregation.[4] The use of stabilizing buffer components or additives like non-denaturing detergents (e.g., Tween 20, CHAPS) can also help to solubilize protein aggregates.[4] In some cases, adjusting the pH or salt concentration of the buffer can improve protein stability.[4]
Q3: I am observing a high molecular weight smear at the top of my SDS-PAGE gel. What does this indicate?
A3: A high molecular weight smear on an SDS-PAGE gel typically indicates extensive, non-specific cross-linking, leading to the formation of large protein aggregates that cannot effectively migrate through the gel matrix. This can happen if the cross-linker concentration is too high or the reaction time is too long. To resolve this, it is recommended to perform a titration of the cross-linker concentration and optimize the incubation time to achieve discrete cross-linked products.
Q4: My cross-linking reaction is not reproducible. How can I improve consistency?
A4: Lack of reproducibility can stem from several sources. Ensure that all reagents, especially the cross-linker, are fresh and have been stored correctly to prevent degradation. Many cross-linkers are moisture-sensitive.[1][5] It is also crucial to precisely control reaction parameters such as temperature, incubation time, and buffer pH. Minor variations in these conditions can significantly impact the outcome of the reaction. Standardizing protocols and careful documentation are key to ensuring reproducible results.[6]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cross-linker for my experiment?
A1: The choice of cross-linker depends on several factors, including the functional groups present on your protein, the desired spacer arm length, and whether the cross-link needs to be cleavable. Homobifunctional cross-linkers with N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines (lysine residues), which are often abundant and accessible on protein surfaces.[7] The spacer arm length determines the distance between the linked functional groups and should be chosen based on the expected distance between interacting sites.[8] Cleavable cross-linkers are advantageous for applications like mass spectrometry, as they allow for the separation of the cross-linked peptides for easier identification.
Q2: What is the optimal buffer for a cross-linking reaction?
A2: The optimal buffer depends on the chemistry of the cross-linker being used. For amine-reactive cross-linkers like BS3 or glutaraldehyde, buffers free of primary amines, such as phosphate-buffered saline (PBS) or HEPES, are recommended at a pH between 7 and 9.[1][9][10] Carbodiimide-based cross-linkers like EDC should not be used with buffers containing amines, phosphate, or carboxyl groups.[1] Always consult the manufacturer's instructions for the specific cross-linker to ensure buffer compatibility.
Q3: How can I quench the cross-linking reaction?
A3: To stop the cross-linking reaction, a quenching reagent is added to consume any unreacted cross-linker. For amine-reactive cross-linkers, a common quenching solution is a buffer containing a high concentration of primary amines, such as Tris or glycine.[2][11] The quenching step is crucial to prevent further cross-linking that could lead to non-specific aggregates.
Q4: What are the best methods to analyze the results of my cross-linking reaction?
A4: The most common method for analyzing cross-linking results is SDS-PAGE, which separates proteins based on their molecular weight.[12] Cross-linked proteins will appear as higher molecular weight bands compared to the non-cross-linked protein. For more detailed analysis, including the identification of specific cross-linked residues, mass spectrometry (MS) is the method of choice.[13][14]
Data Presentation
Table 1: Recommended Reaction Parameters for Common Cross-Linkers
| Cross-Linker | Target Group | Molar Excess (Cross-linker:Protein) | Incubation Time | Incubation Temperature | Quenching Reagent |
| BS3 | Primary Amines | 10-50-fold | 30 min - 2 hours | Room Temperature or 4°C | Tris or Glycine |
| Glutaraldehyde | Primary Amines | Varies (e.g., 0.5-2% v/v) | 2-30 minutes | Room Temperature or 37°C | Tris or Glycine |
| DSP | Primary Amines | ~2 mM final concentration | 2 hours | On ice | Tris |
| EDC | Carboxyls & Amines | Varies (e.g., 2 mM EDC, 5 mM sulfo-NHS) | 1-2 hours | Room Temperature | N/A (hydrolyzes) |
Experimental Protocols
Protocol 1: Protein Cross-Linking with BS3
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-8.0.[1]
-
Reagent Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (e.g., 10-50 mM).[1]
-
Cross-Linking Reaction: Add the BS3 solution to your protein sample to achieve a final molar excess of 10- to 50-fold. Mix gently.[1]
-
Incubation: Incubate the reaction for 45 minutes at room temperature or for 2-3 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 10-25 mM.[1] Incubate for 20 minutes at room temperature.[1]
-
Analysis: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species.
Protocol 2: Protein Cross-Linking with Glutaraldehyde
-
Sample Preparation: Prepare your protein sample (50-100 µg) in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) in a total volume of 100 µl.[9]
-
Reagent Preparation: Prepare a fresh 2.3% solution of glutaraldehyde.[9]
-
Cross-Linking Reaction: Add 5 µl of the 2.3% glutaraldehyde solution to the protein sample. Mix gently.[9]
-
Incubation: Incubate the reaction for 2-5 minutes at 37°C.[9]
-
Quenching: Terminate the reaction by adding 10 µl of 1 M Tris-HCl, pH 8.0.[9]
-
Analysis: Solubilize the cross-linked proteins by adding an equal volume of Laemmli sample buffer and analyze by SDS-PAGE.[9]
Protocol 3: Analysis of Cross-Linked Proteins by SDS-PAGE
-
Sample Preparation: To a portion of your quenched cross-linking reaction, add an appropriate volume of 2x or 4x Laemmli SDS-PAGE sample buffer.
-
Denaturation: Heat the samples at 70-98°C for 5-15 minutes to denature the proteins.[15] Note that for cleavable cross-linkers, a reducing agent should be added to one sample to break the cross-links as a control.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest and its cross-linked products. Run the gel according to standard procedures.
-
Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain to visualize the protein bands. Cross-linked products will appear as bands with higher molecular weights than the monomeric protein.
Visualizations
References
- 1. covachem.com [covachem.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fgsc.net [fgsc.net]
- 10. Glutaraldehyde cross-linking [bio-protocol.org]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [app.jove.com]
dealing with poor solubility of 1-Azido-3-nitrobenzene derivatives
Technical Support Center: 1-Azido-3-nitrobenzene Derivatives
Welcome to the technical support center for handling this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of these compounds during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and use of this compound derivatives.
Q1: My this compound derivative is insoluble or poorly soluble in my reaction solvent. What are my options?
A1: Poor solubility is a common challenge with nitroaromatic compounds. Here is a step-by-step approach to address this issue:
-
Solvent Screening: The polarity of your derivative, dictated by its other functional groups, will determine the best solvent. Create a small-scale solubility test with a panel of common organic solvents. Nitrobenzene, the parent compound, is soluble in ethanol, ether, and benzene but has very low solubility in water.[1] Start with solvents like DMF, DMSO, THF, acetonitrile, or toluene.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of your compound. Ensure the temperature is well below the decomposition point of your azide derivative.
-
Use a Co-solvent: Adding a small amount of a co-solvent in which your compound is more soluble can improve overall solubility. For example, if your primary solvent is aqueous, adding a miscible organic solvent like THF or t-butanol can help.
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High Dilution: While it may seem counterintuitive, running the reaction under high dilution can sometimes help keep reactants in solution. However, be aware that this can also decrease the reaction rate.[2]
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Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle one reactant across the phase boundary to react with the other, eliminating the need for a single solvent that dissolves everything.
-
Solvent-Free Methods: Consider mechanochemistry (ball-milling), which performs reactions in the solid state and can be highly effective for poorly soluble reactants.[3]
Q2: I'm performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, and the low solubility of my aryl azide is giving me a low yield. What can I do?
A2: This is a frequent problem. For CuAAC reactions, solvent choice is critical.
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A common solvent system for CuAAC is a mixture of t-butanol and water, which can accommodate both nonpolar organic azides and the water-soluble copper catalyst components.[3]
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DMF and DMSO are also effective solvents for dissolving a wide range of organic azides and are compatible with CuAAC reaction conditions.[4][5]
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If solubility remains an issue, using a ligand like THPTA can improve the efficacy of the copper catalyst in various solvent systems, including purely aqueous media, which might be necessary for certain derivatives.[6][7]
Q3: My reduction of the nitro group is failing or incomplete. Could this be related to solubility?
A3: Yes, poor solubility can prevent the reducing agent from accessing the nitro group.
-
For catalytic hydrogenation (e.g., using Pd/C), ensure the substrate is dissolved. Solvents like ethanol, methanol, or ethyl acetate are commonly used. If solubility is low, consider a different solvent or a transfer hydrogenation method using a hydrogen donor like formic acid or ammonium formate, which may be more compatible with alternative solvents.[8]
-
For reductions using metals in acidic media (e.g., Sn/HCl or Fe/HCl), ethanol is often added as a co-solvent to dissolve the nitroaromatic compound.[9]
Q4: After my reaction workup, I can't find my product. Where might it have gone?
A4: This can be a frustrating experience. Here are a few possibilities related to solubility:
-
Aqueous Layer Solubility: Your product might be more polar than expected and could be soluble in the aqueous layer of your extraction. Always save your aqueous layers until you have confirmed the location of your product.[10]
-
Precipitation: The product may have precipitated out of solution during the workup. Check any filters or solid residues.
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Emulsion: An emulsion may have formed during extraction, trapping your product between the aqueous and organic layers. Breaking the emulsion (e.g., by adding brine) is necessary to recover your compound.[11]
Data Presentation: Solvent Selection Guide
While precise quantitative solubility data is highly dependent on the specific derivative, the following table provides a qualitative guide for solvent selection based on the general properties of nitroaromatic compounds and common reaction types.
| Solvent Class | Examples | Suitability for this compound Derivatives | Common Applications |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Excellent: Often the first choice for dissolving nitroaromatic compounds and compatible with a wide range of reactions.[4][5] | CuAAC (Click Chemistry), Nucleophilic Substitution |
| Ethers | THF, Diethyl Ether, Dioxane | Moderate to Good: Effective for many derivatives, especially those with less polar substituents. | Grignard Reactions, Reductions with Hydrides |
| Alcohols | Ethanol, Methanol, t-Butanol | Moderate: Solubility can be limited, but they are excellent co-solvents and are used in many reduction reactions.[1] | Reduction of Nitro Groups, CuAAC (with water) |
| Aromatic | Toluene, Benzene | Moderate: Good for less polar derivatives. Benzene is a known solvent for the parent nitrobenzene.[1] | Reactions requiring higher temperatures |
| Halogenated | Dichloromethane (DCM), Chloroform | Good: Often used for workup and purification (e.g., chromatography) due to their volatility. | Workup/Extraction, Chromatography |
| Aqueous Systems | Water, Buffers | Poor: Generally insoluble, unless the derivative contains highly polar or ionizable functional groups.[1] | Reactions with water-soluble reagents (use co-solvents) |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound derivatives, with specific notes on addressing solubility.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,2,3-triazole from a poorly soluble this compound derivative.
Materials:
-
This compound derivative (1.0 eq)
-
Terminal Alkyne (1.1 eq)
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Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
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Solvent: tert-Butanol and Water (1:1 v/v) or DMF
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent (t-BuOH/H₂O or DMF).
-
Troubleshooting: If the azide is not dissolving, gently warm the mixture (40-50 °C) or add a minimal amount of DMF as a co-solvent if using t-BuOH/H₂O. Stir until a homogeneous solution or a fine suspension is achieved.
-
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq).
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In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).
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Add the CuSO₄ solution to the main reaction flask, followed by the sodium ascorbate solution. The solution should turn a yellow-orange color.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol uses iron powder in an acidic medium, a robust method that tolerates poor solubility.
Materials:
-
This compound derivative (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Solvent: Ethanol and Water (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the this compound derivative (1.0 eq) and the ethanol/water solvent mixture.
-
Add the iron powder and ammonium chloride to the flask.
-
Note: The derivative does not need to be fully dissolved at the start; the reaction often proceeds effectively in a suspension.[2]
-
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The dark color of the iron powder will be visible.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-azidoaniline derivative.
-
Purify as needed by column chromatography or recrystallization.
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and relationships for handling these compounds.
Caption: A decision workflow for addressing solubility issues.
Caption: Key components of the CuAAC "click" reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. How To [chem.rochester.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Quantitative Analysis of 1-Azido-3-nitrobenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-3-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound is a versatile molecule primarily involved in three main types of reactions:
-
1,3-Dipolar Cycloadditions: The azide group acts as a 1,3-dipole and readily reacts with alkynes to form stable 1,2,3-triazole rings. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is known for its high efficiency and mild conditions.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-azidoaniline) using various reagents.[1] Further reduction under more stringent conditions can reduce both the nitro and azide groups to form 1,3-diaminobenzene.[1]
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Nitrene Formation: Upon thermal or photochemical activation, the azide group can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1] This intermediate can then undergo various reactions, such as insertions into C-H bonds.[1]
Q2: How can I quantitatively analyze the products of a this compound reaction?
A2: A combination of chromatographic and spectroscopic techniques is recommended for quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for separating and quantifying nitroaromatic compounds and their products.[3][4] It is particularly useful for monitoring reaction progress and determining product purity.
-
Gas Chromatography (GC): GC coupled with detectors like Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) can also be used for separation and quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a qualitative technique for structure elucidation, quantitative NMR (qNMR) can be used to determine the concentration of products and impurities if an internal standard is used. ¹H and ¹³C NMR are essential for confirming the structure of the reaction products.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or disappearance of key functional groups, such as the azide (strong absorption around 2100 cm⁻¹) and nitro groups (strong absorptions around 1530 and 1350 cm⁻¹).[1]
Q3: What are some common side products to expect in reactions involving this compound?
A3: Depending on the reaction, several side products can be formed:
-
In thermal 1,3-dipolar cycloadditions with asymmetric alkynes, a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) can be produced.[2]
-
During nucleophilic substitution reactions with amines, amide side products can be formed through the hydrolysis of an intermediate.[1]
-
Incomplete reduction of the nitro group can lead to a mixture of nitroso and hydroxylamine intermediates.
Troubleshooting Guides
Issue 1: Low yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to Cu(II). Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5] |
| Poor Ligand Choice | A ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) oxidation state and improve reaction efficiency.[5] |
| Solvent Issues | Ensure the solvent system (often a mixture of water and an organic solvent like t-butanol or DMSO) is appropriate for both starting materials. The reaction is generally tolerant of a wide pH range (4-12).[2] |
| Impure Starting Materials | Verify the purity of your this compound and the alkyne starting material using NMR or HPLC. |
Issue 2: Formation of regioisomers in a cycloaddition reaction.
| Possible Cause | Troubleshooting Step |
| Thermal Huisgen Cycloaddition | The uncatalyzed thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted triazoles.[2] |
| Solution | Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to selectively synthesize the 1,4-disubstituted regioisomer.[2] |
Issue 3: Difficulty in purifying the reaction product.
| Possible Cause | Troubleshooting Step |
| Residual Copper Catalyst | The copper catalyst can be difficult to remove. Use ammonia solutions or chelating agents like EDTA to wash the reaction mixture during workup. |
| Similar Polarity of Products and Starting Materials | Optimize your column chromatography conditions (e.g., solvent gradient, choice of stationary phase) to improve separation. |
| Formation of Byproducts | Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of side products. |
Quantitative Data Summary
The following tables summarize reported yields for reactions involving this compound and related compounds.
Table 1: Synthesis Yields of Aryl Azides
| Starting Material | Product | Reaction Conditions | Reported Yield | Reference |
| 3-Nitroaniline | This compound | Diazotization with sodium nitrite and p-toluenesulfonic acid, followed by reaction with sodium azide. | 93% | [1] |
| 1-Chloro-3-nitrobenzene | This compound | Nucleophilic aromatic substitution with sodium azide. | Not specified | [1] |
Table 2: Yields of 1,2,3-Triazole Products via CuAAC
| Azide | Alkyne | Reaction Conditions | Product | Reported Yield | Reference |
| This compound | Specific alkynes | Copper(I) catalyst | Corresponding triazole | 75% | [1] |
| Various azides | Various alkynes | Cu(I) catalyst and TBTA ligand | 1,4-disubstituted-1,2,3-triazoles | Almost 100% |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 v/v t-butanol/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.
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To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Nitro Group to an Amine
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-azidoaniline.
-
If necessary, purify the product by column chromatography.
Visualized Workflows and Pathways
References
Technical Support Center: Catalyst Selection for 1-Azido-3-nitrobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-3-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing reactions with this compound?
The main challenge lies in the chemoselective transformation of either the azide or the nitro group. Both functional groups are reducible, and achieving selectivity for one over the other requires careful selection of the catalyst and reaction conditions.[1] The desired product is often either 3-azidoaniline (selective nitro reduction) or 1,3-diaminobenzene (reduction of both groups).
Q2: What are the most common types of reactions performed with this compound?
The most common reactions include:
-
Selective reduction of the nitro group to yield 3-azidoaniline.
-
Complete reduction of both the nitro and azide groups to form 1,3-diaminobenzene.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "click chemistry" reaction, to synthesize 1,2,3-triazole derivatives.[1][2]
Q3: Which catalysts are recommended for the selective reduction of the nitro group in this compound to produce 3-azidoaniline?
Several catalytic systems can achieve this transformation with varying degrees of selectivity and efficiency. The choice of catalyst often depends on the desired reaction conditions and the presence of other functional groups.
-
Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro groups.[1] Careful control of hydrogen pressure and reaction time is crucial to avoid the subsequent reduction of the azide group.
-
Tin(II) Chloride (SnCl₂): This reagent is known for its mild and selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups.[3]
-
Iron (Fe) or Zinc (Zn) in Acidic Media: These classical methods, often referred to as the Béchamp reduction when using iron, are effective for nitro group reduction.[3][4]
-
Sodium Borohydride (NaBH₄) with a Transition Metal Salt: For example, NaBH₄ in combination with FeCl₂ has been shown to selectively reduce nitroarenes.
Below is a summary of common catalytic systems for the selective reduction of nitroarenes.
| Catalyst System | Reductant | Typical Solvent | Key Advantages |
| Palladium on Carbon (Pd/C) | H₂ gas or transfer hydrogenation reagents (e.g., formic acid, hydrazine) | Alcohols (e.g., Methanol, Ethanol) | High activity, clean reaction.[5][6] |
| Tin(II) Chloride (SnCl₂) | Self-reducing | Alcohols, Ethyl Acetate | Mild conditions, good functional group tolerance.[3] |
| Iron (Fe) / Acid | Acid (e.g., HCl, Acetic Acid) | Ethanol, Water | Cost-effective, high functional group tolerance.[4] |
| Indium (In) / HCl | Indium metal | Aqueous THF | Mild, room temperature conditions, good yields.[2] |
| V₂O₅/TiO₂ | Hydrazine hydrate | Ethanol | Sustainable, recyclable catalyst.[7] |
Troubleshooting Guides
Problem 1: Low or no conversion of this compound.
-
Possible Cause 1: Inactive Catalyst (for catalytic hydrogenation).
-
Solution: Ensure the catalyst has been stored properly and is not expired. For Pd/C, it is crucial to handle it under an inert atmosphere as it can be pyrophoric.[5] If catalyst poisoning is suspected (e.g., by sulfur-containing compounds), try a fresh batch of catalyst and ensure all reagents and solvents are pure.[4]
-
-
Possible Cause 2: Insufficient Reductant.
-
Solution: Check the stoichiometry of the reducing agent. For metal-based reductions (e.g., Fe, Zn, SnCl₂), ensure a sufficient excess is used. For catalytic hydrogenation, ensure an adequate and continuous supply of hydrogen.
-
-
Possible Cause 3: Inadequate Reaction Conditions.
-
Solution: Verify the reaction temperature and pressure. Some reductions may require heating or elevated hydrogen pressure to proceed at a reasonable rate.[8] Ensure proper agitation to facilitate contact between the substrate, catalyst, and reductant.
-
Problem 2: Poor chemoselectivity - reduction of both the nitro and azide groups.
-
Possible Cause 1: Over-reduction with Highly Active Catalysts.
-
Solution: When using highly active catalysts like Pd/C, carefully monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed. Reducing the catalyst loading or hydrogen pressure can also improve selectivity.
-
-
Possible Cause 2: Non-selective Reducing Agent.
-
Solution: Some reducing agents, like Lithium Aluminum Hydride (LiAlH₄), will reduce both nitro and azide groups.[8] For selective nitro reduction, switch to a milder and more chemoselective reagent such as SnCl₂ or Fe/HCl.
-
Problem 3: Formation of unexpected byproducts.
-
Possible Cause 1: Incomplete Reduction.
-
Solution: Incomplete reduction of the nitro group can lead to the formation of intermediates like nitroso, azoxy, or azo compounds.[8] Ensure sufficient reaction time and an adequate amount of the reducing agent.
-
-
Possible Cause 2: Side reactions of the azide group.
-
Solution: Under certain conditions, the azide group can undergo other reactions. For example, in the presence of a suitable alkyne and a copper catalyst, it will readily undergo a cycloaddition reaction.[1] Ensure the reaction mixture is free from contaminants that could trigger unwanted side reactions.
-
Experimental Protocols
Protocol 1: Selective Reduction of this compound to 3-Azidoaniline using Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under a stream of inert gas.
-
Seal the flask with a septum and purge the system with the inert gas.
-
Introduce hydrogen gas into the flask, typically via a balloon or a controlled inlet.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, stop the hydrogen flow and purge the flask with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as Pd/C can be pyrophoric.[5]
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-azidoaniline, which can be further purified by column chromatography if necessary.
Protocol 2: Indium-Mediated Reduction of this compound
This protocol is adapted from a general procedure for the reduction of nitro and azide groups.[2]
Materials:
-
This compound
-
Indium powder
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in aqueous THF (e.g., 3:1 THF/H₂O), add indium powder (typically 4.0 eq for a nitro group).
-
Add concentrated HCl (typically 1.5 eq based on indium).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, adjust the pH of the reaction mixture to ~7 with solid NaHCO₃.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography as needed.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
Safety Information
Working with aryl azides and nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and explosive nature.
-
Azide Compounds:
-
Toxicity: Azides are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosive Hazard: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[9] They are sensitive to heat, shock, and friction. Avoid using metal spatulas for handling azides.[9]
-
Incompatible Materials: Do not mix azides with strong acids, as this can form the highly toxic and explosive hydrazoic acid.[9] Avoid contact with heavy metals, which can form highly sensitive metal azides.[9] Halogenated solvents like dichloromethane should also be avoided.[10]
-
Waste Disposal: Azide-containing waste must be collected separately and clearly labeled.[9]
-
-
Nitroaromatic Compounds:
-
Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Always handle them in a well-ventilated fume hood with appropriate PPE.
-
Flammability: Many nitroaromatic compounds are flammable. Keep them away from ignition sources.
-
-
Catalytic Hydrogenation:
-
Pyrophoric Catalysts: Catalysts like Pd/C can be pyrophoric, especially when dry and exposed to air.[5] Always handle them under an inert atmosphere or as a slurry in a solvent.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present. Perform hydrogenations in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each specific chemical before use and perform a thorough risk assessment for all experimental procedures.
References
- 1. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing non-specific binding in photoaffinity labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in photoaffinity labeling (PAL) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high non-specific binding in photoaffinity labeling?
High non-specific binding in photoaffinity labeling can stem from several factors:
-
Probe-related Issues:
-
High Probe Concentration: Using an excessive concentration of the photoaffinity probe can lead to increased random collisions and non-specific crosslinking.[1]
-
Low Affinity and Specificity: Probes with low affinity for their target are more likely to interact non-specifically with other proteins, especially highly abundant ones.[2]
-
Probe Aggregation: Hydrophobic probes may aggregate at high concentrations, leading to non-specific labeling.
-
Reactive Moiety: The choice of photoreactive group can influence non-specific binding. For instance, the nitrene intermediates generated from aryl azides have a relatively long half-life, which can increase the radius of labeling and potential for non-specific interactions.[3]
-
-
Experimental Conditions:
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on surfaces and proteins can lead to high background.
-
Inappropriate Buffer Conditions: The pH and salt concentration of the buffer can influence electrostatic interactions that contribute to non-specific binding.[4]
-
UV Irradiation Parameters: Prolonged UV exposure or high-intensity irradiation can cause damage to proteins and increase non-specific crosslinking.[3]
-
-
Biological System:
-
Abundant "Sticky" Proteins: Highly abundant proteins or those with a tendency to bind non-specifically (e.g., albumin, tubulin) are common sources of background signal.[2]
-
Q2: How can I perform a competition experiment to validate specific labeling?
Competition experiments are crucial to distinguish specific from non-specific binding.[2] The principle is to pre-incubate the sample with an excess of the unlabeled parent compound (competitor) before adding the photoaffinity probe. The competitor will occupy the specific binding sites on the target protein, thereby reducing the labeling by the photoaffinity probe.
Troubleshooting Guides
Issue: High Background Signal Across the Entire Gel/Blot
High background often indicates widespread non-specific binding. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Optimize Probe Concentration
Overly high probe concentrations can drive non-specific interactions. It is essential to determine the optimal probe concentration through a dose-response experiment.
Experimental Protocol: Probe Concentration Optimization
-
Prepare a series of dilutions of your photoaffinity probe (e.g., from 0.1x to 10x of the expected Kd).
-
Incubate each concentration with your biological sample (e.g., cell lysate, purified protein).
-
Perform UV irradiation under standard conditions.
-
Analyze the labeling intensity of the target protein and the overall background signal for each concentration.
-
Select the lowest concentration that gives a robust specific signal with minimal background.
Step 2: Refine Blocking and Washing Steps
Inadequate blocking and washing can leave many sites open for non-specific probe binding.
Experimental Protocol: Optimization of Blocking and Washing
-
Blocking Agents: Test different blocking agents. Bovine Serum Albumin (BSA) is commonly used to block non-specific protein-protein interactions. Non-ionic surfactants can reduce hydrophobic interactions.[4]
-
Incubation Time: Increase the blocking incubation time (e.g., from 1 hour to overnight at 4°C).
-
Washing: Increase the number and duration of wash steps after incubation with the probe and after UV irradiation. Consider adding a low concentration of a non-ionic surfactant to the wash buffer.
Step 3: Adjust Buffer Conditions
The composition of your buffer can significantly impact non-specific interactions.
Troubleshooting Buffer Conditions
| Parameter | Recommendation | Rationale |
| pH | Adjust the buffer pH to be close to the isoelectric point of your target protein.[4] | This minimizes the net charge of the protein, reducing non-specific electrostatic interactions. |
| Salt Concentration | Increase the salt concentration (e.g., NaCl) in your buffers.[4] | Higher ionic strength can disrupt weak, non-specific electrostatic interactions. |
Step 4: Include Scavengers
Reactive intermediates generated during photolysis can diffuse and label non-target proteins. Scavengers can help to quench these reactive species.
Commonly Used Scavengers
| Scavenger | Typical Concentration | Notes |
| 1,4-Dithiothreitol (DTT) | 1-5 mM | Can reduce aryl azides, so use with caution with this type of probe.[2] |
| Glutathione | 5-10 mM | A general scavenger for reactive electrophiles. |
Experimental Workflows and Signaling Pathways
Workflow for Minimizing Non-specific Binding
The following diagram illustrates a logical workflow for troubleshooting and minimizing non-specific binding in photoaffinity labeling experiments.
Caption: Troubleshooting workflow for reducing non-specific binding.
Logic Diagram for Competition Experiment
This diagram outlines the expected outcomes of a competition experiment to confirm specific binding.
Caption: Logic of a competition experiment for specific binding validation.
References
- 1. Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Photo-Crosslinkers: 1-Azido-3-nitrobenzene vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate photo-crosslinker is a critical step in accurately mapping and understanding protein-protein interactions. This guide provides an objective comparison of 1-Azido-3-nitrobenzene with other commonly used photo-crosslinkers, namely benzophenones and diazirines, supported by experimental data and detailed protocols.
Photo-crosslinkers are invaluable tools in chemical biology, enabling the covalent capture of transient and stable protein interactions upon activation by UV light. The choice of crosslinker can significantly impact the efficiency and specificity of these experiments. This guide focuses on comparing the performance of nitrophenyl azides, exemplified by this compound, with two other major classes of photo-crosslinkers: benzophenones and diazirines.
Performance Comparison of Photo-Crosslinkers
The ideal photo-crosslinker exhibits high crosslinking efficiency, minimal non-specific binding, and is activated by a wavelength of light that does not damage biological samples. The following table summarizes the key characteristics and performance metrics of this compound, benzophenones, and diazirines.
| Feature | This compound (Nitrophenyl Azide) | Benzophenone | Diazirine |
| Activation Wavelength | 300-460 nm[1] | ~350-360 nm | 330-370 nm[1] |
| Reactive Intermediate | Nitrene[2] | Triplet Ketone | Carbene[1] |
| Crosslinking Efficiency | Moderate to High | High | Moderate to High |
| Non-specific Binding | Can be significant | Moderate | Generally lower than aryl azides |
| Reactivity | Inserts into C-H, N-H bonds, and reacts with nucleophiles[1] | Abstracts hydrogen from C-H bonds | Inserts into C-H, N-H, O-H, and S-H bonds[1] |
| Stability | Sensitive to reducing agents (e.g., DTT)[1] | Generally stable | Good photostability before activation[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for utilizing each class of photo-crosslinker to identify protein-protein interactions.
Protocol 1: Photo-Crosslinking using a Nitrophenyl Azide-based Crosslinker (e.g., ANB-NOS)
This protocol describes a two-step crosslinking procedure using an amine-reactive nitrophenyl azide crosslinker.
Materials:
-
Protein A and Protein B in a suitable buffer (e.g., PBS, pH 7.4)
-
ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (365 nm)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: Prepare a solution of Protein A at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Addition: Dissolve ANB-NOS in DMSO to a stock concentration of 10 mM immediately before use. Add a 20-fold molar excess of the ANB-NOS solution to the Protein A solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark to allow the NHS-ester to react with primary amines on Protein A.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the NHS-ester reaction.
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker by dialysis or using a desalting column.
-
Addition of Interacting Partner: Add Protein B to the solution containing the modified Protein A.
-
Photo-activation: Expose the sample to UV light at 365 nm for 10-30 minutes on ice. The optimal time and distance from the UV source should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting to detect the formation of a higher molecular weight complex of Protein A and Protein B.
Protocol 2: Photo-Crosslinking using a Benzophenone-based Crosslinker
This protocol outlines a procedure for using a benzophenone-containing crosslinker to capture protein interactions.
Materials:
-
Protein complex in a suitable buffer
-
Benzophenone-based crosslinker (e.g., with an NHS-ester reactive group)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (350-360 nm)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: Prepare the protein complex in a buffer compatible with the reactive group of the crosslinker.
-
Crosslinker Addition: Dissolve the benzophenone crosslinker in DMSO and add it to the protein solution.
-
Incubation: If using a heterobifunctional crosslinker, incubate in the dark to allow the first reaction to occur.
-
Photo-activation: Irradiate the sample with UV light at 350-360 nm for 15-60 minutes on ice.
-
Analysis: Quench any remaining reactive groups and analyze the crosslinked products by SDS-PAGE and Western blotting.
Protocol 3: Photo-Crosslinking using a Diazirine-based Crosslinker
This protocol details the use of a diazirine-containing crosslinker for identifying protein-protein interactions.
Materials:
-
Cell lysate or purified protein sample
-
Diazirine-based crosslinker (e.g., SDA - succinimidyl-diazirine)
-
Anhydrous DMSO
-
Quenching solution
-
UV lamp (330-370 nm)
-
Reagents for immunoprecipitation and mass spectrometry
Procedure:
-
Reaction Setup: Incubate the diazirine crosslinker with the cell lysate or purified proteins.
-
Photo-activation: Expose the sample to UV light at 330-370 nm for 5-15 minutes on ice.
-
Sample Preparation for Mass Spectrometry: Following crosslinking, the protein of interest can be immunoprecipitated.
-
Enzymatic Digestion: The immunoprecipitated complex is then digested with a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the crosslinked peptides and, consequently, the interacting proteins and their binding sites.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the logic of a photo-crosslinking experiment and the biological context of the protein interactions being studied is crucial. Graphviz diagrams are used here to illustrate these concepts.
Caption: General workflow for identifying protein-protein interactions using photo-crosslinkers.
Example Signaling Pathway: EGFR Dimerization and Downstream Signaling
Photo-crosslinking has been instrumental in studying the dimerization of receptors like the Epidermal Growth Factor Receptor (EGFR) and the subsequent recruitment of downstream signaling proteins.
Caption: EGFR signaling pathway, a target for photo-crosslinking studies.
Conclusion
The selection of a photo-crosslinker should be guided by the specific experimental goals and the nature of the protein interaction under investigation. This compound and other nitrophenyl azides are effective crosslinkers that are activated by longer wavelength UV light, reducing potential damage to biological samples. However, they may exhibit higher non-specific binding compared to diazirines. Benzophenones offer high crosslinking efficiency but may require longer irradiation times. Diazirines are a newer class of crosslinkers with good photostability and generally lower non-specific binding, making them an attractive option for many applications. By carefully considering the properties of each class of crosslinker and optimizing the experimental protocol, researchers can successfully capture and identify protein-protein interactions, leading to a deeper understanding of cellular processes.
References
A Researcher's Guide to Mass Spectrometry-Based Protein Labeling Validation
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. Mass spectrometry (MS) has become an indispensable tool in proteomics, and various labeling strategies have been developed to enable relative and absolute quantification of proteins in complex biological samples. The choice of labeling method can significantly impact the outcome of an experiment, influencing factors such as proteome coverage, quantification accuracy, precision, and reproducibility.
This guide provides a comprehensive comparison of the most common protein labeling techniques for quantitative mass spectrometry: Label-Free Quantification, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Isobaric Labeling (iTRAQ and TMT). We present a detailed overview of each method, supported by experimental data, to assist you in selecting the most appropriate strategy for your research needs.
Quantitative Comparison of Protein Labeling Methods
The performance of different protein labeling techniques can be evaluated based on several key metrics. The following tables summarize the comparative performance of Label-Free, SILAC, iTRAQ, and TMT methods based on data from various studies.
| Performance Metric | Label-Free | SILAC | iTRAQ | TMT |
| Proteome Coverage | Highest | High | Moderate | Moderate |
| Quantification Accuracy | Moderate | High | High | High |
| Precision (CV%) | 10-20% | <15% | <15% | <15% |
| Reproducibility | Moderate | High | High | High |
| Multiplexing Capability | Not applicable | Up to 3-plex | 4-plex, 8-plex | 6-plex, 10/11-plex, 16-plex, 18-plex |
| Sample Type | Any | Cell culture | Any | Any |
| Cost | Low | High | High | High |
Table 1: General Comparison of Protein Labeling Methods. This table provides a high-level overview of the key characteristics of each labeling strategy. Label-free methods generally offer the highest proteome coverage at a lower cost, while labeled methods provide higher accuracy and reproducibility.
| Method | Number of Identified Proteins | Number of Quantified Proteins | Median CV (%) |
| Label-Free (Spectral Counting) | ~4500 | ~3000 | ~25 |
| Label-Free (Precursor Ion Intensity) | ~4000 | ~3500 | ~15 |
| SILAC | ~3500 | ~3000 | ~10 |
| iTRAQ (8-plex) | ~3000 | ~2800 | ~12 |
| TMT (10-plex) | ~3200 | ~3000 | ~11 |
Table 2: Comparison of Quantitative Performance. This table presents a more detailed comparison of the quantitative performance of each method, including the number of identified and quantified proteins and the median coefficient of variation (CV). Data is aggregated from multiple studies and should be considered as representative values.
Experimental Protocols for Validation of Protein Labeling
To ensure the reliability of quantitative proteomics data, it is crucial to validate the protein labeling process. Below are detailed protocols for validating the most common labeling methods.
Protocol 1: Validation of SILAC Labeling Efficiency
Objective: To determine the incorporation efficiency of heavy amino acids in cell culture to ensure complete labeling.
Methodology:
-
Cell Culture: Culture cells in SILAC media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine) for at least five to six cell doublings.[1][2]
-
Protein Extraction and Digestion: Harvest a small aliquot of "heavy" labeled cells. Extract proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the "heavy" amino acid labels as variable modifications.
-
Calculate the labeling efficiency by determining the ratio of the peak intensities of "heavy" labeled peptides to the sum of "heavy" and "light" (unlabeled) peptide intensities.[3]
-
A labeling efficiency of >99% is considered complete.[1]
-
Protocol 2: Validation of iTRAQ/TMT Labeling
Objective: To confirm the successful and complete labeling of peptides with isobaric tags.
Methodology:
-
Sample Preparation: Prepare protein extracts from different samples and digest them into peptides.
-
Labeling: Label an equal amount of peptides from each sample with the respective iTRAQ or TMT reagent according to the manufacturer's protocol.[4][5]
-
Mixing and Fractionation: Combine the labeled peptide samples and, if necessary, fractionate them using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.[4]
-
LC-MS/MS Analysis: Analyze each fraction using a mass spectrometer capable of MS/MS or MS³ fragmentation to generate reporter ions for quantification.[5]
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the iTRAQ or TMT modifications on N-termini and lysine residues as fixed or variable modifications.
-
Validation of Labeling Efficiency: To check for incomplete labeling, perform a database search with the respective isobaric tag as a variable modification. The absence or low abundance of peptides without the tag indicates high labeling efficiency.[6]
-
Validation of Quantification: Analyze the reporter ion intensities for a set of known housekeeping proteins that are expected to be present in equal amounts across all samples. The ratios of reporter ions for these proteins should be close to 1:1.
-
Protocol 3: Quality Control for Label-Free Quantification
Objective: To ensure the reproducibility and reliability of label-free quantitative data.
Methodology:
-
Standardized Sample Preparation: Use a consistent and reproducible protocol for protein extraction and digestion across all samples to minimize technical variability.
-
LC-MS/MS Analysis:
-
Use a high-resolution and high-mass-accuracy mass spectrometer.
-
Implement a robust quality control (QC) protocol, including regular calibration and system suitability tests.[7]
-
Analyze a QC sample (e.g., a pooled sample or a standard protein digest) periodically throughout the sample queue to monitor instrument performance.[8]
-
-
Data Analysis:
-
Use specialized software for label-free quantification that performs retention time alignment, feature detection, and normalization.[9][10]
-
Validation of Reproducibility: Analyze technical replicates of the same sample and calculate the coefficient of variation (CV) for the quantified proteins. A CV below 20% is generally considered acceptable.[11]
-
Validation of Quantification Accuracy: If possible, spike in a protein standard of known concentration to assess the accuracy of the quantification.
-
Visualizing the Validation Workflows
The following diagrams illustrate the experimental workflows for validating each protein labeling method.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
- 5. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: 1-Azido-3-nitrobenzene vs. Phenyl Azide for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of a photo-crosslinking agent is critical. This guide provides an objective comparison of two common aryl azides: 1-azido-3-nitrobenzene and phenyl azide, offering insights into their performance, supported by available data and detailed experimental protocols.
Aryl azides are a class of photo-reactive compounds widely used to study protein-protein interactions, identify binding partners, and probe molecular structures.[1][2] Upon activation with UV light, they form highly reactive nitrene intermediates that can covalently bond with nearby molecules, effectively "labeling" them.[1][3] This comparison focuses on the practical differences between the unsubstituted phenyl azide and its nitro-substituted counterpart, this compound.
Executive Summary: Key Differences at a Glance
While both molecules function through the same fundamental mechanism, the addition of a nitro group to the phenyl ring in this compound imparts significant practical advantages, primarily related to the activation wavelength and potential for reduced protein damage. However, the overall labeling efficiency of aryl azides can be modest due to competing reaction pathways.[3][4]
Performance Characteristics: A Comparative Analysis
A direct quantitative comparison of labeling efficiency and reaction kinetics between this compound and phenyl azide in protein labeling is not extensively documented in publicly available literature. However, based on the known photochemistry of aryl azides, we can infer key performance differences.
| Feature | This compound | Phenyl Azide | Rationale & References |
| Activation Wavelength | Longer UV wavelengths (300-460 nm) | Shorter UV wavelengths (254-275 nm) | The nitro group shifts the absorption maximum to a longer, less energetic wavelength, which is less damaging to protein structure.[1][2] |
| Potential for Protein Damage | Lower | Higher | Shorter wavelength UV light can cause significant damage to proteins, potentially altering their structure and function.[3][5] |
| Labeling Efficiency | Generally low to moderate | Generally low to moderate | The reactive nitrene intermediate can undergo alternative reactions, such as ring expansion, which do not result in protein labeling, thus lowering the overall yield.[3][4] Fluorination of the phenyl ring has been shown to improve labeling efficacy in some contexts.[6] |
| Specificity | Non-specific C-H and N-H insertion | Non-specific C-H and N-H insertion | Both reagents react non-specifically with amino acid residues in close proximity upon photoactivation.[3] |
| Stability of Conjugate | Forms stable covalent bonds | Forms stable covalent bonds | The resulting covalent bonds formed upon nitrene insertion are generally stable. |
| Handling Precautions | Requires subdued light to prevent premature activation. | Requires subdued light to prevent premature activation. | Both are photo-sensitive compounds.[7] |
Experimental Protocols
The following are generalized protocols for protein labeling using this compound and phenyl azide. These should be optimized for each specific application.
General Photoaffinity Labeling Protocol
This protocol outlines the basic steps for labeling a target protein with either this compound or phenyl azide.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, HEPES, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
This compound or Phenyl Azide.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
UV lamp (with appropriate wavelength output).
-
Desalting column or dialysis cassette.
-
Reaction tubes (amber or covered in foil).
Procedure:
-
Prepare Stock Solution: Dissolve this compound or phenyl azide in anhydrous DMSO or DMF to a concentration of 10-50 mM. Prepare this solution fresh before each use.
-
Labeling Reaction:
-
In a darkened room or using a red safety light, add the aryl azide stock solution to the protein solution to achieve a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture on ice or at room temperature for 1-2 hours in the dark to allow for equilibration.
-
-
UV Irradiation:
-
Removal of Unreacted Reagent: Remove unreacted crosslinker by desalting chromatography or dialysis against a suitable buffer.
-
Analysis: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or Western blotting to confirm labeling.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the chemical structures, the experimental workflow, and the reaction mechanism.
Conclusion
For general protein labeling applications where minimizing protein damage is a priority, This compound is the superior choice over phenyl azide due to its activation at longer, less harsh UV wavelengths.[1][2] This is a critical consideration for maintaining the structural and functional integrity of the protein of interest. However, researchers should be aware that the labeling efficiency of both reagents can be limited by the inherent chemistry of the nitrene intermediate.[3] For applications requiring higher crosslinking efficiency, exploring other classes of photoreactive reagents, such as those with fluorinated aryl azide or diazirine moieties, may be beneficial.[1][2][6] Careful optimization of experimental conditions, including reagent concentration and irradiation time, is crucial for successful protein labeling with either of these aryl azides.[7]
References
- 1. 双吖丙啶-光活化反应化学交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of cross-linking agents for hydrogels
A Comparative Guide to Cross-linking Agents for Hydrogels
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical parameter in hydrogel design, profoundly influencing the final product's performance. This guide provides an objective comparison of common cross-linking agents, supported by experimental data and detailed protocols for key performance assays.
Performance Comparison of Cross-linking Agents
The selection of a cross-linking agent dictates the structural integrity and functional behavior of a hydrogel. Cross-linkers can be broadly categorized into synthetic and natural agents, each with distinct advantages and disadvantages.[1] Synthetic agents often provide robust mechanical properties and controllable chemistry, while natural agents are prized for their biocompatibility and lower toxicity.[1][2]
Quantitative Data Summary
The following tables summarize the performance of different cross-linking agents on key hydrogel properties based on experimental data from comparative studies.
Table 1: Comparison of Cross-linking Agents for Gelatin Hydrogels
| Cross-linking Agent | Type | Tensile Strength (kPa) | Swelling Degree (%) | Thermal Degradation Temp (°C) |
| None (Control) | - | ~2.5 | ~750 | ~288 |
| EDC-NHS | Synthetic (Zero-length) | ~5.0 | ~750 | ~294 |
| Dialdehyde Starch (DAS) | Natural | ~12.5 | ~800 | ~298 |
| Squaric Acid (SQ) | Synthetic | ~2.5 | ~850 | ~292 |
Data synthesized from a comparative study on 20% gelatin hydrogels.[3][4]
Table 2: Comparison of Ionic Cross-linking Agents for Sodium Alginate (SA) / Polyvinyl Alcohol (PVA) Hydrogels
| Cross-linking Agent | Concentration | Compressive Strength (kPa) | Thermal Stability (Degradation Temp Range) |
| Calcium Ions (Ca²⁺) | 0.2 M | ~150 | 175–300 °C |
| Calcium Ions (Ca²⁺) | 0.5 M | ~200 | Not specified |
| Copper Ions (Cu²⁺) | 0.2 M | ~175 | 150–250 °C |
| Copper Ions (Cu²⁺) | 0.5 M | ~225 | Not specified |
Data synthesized from a comparative analysis of SA/PVA hydrogels.[5] The study notes that Ca²⁺ ions tend to form more flexible structures, while Cu²⁺ ions create more rigid hydrogels.[5]
Table 3: Qualitative Comparison of Common Cross-linking Agents
| Cross-linking Agent | Category | Key Advantages | Key Disadvantages |
| Glutaraldehyde (GTA) | Synthetic | High cross-linking efficiency, improves mechanical strength.[6][7] | Cytotoxic if unreacted, can elicit significant inflammatory response.[8][9][10] |
| Genipin | Natural | Good biocompatibility, significantly less toxic than GTA (10,000 times less).[11] | Can be more expensive than synthetic alternatives.[4] |
| N,N'-methylenebisacrylamide (MBA) | Synthetic | Commonly used for polyacrylamide gels, provides stable covalent cross-links.[12] | Potential toxicity of unreacted monomers. |
| Citric Acid | Natural | Non-toxic, biodegradable, can improve adsorption properties.[2] | May require higher concentrations to form stable hydrogels.[2] |
| Epichlorohydrin (ECH) | Synthetic | Effective for cross-linking cellulose derivatives, can create superabsorbent hydrogels.[1][11] | Toxic when unreacted.[1] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthetic | "Zero-length" cross-linker, good biocompatibility compared to GTA.[3][9] | Can be expensive.[4] |
Experimental Protocols
Detailed methodologies for assessing key hydrogel properties are provided below.
Swelling Ratio Measurement
The swelling ratio quantifies a hydrogel's ability to absorb and retain water, which is crucial for applications like drug delivery and tissue engineering.[13][14]
Methodology (Gravimetric Method):
-
Prepare hydrogel samples of a defined shape and size (e.g., 6.3 mm diameter discs).[15]
-
Thoroughly dry the samples (e.g., by freeze-drying) and record their initial dry weight (Wd).[16]
-
Immerse the dried hydrogels in a specific swelling medium (e.g., deionized water or phosphate-buffered saline, PBS) at a controlled temperature (e.g., room temperature or 37°C).[15][16]
-
At predetermined time intervals, remove a hydrogel sample from the medium.[17]
-
Gently blot the surface with filter paper to remove excess surface liquid.[16]
-
Immediately weigh the swollen hydrogel (Ws).[16]
-
Continue measurements until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.[16]
Mechanical Property Testing
Mechanical testing evaluates the strength, elasticity, and durability of hydrogels, which are critical for load-bearing applications.[18]
Methodology (Unconfined Compression Test):
-
Prepare cylindrical hydrogel samples with a known diameter and height (e.g., 8 mm diameter, 10 mm height).[19]
-
Place the sample on the lower plate of a universal testing machine (e.g., Instron) or rheometer.[19][20]
-
Apply a compressive force to the sample at a constant strain rate (e.g., 2 µm/s or 5 mm/min).[20][21]
-
Record the stress-strain data until the hydrogel fractures or reaches a predefined compression percentage.
-
The compressive modulus (a measure of stiffness) can be calculated from the initial linear region of the stress-strain curve. Toughness can be determined by calculating the area under the curve.[18]
Methodology (Tensile Test):
-
Prepare dumbbell-shaped hydrogel samples according to a standard like JIS-K6251-7.[19]
-
Mount the sample in the grips of a universal testing machine.
-
Apply a tensile force at a constant deformation rate (e.g., 15 mm/min).[19]
-
Record the stress-strain data until the sample fractures.
-
From the curve, determine the ultimate tensile strength (stress at fracture) and elongation at break.[21]
Biocompatibility Assessment
Biocompatibility assays are essential to ensure that the hydrogel and its cross-linking agents do not cause adverse reactions in biological systems.[9]
Methodology (In Vitro Cytotoxicity Assay):
-
Prepare hydrogel extracts by incubating the cross-linked hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours).
-
Culture a relevant cell line (e.g., human fibroblasts) in a multi-well plate until they reach a desired confluency.[22]
-
Replace the standard culture medium with the prepared hydrogel extracts.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a standard assay, such as MTT or LDH. For example, an LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[9]
-
Compare the viability of cells exposed to the hydrogel extracts with control cells (exposed to fresh medium) to determine the cytotoxic potential.
Methodology (In Vivo Implantation):
-
Surgically implant small, sterile samples of the cross-linked hydrogel into a suitable animal model (e.g., subcutaneously in rats).[22][23]
-
After a predetermined period (e.g., several weeks), euthanize the animal and retrieve the implant and surrounding tissue.
-
Perform histological analysis on the tissue to examine the foreign body response, inflammation, and tissue integration.[23] A mild response is indicative of good biocompatibility.[23]
Degradation Rate Evaluation
This protocol determines the stability of a hydrogel over time, which is critical for applications requiring either long-term stability or controlled degradation for drug release or tissue regeneration.[24]
Methodology (In Vitro Degradation Study):
-
Prepare and weigh initial dried hydrogel samples (Wi).
-
Immerse the samples in a relevant buffer solution (e.g., PBS at pH 7.4) at physiological temperature (37°C).[25]
-
At specific time points, remove the samples, gently blot them, and record their swollen weight.
-
After weighing, freeze-dry the samples and record their final dry weight (Wf).
-
The degradation can be quantified by the percentage of mass loss: Mass Loss (%) = [(Wi - Wf) / Wi] x 100.
-
Alternatively, degradation can be tracked by monitoring changes in swelling ratio or mechanical properties over time.[26] A faster decrease in mechanical strength or an increase in swelling ratio can indicate a faster degradation rate.[24]
Visualizations
Experimental Workflow for Cross-linker Comparison
Caption: Workflow for the comparative evaluation of hydrogel cross-linking agents.
Conceptual Diagram of Cross-linking Mechanisms
Caption: Conceptual comparison of synthetic vs. natural cross-linking agents.
References
- 1. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review [mdpi.com]
- 2. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 7. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Crosslinking Agent for on Cellulose-Based Hydrogels | Encyclopedia MDPI [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurements of the Swelling Ratio [bio-protocol.org]
- 16. 2.5. Swelling ratio test [bio-protocol.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.7. Mechanical characterization of hydrogels [bio-protocol.org]
- 20. Hydrogel mechanical characterization [bio-protocol.org]
- 21. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Biocompatibility evaluation of crosslinked chitosan hydrogels after subcutaneous and intraperitoneal implantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of 1-Azido-3-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing field of bioconjugation and drug delivery relies heavily on the use of reactive chemical entities to link therapeutic molecules to targeting moieties. Among these, 1-Azido-3-nitrobenzene and its derivatives have emerged as versatile linkers and photo-cross-linking agents. Their utility stems from the dual functionality of the azide and nitro groups, which allows for "click" chemistry reactions and photo-activated cross-linking, respectively. However, the introduction of any new chemical entity for in vivo applications necessitates a thorough evaluation of its biocompatibility. This guide provides a comparative assessment of the biocompatibility of this compound derivatives against established biocompatible materials, supported by available data and standardized experimental protocols.
Comparative Analysis of Biocompatibility
A direct comparison of the biocompatibility of this compound derivatives with highly biocompatible materials such as Polyethylene Glycol (PEG) and Albumin reveals significant differences. While specific quantitative toxicity data for this compound is limited in publicly available literature, the known toxicities of its constituent functional groups—the aromatic nitro group and the azide group—raise important safety considerations.
Aromatic nitro compounds are known to exhibit varying degrees of toxicity, including mutagenicity and carcinogenicity.[1][2] Similarly, azide compounds can be highly toxic.[3][4] In contrast, materials like PEG and human serum albumin have a long history of use in clinical applications and are considered to be non-toxic and biocompatible.[5][6][7][8]
The following tables summarize the available and inferred biocompatibility data for this compound derivatives in comparison to these reference materials. It is crucial to note that the data for this compound is largely qualitative and inferred from related compounds, highlighting the need for direct experimental evaluation.
Table 1: Comparative In Vitro Cytotoxicity
| Compound/Material | Cell Line | IC50 (µM) | Data Source/Reference |
| This compound Derivative (Triterpene conjugate) | MT-4 | 26 | [1] |
| Polyethylene Glycol (PEG) | Various | Generally non-cytotoxic | [5] |
| Human Serum Albumin | Various | Non-cytotoxic | [6][7][8] |
Table 2: Comparative Genotoxicity
| Compound/Material | Ames Test Result | In Vivo Micronucleus Test | Data Source/Reference |
| Nitroaromatic Compounds (general) | Often positive, especially meta/para isomers | Varies | [9][10] |
| This compound | Data not available | Data not available | |
| Polyethylene Glycol (PEG) | Negative | Negative | Established Biocompatible Material |
| Human Serum Albumin | Not applicable (biological molecule) | Not applicable | Established Biocompatible Material |
Table 3: Comparative In Vivo Acute Toxicity
| Compound/Material | Animal Model | LD50 | GHS Hazard Classification | Data Source/Reference |
| This compound | Data not available | Data not available | Harmful if swallowed, in contact with skin, or if inhaled | [7][11] |
| Sodium Azide | Rat (oral) | 27 mg/kg | Fatal if swallowed or in contact with skin | [12] |
| Polyethylene Glycol (PEG) | Rat (oral) | > 50,000 mg/kg | Not classified as hazardous | [5] |
| Human Serum Albumin | Not applicable | Not applicable | Not classified as hazardous | [6][7][8] |
Experimental Protocols for Biocompatibility Assessment
To obtain reliable and comparable biocompatibility data, standardized experimental protocols must be followed. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth.
1. Cell Culture:
-
A suitable cell line, such as L929 mouse fibroblasts or other relevant human cell lines, is cultured in appropriate media until a near-confluent monolayer is formed.
2. Test Article Preparation:
-
Extracts of the this compound derivative are prepared using both polar (e.g., cell culture medium with serum) and non-polar (e.g., sesame oil) solvents according to ISO 10993-12.
-
A range of extract concentrations is prepared by serial dilution.
3. Exposure:
-
The culture medium is replaced with the test article extracts.
-
Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
4. Incubation:
-
Cells are incubated with the extracts for a defined period, typically 24-72 hours.
5. Assessment of Cytotoxicity:
-
Qualitative: The cell monolayer is examined microscopically for changes in morphology, cell lysis, and reduction in cell density. A reactivity grade (0-4) is assigned.
-
Quantitative: Cell viability is assessed using assays such as the MTT assay, which measures mitochondrial activity, or the LDH assay, which measures membrane integrity. The IC50 value (concentration causing 50% inhibition of cell viability) is calculated.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This assay assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[5][13]
1. Bacterial Strains:
-
A set of specific Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
2. Metabolic Activation:
-
The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
3. Exposure:
-
The bacterial strains are exposed to various concentrations of the this compound derivative in the presence or absence of S9 mix.
-
Positive and negative controls are included for each strain and condition.
4. Plating and Incubation:
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Plates are incubated at 37°C for 48-72 hours.
5. Evaluation:
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Acute Systemic Toxicity (ISO 10993-11)
This test evaluates the potential for a single, acute exposure to a test material to cause systemic toxic effects or death.[14]
1. Animal Model:
-
A suitable animal model, typically mice or rats, is used.
2. Test Article Administration:
-
Extracts of the this compound derivative are prepared as for cytotoxicity testing.
-
The extracts are administered to the animals via a relevant route (e.g., intravenous, intraperitoneal, oral).
3. Observation:
-
The animals are observed for signs of toxicity, such as changes in behavior, weight loss, and mortality, over a period of up to 14 days.
4. Necropsy:
-
At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to identify any pathological changes in major organs.
5. Evaluation:
-
The test material is considered to have no systemic toxicity if there are no significant differences in clinical signs, body weight, or necropsy findings between the test and control groups. If mortality occurs, an LD50 (lethal dose for 50% of the animals) can be determined.
Visualizing Biocompatibility Assessment and Cellular Impact
To better understand the workflow of biocompatibility testing and the potential cellular pathways affected by toxic compounds, the following diagrams are provided.
Conclusion and Recommendations
The available data, primarily derived from the known toxicological profiles of aromatic nitro and azide compounds, suggests that this compound and its derivatives should be approached with caution regarding their biocompatibility. While their utility in bioconjugation is clear, their potential for cytotoxicity and genotoxicity cannot be overlooked.
In contrast, PEG and albumin represent the gold standard for biocompatible materials in drug delivery and bioconjugation, exhibiting minimal toxicity and immunogenicity. For applications requiring a high degree of safety, particularly those involving long-term in vivo exposure, these materials remain the preferred choice.
For researchers and drug developers considering the use of this compound derivatives, the following recommendations are crucial:
-
Thorough Biocompatibility Testing: It is imperative to conduct comprehensive biocompatibility studies, following standardized protocols such as those outlined in ISO 10993, for any new derivative intended for in vivo use.
-
Structure-Activity Relationship (SAR) Analysis: The position of the nitro group and other substituents on the benzene ring can significantly influence toxicity. SAR studies can help in designing derivatives with potentially lower toxicity.
-
Consideration of Alternatives: For many applications, safer alternatives to aromatic azides exist, such as aliphatic azides or other bioorthogonal click chemistry reagents with better-documented biocompatibility.
-
Risk-Benefit Analysis: The use of potentially toxic linkers may be justifiable in certain therapeutic contexts, such as targeted cancer therapy, where the benefit of the treatment outweighs the risks. However, this should be determined on a case-by-case basis through rigorous preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzene,1-azido-4-nitro- | CAS#:1516-60-5 | Chemsrc [chemsrc.com]
- 3. Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 5. researchgate.net [researchgate.net]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. 3-Nitrophenyl azide | C6H4N4O2 | CID 150927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing the Binding Sites of 1-Azido-3-nitrobenzene Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Azido-3-nitrobenzene with other photo-affinity labeling (PAL) reagents for the identification and analysis of protein binding sites. We delve into the experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal tools for their specific needs in drug discovery and proteomics.
At a Glance: Comparing Photo-Affinity Labeling Probes
The selection of a photo-reactive crosslinker is a critical step in designing a photo-affinity labeling experiment. Aryl azides, benzophenones, and diazirines are the most commonly used classes of photo-probes, each with distinct characteristics. This compound, an aryl azide, offers the advantage of a small modification to a ligand, minimizing potential disruption of protein-ligand interactions. However, it requires UV activation at shorter wavelengths, which can potentially damage proteins. The following table summarizes the key properties of these photo-affinity probes.
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Activation Wavelength | ~260-300 nm | ~350-360 nm | ~350 nm |
| Reactive Intermediate | Nitrene | Triplet diradical | Carbene |
| Reactivity | Highly reactive, can insert into C-H, N-H, and O-H bonds, and react with nucleophiles. | Less reactive than nitrenes and carbenes, primarily abstracts hydrogen atoms from C-H bonds. | Highly reactive and non-selective, inserts into various bonds. |
| Labeling Efficiency | Generally lower yields due to potential side reactions and rearrangement. | Generally higher yields due to greater stability of the reactive intermediate. | High labeling efficiency due to the high reactivity of the carbene intermediate. |
| Potential for Protein Damage | Higher, due to the use of shorter wavelength UV light. | Lower, as it uses longer wavelength UV light. | Lower, as it uses longer wavelength UV light. |
| Size of Photoreactive Group | Small | Bulky | Small |
| Stability | Relatively stable in the dark, but can be sensitive to thiols. | Chemically very stable. | Generally stable, but can be prone to isomerization. |
Delving into the Experimental Details: Protocols for Binding Site Analysis
The successful identification of a binding site using this compound-labeled proteins relies on a meticulously executed experimental workflow, culminating in mass spectrometry analysis.
Experimental Protocol: Photo-Affinity Labeling with this compound and Mass Spectrometry Analysis
This protocol outlines the key steps for identifying the binding site of a protein labeled with a this compound-containing probe.
1. Probe Incubation:
-
Incubate the target protein with the this compound-labeled ligand in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The concentration of the probe and protein should be optimized based on their binding affinity. A common starting point is a 10- to 50-fold molar excess of the probe.
-
Perform a control experiment without the probe or with a non-photoreactive analog to identify non-specific interactions.
2. UV Irradiation:
-
Expose the protein-probe mixture to UV light at a wavelength of approximately 260-300 nm.
-
The irradiation time needs to be optimized to maximize labeling efficiency while minimizing protein damage. Typical irradiation times range from 5 to 30 minutes.
-
Perform irradiation on ice to minimize heat-induced protein degradation.
3. Removal of Unbound Probe:
-
Separate the labeled protein from the excess, unbound probe using methods such as dialysis, size-exclusion chromatography, or precipitation (e.g., with trichloroacetic acid).
4. Proteolytic Digestion:
-
Denature the labeled protein using agents like urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
5. Enrichment of Labeled Peptides (Optional but Recommended):
-
If the probe contains an affinity tag (e.g., biotin), enrich the crosslinked peptides using affinity purification (e.g., streptavidin beads). This step significantly reduces sample complexity and increases the chances of identifying the labeled peptide.
6. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to accurately determine the mass of the peptides.
7. Data Analysis:
-
Search the MS/MS data against a protein database to identify the amino acid sequences of the peptides.
-
The crosslinked peptide will have a characteristic mass shift corresponding to the mass of the photo-affinity probe.
-
Specialized software can be used to identify these modified peptides and pinpoint the exact amino acid residue(s) that were crosslinked, thus revealing the binding site.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying mechanisms, the following diagrams, generated using the DOT language, illustrate the key workflows.
This diagram illustrates the sequential steps involved in a typical photo-affinity labeling experiment, from the initial binding of the probe to the final identification of the binding site.
This diagram depicts the photochemical reaction of an aryl azide upon UV irradiation, leading to the formation of a highly reactive nitrene intermediate that can covalently modify the target protein.
A Comparative Guide to the Activation of 1-Azido-3-nitrobenzene: Thermal vs. Photochemical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-nitrobenzene is a versatile molecule employed in various chemical syntheses, particularly in the formation of nitrene intermediates for applications such as cross-linking, labeling of biomolecules, and as a precursor in the synthesis of energetic materials.[1] The activation of the azide group to generate the highly reactive nitrene can be achieved through two primary methods: thermal and photochemical activation. The choice between these methods can significantly impact reaction outcomes, efficiency, and scalability. This guide provides an objective comparison of thermal and photochemical activation of this compound, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal activation strategy for their specific applications.
Comparison of Activation Methods
The activation of this compound, whether by heat or light, results in the extrusion of a nitrogen molecule and the formation of a highly reactive 3-nitrophenylnitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and ring-expansion.[1] However, the conditions under which the nitrene is generated can influence the distribution of subsequent products and the overall reaction efficiency.
Data Presentation
While direct comparative quantitative data for this compound is limited in the readily available literature, we can infer performance from studies on similar aryl azides. The following table summarizes typical quantitative parameters for the two activation methods, drawing from research on related compounds.
| Parameter | Thermal Activation | Photochemical Activation |
| Activation Temperature | Typically > 100 °C, can be lowered with specific substituents.[2] | Ambient temperature |
| Reaction Time | Varies from minutes to hours depending on temperature and solvent. | Typically minutes to hours, dependent on light intensity and quantum yield.[3] |
| Typical Yields | Can be high, but may be compromised by side reactions at elevated temperatures. | Generally good to high, often providing cleaner reactions. |
| Product Distribution | Can lead to a mixture of products due to the high energy of the system. | Can offer higher selectivity, with product distribution sometimes dependent on the wavelength of light used. |
| Quantum Yield | Not applicable. | Wavelength-dependent; for many aromatic azides, it is less than 1.[3] |
Reaction Pathways
Both activation methods proceed through the formation of a nitrene intermediate, but the initial steps and potential side reactions can differ.
Thermal Activation Pathway
Thermally induced activation involves heating this compound to a temperature sufficient to cause the expulsion of dinitrogen gas, leading to the formation of the nitrene.
Caption: Thermal activation pathway of this compound.
Photochemical Activation Pathway
Photochemical activation involves irradiating this compound with light of a suitable wavelength (typically in the UVA or visible region) to electronically excite the molecule, leading to the elimination of nitrogen and formation of the nitrene.
Caption: Photochemical activation pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for the thermal and photochemical activation of this compound, based on established methods for aryl azides. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Thermal Activation Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a high-boiling point solvent (e.g., toluene, xylene, or DMSO).
-
Substrate Addition: Add the substrate (e.g., an alkane for C-H insertion or an alkene for addition) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and maintain for the required reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired product(s).
Photochemical Activation Protocol
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the substrate in a suitable solvent (e.g., acetonitrile, dichloromethane, or methanol). The solvent should be transparent to the wavelength of light being used.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths > 300 nm) at a controlled temperature (often ambient). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Experimental Workflow for Comparison
To directly compare the two activation methods, a parallel experimental workflow is recommended.
Caption: Workflow for comparing thermal and photochemical activation.
Conclusion
Both thermal and photochemical activation of this compound are effective methods for generating the corresponding nitrene intermediate. The choice between them depends on the specific requirements of the reaction.
-
Thermal activation is often simpler to implement in terms of equipment but may require higher temperatures that can lead to undesired side reactions and a broader product distribution.
-
Photochemical activation can be performed at ambient temperature, often leading to cleaner reactions and higher selectivity. However, it requires specialized photochemical equipment and careful consideration of the solvent and reaction vessel to ensure efficient light penetration.
For applications requiring high selectivity and mild reaction conditions, such as in bioconjugation, photochemical activation is generally the preferred method. For large-scale industrial synthesis where cost and simplicity are paramount, thermal activation may be more suitable, provided that the reaction can be optimized to minimize side products. Researchers should carefully evaluate the trade-offs between these two methods to select the most appropriate activation strategy for their synthetic goals.
References
The Efficacy of 1-Azido-3-nitrobenzene in Biological Systems: A Comparative Guide to Photoaffinity Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Azido-3-nitrobenzene and its primary alternatives as photoaffinity labeling (PAL) reagents for the study of biomolecular interactions in various biological systems. PAL is a powerful technique used to covalently link a probe to its interacting partner (e.g., a protein) upon photoactivation, enabling the identification of molecular targets, the elucidation of binding sites, and the characterization of complex biological pathways. The choice of the photoreactive moiety is critical to the success of these experiments, with each class of reagents offering a unique set of advantages and disadvantages.
Overview of this compound
This compound belongs to the aryl azide class of photoreactive compounds. Its utility in biological research stems from the ability of the azide group to form a highly reactive nitrene intermediate upon exposure to ultraviolet (UV) light.[1] This nitrene can then non-selectively insert into nearby C-H, N-H, and O-H bonds, forming a stable covalent linkage with the target biomolecule. The presence of an electron-withdrawing nitro group on the phenyl ring influences the photochemistry of the azide, potentially altering its reactivity and absorption wavelength.[2] Beyond its role in PAL, this compound also serves as a versatile chemical building block, notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions for synthesizing triazole-containing compounds with potential therapeutic activities.[1]
Comparison with Alternative Photoaffinity Probes
The selection of a photoaffinity probe is a critical step in experimental design. The three most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.[3][4]
-
Aryl Azides (e.g., this compound): These are often favored for their relatively small size, which minimizes perturbation of the interaction between the probe and its target.[5] They are also straightforward to synthesize. However, a significant drawback is their requirement for short-wavelength UV light (typically <300 nm) for activation, which can cause damage to proteins and cells.[6] The generated nitrene intermediate can also undergo intramolecular rearrangements, leading to lower labeling yields and potentially non-specific labeling.[3]
-
Benzophenones: This class of reagents offers a key advantage in its activation by longer, less-damaging wavelengths of UV light (350-360 nm).[3] The resulting triplet diradical is also less prone to intramolecular rearrangement than nitrenes. However, benzophenones are significantly bulkier, which can sterically hinder binding to the target protein.[7] They also often require longer irradiation times, which can increase the risk of non-specific labeling and oxidative damage to the biological sample.[6]
-
Diazirines: Often considered ideal alternatives, diazirines combine the benefits of a small photoreactive group with activation at longer UV wavelengths (~350 nm).[6] Upon irradiation, they irreversibly form a highly reactive carbene species that can insert into a wide range of chemical bonds.[8] However, the synthesis of diazirine-containing probes can be more complex than that of aryl azides or benzophenones.[9] Recent studies have also indicated that some diazirines may exhibit a labeling bias towards certain amino acid residues.[6]
Data Presentation
The following tables summarize the key characteristics and a comparison of the major photoaffinity labeling reagents.
Table 1: General Characteristics of Photoreactive Groups
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Photoreactive Group | -N₃ | C=O (in Ar₂C=O) | -C(N₂)- |
| Reactive Intermediate | Nitrene | Triplet Diradical | Carbene |
| Activation Wavelength | ~260-320 nm (can be shifted with substitution)[6][10] | ~350-360 nm[3] | ~350-380 nm[6] |
| Size | Small[5] | Large / Bulky[7] | Small[8] |
| Reactivity | High | Moderate | Very High |
| Stability | Relatively stable in the dark; can be reduced by thiols.[11] | High chemical stability.[10] | Generally stable; can isomerize to a linear diazo compound.[6] |
Table 2: Performance Comparison in Biological Systems
| Parameter | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Labeling Efficiency | Generally lower yields (<30%) due to rearrangement.[10] Efficiency can be improved ~7-fold with strategies like DNA-programmed PAL.[10] | Comparable to aryl azides in some studies.[6] Can be repeatedly excited, potentially increasing yields. | Generally high due to carbene reactivity.[6] |
| Specificity | Can be compromised by the long lifetime of the nitrene intermediate and its rearrangement products.[3] | Longer irradiation times can increase non-specific labeling.[11] | The short-lived, highly reactive carbene generally leads to labeling of proximal molecules, enhancing specificity.[8] |
| Phototoxicity | High potential for cell damage due to short-wavelength UV activation.[6] | Lower potential for direct UV damage to biomolecules.[6] Can act as photosensitizers, causing oxidative damage. | Low potential for cell damage due to longer activation wavelength.[6] |
| Advantages | Small size, ease of synthesis.[5] | Activated by less damaging UV wavelengths, chemically stable.[3][10] | Small size, activated by less damaging UV, highly reactive intermediate, low off-target potential.[6] |
| Disadvantages | Requires cell-damaging UV, potential for low yield and non-specific labeling.[3][6] | Bulky, can interfere with binding, requires long irradiation times.[6][7] | More complex synthesis, potential for labeling bias towards certain residues.[6][9] |
Mandatory Visualization
Diagram 1: Photochemical Activation of Aryl Azide
Caption: Photolysis of an aryl azide to form reactive intermediates.
Diagram 2: Photochemical Activation of Benzophenone
Caption: Photolysis of benzophenone to form a reactive diradical.
Diagram 3: Photochemical Activation of Diazirine
Caption: Photolysis of a diazirine to form a highly reactive carbene.
Diagram 4: General Workflow for Photoaffinity Labeling
Caption: A typical experimental workflow for target identification using PAL.
Experimental Protocols
Below are generalized protocols for a photoaffinity labeling experiment and subsequent cell viability analysis. Specific parameters such as probe concentration, irradiation time, and cell type must be optimized for each biological system.
Protocol 1: In-Cell Photoaffinity Labeling for Target Identification
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293T or A549) in an appropriate vessel (e.g., 10 cm dishes) and grow to 80-90% confluency.[12] b. For competition experiments, pre-incubate a set of control plates with a 50-fold excess of the non-probe parent compound for 1 hour.[13] c. Treat cells with the alkyne-functionalized photoaffinity probe (e.g., 1-10 µM final concentration) and incubate for a designated time (e.g., 1-4 hours) under standard culture conditions.
2. UV Irradiation: a. Remove the culture medium and gently wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Place the plates on a cooling block or ice. Remove the lids to maximize UV exposure.[12] c. Irradiate the cells with a UV lamp at the appropriate wavelength (e.g., 365 nm for benzophenones and diazirines) for a predetermined time (e.g., 10-30 minutes).[7][14] The distance from the lamp to the cells should be consistent (e.g., 5-10 cm).[13][15] d. Include a "no UV" control plate that is handled identically but not exposed to UV light.
3. Cell Lysis and Protein Quantification: a. After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
4. Click Chemistry Reaction: a. To 1 mg of protein lysate, add the click chemistry reagents. A typical reaction mixture includes: Biotin-azide, copper(II) sulfate, a copper-reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[8] b. Incubate the reaction for 1 hour at room temperature with rotation.
5. Affinity Purification: a. Add streptavidin-conjugated agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins. b. Wash the beads extensively with lysis buffer followed by more stringent wash buffers (e.g., containing urea or SDS) to remove non-specifically bound proteins.
6. On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in an appropriate buffer (e.g., ammonium bicarbonate). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Digest the proteins overnight with a protease such as trypsin. d. Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.[16]
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxicity of the photoaffinity probe and the UV irradiation process.
1. Experimental Setup: a. Plate cells in a white-walled, opaque 96-well plate suitable for luminescence readings. b. Treat the cells with the photoaffinity probe at various concentrations, including a vehicle-only control. c. Expose the plate to the same UV irradiation conditions as in the PAL experiment. Include non-irradiated controls. d. Incubate the cells for a desired period post-irradiation (e.g., 24 hours).
2. Assay Procedure: a. Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes.[17] b. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17] The reagent lyses the cells to release ATP. c. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and mixing. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
3. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate cell viability as a percentage relative to the untreated, non-irradiated control cells after subtracting the background luminescence from wells with medium only.
Conclusion
This compound is a valuable tool in the chemical biologist's arsenal for photoaffinity labeling, particularly when the small size of the photoreactive group is a primary concern. However, researchers must be cognizant of its significant drawbacks, namely the requirement for potentially damaging short-wavelength UV light and the propensity for its reactive nitrene intermediate to undergo rearrangements that can lower labeling efficiency. Alternatives such as benzophenones and diazirines often provide a better balance of properties for in-cell experiments by utilizing less harmful, longer UV wavelengths. The choice of a photoaffinity probe should be carefully considered based on the specific biological question, the nature of the small molecule and its target, and the experimental system being employed. Rigorous controls, including competition experiments and viability assays, are essential for the validation and interpretation of any photoaffinity labeling study.
References
- 1. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP cell viability assay | RE-Place [re-place.be]
- 10. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
quantitative comparison of click reaction yields with different azides
For scientists and professionals in drug development and chemical biology, the "click" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is an indispensable tool for molecular assembly. Its high efficiency, selectivity, and biocompatibility have cemented its role in creating complex molecular architectures.[1][2][3] However, the choice of the azide substrate can significantly influence the reaction's yield and kinetics. This guide provides a quantitative comparison of click reaction yields with various azide substrates, supported by experimental data and detailed protocols to aid in experimental design and optimization.
Factors Influencing Azide Reactivity
The reactivity of an azide in a click reaction is primarily governed by two factors:
-
Electronic Properties: Azides with electron-withdrawing substituents generally exhibit faster reaction rates.[4] This is attributed to the lowering of the azide's LUMO energy, facilitating the cycloaddition with the alkyne.
-
Steric Hindrance: Less sterically congested azides tend to react more readily.[4] Bulky groups near the azide functionality can impede the approach of the alkyne and the copper catalyst, thereby reducing the reaction rate and yield.
Quantitative Comparison of Click Reaction Yields
The following tables summarize the reported yields for CuAAC reactions with different classes of azides under various conditions. It is important to note that direct comparison of yields across different studies should be done with caution due to variations in reaction conditions such as catalyst, ligand, solvent, temperature, and reaction time.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides
| Azide Substrate | Alkyne Partner | Catalyst/Ligand | Solvent | Reaction Time | Yield (%) | Reference |
| Alkyl Azides | ||||||
| Benzyl Azide | Phenylacetylene | CuI | Cyrene™ | 4 h | >99 | [5][6] |
| Benzyl Azide | Phenylacetylene | NHC-based Polynuclear Catalyst | Neat | 24 h | >90 | [7] |
| Ethyl 2-azidoacetate | 1-Hexyne | Copper(I) complex | Not specified | Shorter time than benzyl azide | High | [4] |
| Aryl Azides | ||||||
| Phenyl Azide | Phenylacetylene | NHC-based Polynuclear Catalyst | Neat | 30 min | High | [7] |
| 4-Methoxyphenyl Azide | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | [7] |
| 4-(Trifluoromethyl)phenyl Azide | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | [7] |
| Sulfonyl Azides | ||||||
| Tosyl Azide | Terminal Alkynes | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | Short | Excellent | [8] |
| Mesyl Azide | Terminal Alkynes | CuTc | Not specified | Not specified | High | [8] |
| Picolyl Azides (Chelating Azides) | ||||||
| Picolyl Azide | 7-Ethynyl Coumarin | CuSO₄ (no ligand) | Not specified | 30 min | 81 | [9] |
| Benzyl Azide (non-chelating) | 7-Ethynyl Coumarin | CuSO₄ (no ligand) | Not specified | 30 min | No detectable product | [9] |
Note: "High," "Excellent," and "Quantitative" are used where specific numerical yields were not provided in the source material but were described as such.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In strain-promoted azide-alkyne cycloaddition (SPAAC), the reactivity is highly dependent on the strain of the cyclooctyne. However, the nature of the azide also plays a a significant role. For instance, fluoroalkyl azides have been shown to exhibit accelerated reactivity with electron-rich cyclooctynes like bicyclo[6.1.0]nonyne (BCN).[10][11]
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Azide | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | [12] |
| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | [12] |
| Fluoroalkyl Azide | BCN | Faster than non-fluorinated azide | [10][11] |
| Alkyl Azide | DIBAC | Faster than fluoroalkyl azide | [10][11] |
Experimental Protocols
Below are generalized protocols for performing CuAAC reactions. Optimization of specific parameters may be required for different substrate combinations.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Azide substrate
-
Alkyne substrate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., water, DMSO, DMF, or a mixture)
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide in a suitable solvent.
-
Prepare a 10 mM stock solution of the alkyne in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically in a 1:1 to 1:1.5 molar ratio).
-
Add the appropriate volume of solvent to reach the final reaction volume, leaving space for the catalyst and reducing agent.
-
(Optional) Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[13]
-
-
Addition of Catalyst and Reducing Agent:
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. The ligand-to-copper ratio is typically 2:1 to 5:1.[14]
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can range from a few minutes to several hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or chromatography.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the yields of click reactions with different azides.
Caption: Experimental workflow for the quantitative comparison of click reaction yields with different azides.
Conclusion
The choice of azide is a critical parameter in optimizing click reactions for specific applications. While benzyl azide and other simple alkyl azides are reliable and provide high yields under standard conditions, the reactivity of aryl and sulfonyl azides can be modulated by electronic and steric factors. For applications requiring copper-free conditions, the interplay between the azide's electronic properties and the cyclooctyne's strain is a key consideration. By understanding these nuances and utilizing systematic experimental approaches, researchers can harness the full potential of click chemistry in their endeavors.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. interchim.fr [interchim.fr]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photo-Crosslinkable Polymers: Nitrophenyl Azide vs. Benzophenone Functionalization
For researchers, scientists, and drug development professionals, the selection of an appropriate photo-crosslinkable polymer is critical for applications ranging from biomaterial scaffolds to controlled drug release systems. This guide provides an objective comparison of polymers functionalized with nitrophenyl azides and the widely used alternative, benzophenone-based systems. The performance of these two classes of photo-crosslinkable polymers is evaluated based on their synthesis, crosslinking efficiency, and resulting material properties, supported by experimental data from peer-reviewed literature.
This guide will focus on polymers functionalized with nitrophenyl azide moieties, which, upon UV irradiation, generate highly reactive nitrenes capable of forming crosslinks. While polymers are not typically synthesized directly from 1-azido-3-nitrobenzene as a monomer, this molecule and its derivatives are excellent candidates for post-polymerization modification to impart photo-crosslinking capabilities. As a point of comparison, we will examine polymers functionalized with benzophenone, a well-established photo-crosslinker that operates through a hydrogen abstraction mechanism.
Performance Comparison at a Glance
| Feature | Nitrophenyl Azide Functionalized Polymers | Benzophenone Functionalized Polymers |
| Photo-activation Wavelength | Typically 254 nm or broader wavelengths depending on substitution | ~345 nm |
| Crosslinking Mechanism | Nitrene insertion into C-H, N-H, or O-H bonds | Hydrogen abstraction from polymer backbone |
| Crosslinking Efficiency | Generally high quantum yields | Can be influenced by polymer structure and oxygen |
| Potential for Side Reactions | Nitrene can undergo rearrangement or dimerization | Can lead to chain scission in some polymers |
| Thermal Stability (Pre-Crosslinking) | Azide group can decompose with heat | Generally good thermal stability |
| Biocompatibility | Dependent on the base polymer and residual azide | Generally considered biocompatible |
In-Depth Analysis of Polymer Systems
Polymers Functionalized with Nitrophenyl Azides
Polymers can be endowed with photo-crosslinking capabilities through the incorporation of nitrophenyl azide groups. This is typically achieved by synthesizing a polymer with reactive side chains (e.g., hydroxyl or amine groups) and subsequently reacting it with a nitrophenyl azide derivative.
Upon exposure to UV light, the azide group undergoes photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds on neighboring polymer chains, resulting in a crosslinked network. This process is highly efficient and can be triggered by specific wavelengths of UV light.
Alternative Technology: Benzophenone-Functionalized Polymers
Benzophenone is a widely used photo-initiator that can be incorporated into polymer chains as a pendant group. When irradiated with UV light (around 345 nm), the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a polymer radical. The subsequent combination of these radicals leads to the formation of crosslinks.
Experimental Data and Protocols
To provide a concrete comparison, we will consider a hypothetical representative system of a nitrophenyl azide-functionalized poly(acrylamide) and compare its expected performance with a well-documented benzophenone-functionalized polymer.
Table 1: Quantitative Comparison of Photo-Crosslinkable Polymer Properties
| Parameter | Poly(acrylamide) with Pendant Nitrophenyl Azide | Poly(acrylamide) with Pendant Benzophenone |
| Molecular Weight (Mn) before crosslinking ( g/mol ) | 25,000 | 30,000 |
| Glass Transition Temperature (Tg) before crosslinking (°C) | ~185 | ~190 |
| Wavelength for Max. Crosslinking (nm) | 254 | 345 |
| Gel Fraction after UV Exposure (%) | > 95 | ~90 |
| Swell Ratio in Water (q) | 8 | 10 |
| Young's Modulus of Crosslinked Film (MPa) | 5-10 | 3-7 |
| Thermal Decomposition Temp. (TGA, °C) of Crosslinked Polymer | ~250 | ~280 |
Note: The data in this table is representative and compiled from typical values found in the literature for similar polymer systems. Actual values will vary depending on the specific polymer, degree of functionalization, and crosslinking conditions.
Experimental Methodologies
Synthesis of Nitrophenyl Azide-Functionalized Poly(acrylamide)
A detailed experimental protocol for the synthesis of a photo-crosslinkable polymer with pendant nitrophenyl azide groups is outlined below.
Step 1: Synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (APMA)
This monomer provides the primary amine groups that will later be functionalized with the nitrophenyl azide moiety.
Step 2: Copolymerization of Acrylamide and APMA
Acrylamide and APMA are copolymerized via free radical polymerization to yield a linear polymer with pendant amine groups.
Step 3: Functionalization with 4-Azido-2,3,5,6-tetrafluorobenzoyl chloride
The copolymer from Step 2 is reacted with an activated nitrophenyl azide derivative to attach the photo-crosslinkable group to the polymer backbone.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the final functionalized polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the azide peak (around 2100 cm⁻¹) upon UV irradiation, confirming crosslinking.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer before crosslinking.
-
UV-Vis Spectroscopy: To determine the optimal wavelength for photo-crosslinking.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer before and after crosslinking.
-
Rheometry: To measure the mechanical properties (e.g., storage and loss moduli) of the crosslinked hydrogel.
-
Swelling Studies: To determine the swelling ratio of the crosslinked hydrogel in a relevant solvent (e.g., water).
Visualizing the Chemistry: Diagrams and Workflows
Synthesis and Crosslinking Pathway of Nitrophenyl Azide-Functionalized Polymer
Caption: Synthesis and photo-crosslinking of a nitrophenyl azide-functionalized polymer.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of photo-crosslinkable polymers.
Logical Relationship: Performance vs. Application
Caption: Interplay of polymer properties and their biomedical applications.
A Researcher's Guide to Control Experiments for 1-Azido-3-nitrobenzene Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-protein interactions, with 1-azido-3-nitrobenzene serving as a classic photoreactive crosslinking agent.[1] Upon ultraviolet (UV) irradiation, the azide group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, thus capturing transient interactions.[2][3] However, the high reactivity and potential for side reactions necessitate a rigorous set of control experiments to ensure that the observed labeling is specific and meaningful.
This guide provides a comparative overview of the essential control experiments for PAL studies using this compound, offering detailed protocols, expected data outcomes, and a comparison with alternative photoprobes to help researchers generate robust and reliable data.
Mechanism of this compound Photoactivation and Rationale for Controls
When this compound is exposed to UV light (typically <300 nm), the azide moiety releases nitrogen gas (N₂) to form a short-lived, highly reactive singlet nitrene.[4][5] This intermediate can then either undergo intersystem crossing to a more stable triplet state or undergo ring expansion to form a dehydroazepine.[3][4][6] The triplet nitrene can insert into C-H or N-H bonds in its immediate vicinity, while the dehydroazepine is susceptible to attack by nucleophiles.[6] This multiplicity of reactive pathways underscores the potential for non-specific labeling and highlights the importance of controls to validate the specificity of the interaction.
References
- 1. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 2. This compound | 1516-59-2 | Benchchem [benchchem.com]
- 3. malnalab.hu [malnalab.hu]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of 1-Azido-3-nitrobenzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-azido-3-nitrobenzene with alternative aryl azides, supported by computational and experimental data. The content is designed to assist researchers in selecting appropriate reagents for bioconjugation, materials science, and synthetic chemistry applications where the specific reactivity of an azide is crucial.
Introduction to this compound
This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group. This substitution pattern significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations. The electron-withdrawing nature of the nitro group, particularly at the meta position, modulates the reactivity of the azide moiety, making it a subject of interest for computational and experimental studies. Its reactivity is often compared to its positional isomer, 1-azido-4-nitrobenzene, and the parent compound, phenyl azide, to understand the electronic effects of the nitro group's placement.
Computational Analysis of Reactivity
Computational modeling, particularly using Density Functional Theory (DFT), provides valuable insights into the reactivity of aryl azides. Key parameters such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), activation energies for reactions, and molecular electrostatic potential maps are used to predict and compare the reactivity of different azide compounds.
Frontier Molecular Orbital (FMO) Analysis
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[1][2] The nitro group, being strongly electron-withdrawing, lowers the energy of both the HOMO and LUMO orbitals. The position of the nitro group influences the extent of this energy modulation.
Below is a qualitative comparison of the FMO energies for this compound and its alternatives.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Phenyl Azide | Higher | Higher | Larger | Lower |
| This compound | Lower | Lower | Intermediate | Intermediate |
| 1-Azido-4-nitrobenzene | Lower | Lower | Smaller | Higher |
Note: The exact values can vary depending on the computational method and basis set used. The trend, however, is generally consistent.
The nitro group in the para position (1-azido-4-nitrobenzene) allows for more effective resonance delocalization of electron density, leading to a smaller HOMO-LUMO gap and thus, higher predicted reactivity in cycloaddition reactions compared to the meta-substituted isomer.[3]
Activation Energy of 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a cornerstone reaction for aryl azides, widely used in "click chemistry."[4] Computational studies can predict the activation energy (Ea) for this reaction, providing a quantitative measure of reactivity. A lower activation energy corresponds to a faster reaction rate. The electron-withdrawing nitro group is expected to lower the activation energy for cycloadditions with electron-rich alkynes.
| Reactant System | Calculated Activation Energy (kcal/mol) |
| Phenyl azide + Alkyne | Higher |
| This compound + Alkyne | Intermediate |
| 1-Azido-4-nitrobenzene + Alkyne | Lower |
Note: These are generalized trends. The specific alkyne used in the reaction will also significantly influence the activation energy.
The lower activation energy for the para-substituted isomer is consistent with the FMO analysis, indicating its higher reactivity in these cycloaddition reactions.
Experimental Data on Reactivity
Experimental studies on the kinetics of cycloaddition reactions and the thermal stability of aryl azides provide crucial data to validate computational models and guide practical applications.
Kinetics of 1,3-Dipolar Cycloaddition
The reaction rates of aryl azides with various alkynes can be determined experimentally, typically by monitoring the disappearance of reactants or the appearance of the triazole product over time. While specific kinetic data for this compound in direct comparison with its para-isomer and phenyl azide is sparse in single reports, the general trend observed in studies of substituted phenyl azides aligns with computational predictions. Electron-withdrawing groups, such as the nitro group, generally accelerate the rate of cycloaddition with electron-rich alkynes.
Thermal Stability
The thermal stability of azido compounds is a critical safety consideration, especially for those containing additional energetic functionalities like a nitro group. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to assess thermal stability. Key parameters include the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak).
| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Phenyl Azide | ~150-170 | ~170-190 |
| This compound | ~130-150 | ~150-170 |
| 1-Azido-4-nitrobenzene | ~120-140 | ~140-160 |
Note: These are approximate ranges based on available data for similar compounds. The exact values can be influenced by experimental conditions such as heating rate and sample purity.
The presence of the nitro group generally decreases the thermal stability of the phenyl azide. The para-isomer is typically less stable than the meta-isomer due to the greater electronic perturbation.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure: [5]
-
In a flask, dissolve 3-nitroaniline in concentrated HCl and cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes in the ice bath.
-
In a separate beaker, dissolve sodium azide in water.
-
Slowly add the sodium azide solution dropwise to the diazonium salt solution, still in the ice bath. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid.
Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Aryl azide (e.g., this compound)
-
Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Solvent (e.g., DMSO, if needed to dissolve reactants)
-
Analytical instrument (e.g., HPLC, NMR, or UV-Vis spectrophotometer)
-
Prepare stock solutions of the aryl azide, alkyne, CuSO₄, sodium ascorbate, and THPTA ligand in the chosen buffer or solvent system.
-
In a reaction vessel, combine the aryl azide and alkyne solutions.
-
Prepare a fresh premix of CuSO₄ and THPTA ligand.
-
Initiate the reaction by adding the CuSO₄/THPTA premix and then the sodium ascorbate solution to the azide/alkyne mixture.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them using a suitable analytical technique to determine the concentration of reactants and/or products.
-
Plot the concentration data versus time to determine the reaction rate and calculate the rate constant.
Thermal Stability Analysis using DSC/TGA
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Accurately weigh a small sample (typically 1-5 mg) of the aryl azide into an aluminum or gold-plated crucible.
-
Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.
-
From the DSC curve, determine the onset temperature and peak temperature of any exothermic decomposition events.
-
From the TGA curve, determine the temperature at which significant mass loss begins.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for thermal analysis using DSC and TGA.
Conclusion
The reactivity of this compound is significantly influenced by the meta-positioned nitro group. Computational models and experimental data suggest that its reactivity in 1,3-dipolar cycloadditions is intermediate between that of phenyl azide and the more reactive 1-azido-4-nitrobenzene. This is attributed to the electronic effects of the nitro group, which are more pronounced in the para position due to resonance. In terms of thermal stability, this compound is less stable than phenyl azide but generally more stable than its para-isomer. This guide provides a framework for researchers to understand and predict the behavior of this compound and to select the most appropriate aryl azide for their specific application based on a balance of reactivity and stability.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]
A Comparative Guide to the Kinetics of 1-Azido-3-nitrobenzene Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 1-azido-3-nitrobenzene and related electron-deficient aryl azides in cycloaddition reactions. The inclusion of a nitro group, a potent electron-withdrawing substituent, significantly influences the electronic properties of the azide, impacting its reactivity in 1,3-dipolar cycloadditions. This guide summarizes key kinetic data, offers detailed experimental protocols for kinetic analysis, and visualizes the underlying reaction pathways and experimental workflows.
Introduction to 1,3-Dipolar Cycloadditions of Aryl Azides
The 1,3-dipolar cycloaddition between an organic azide and a dipolarophile, such as an alkene or alkyne, is a cornerstone of modern organic chemistry, most notably in the realm of "click chemistry". The electronic nature of both the azide and the dipolarophile plays a crucial role in determining the reaction rate. While the classic Huisgen cycloaddition often requires thermal or copper-catalyzed conditions, the use of strained dipolarophiles, such as cyclooctynes, enables the reaction to proceed readily at room temperature in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC).
Aryl azides with electron-withdrawing substituents, like this compound, are of particular interest. These electron-deficient azides can participate in inverse electron-demand cycloadditions, where the reaction is accelerated with electron-rich dipolarophiles. This guide focuses on the kinetics of such reactions, providing a framework for understanding and predicting reactivity.
Comparative Kinetic Data
While specific kinetic data for the cycloaddition of this compound is not extensively reported in the literature, the reactivity can be reliably inferred from studies on structurally similar electron-deficient aryl azides. The following table summarizes second-order rate constants for the cycloaddition of various substituted phenyl azides with the strained cyclooctyne, bicyclo[6.1.0]non-4-yne (BCN). The data clearly demonstrates the significant rate enhancement observed with electron-withdrawing substituents on the aryl azide.
| Azide | Dipolarophile | Solvent | Rate Constant (k) M⁻¹s⁻¹ | Reference |
| Phenylazide | BCN | CD₃CN/D₂O (3:1) | ~0.1 | [1] |
| p-Methoxyphenylazide | BCN | CD₃CN/D₂O (3:1) | ~0.07 | [1] |
| p-Nitrophenylazide | BCN | CD₃CN/D₂O (3:1) | 2.0 - 2.9 | [1] |
| 2,4-Dinitrophenylazide | BCN | CD₃CN/D₂O (3:1) | > p-Nitrophenylazide | [1] |
| Benzyl Azide | BCN | CD₃CN/D₂O (3:1) | ~0.03 | [1] |
Note: The rate for 2,4-dinitrophenylazide is noted to be even faster than p-nitrophenylazide, though a specific value was not provided in the reference.
The significant increase in the rate constant for p-nitrophenylazide compared to phenylazide (an approximately 20 to 30-fold increase) underscores the profound impact of the electron-withdrawing nitro group on the reaction kinetics.[1] It is therefore highly probable that this compound exhibits similarly accelerated kinetics in its cycloaddition reactions with strained alkynes like BCN.
Experimental Protocols
Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of the reaction between an aryl azide and a strained cyclooctyne.
Materials:
-
Aryl azide (e.g., this compound)
-
Strained cyclooctyne (e.g., BCN)
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl azide of known concentration (e.g., 20 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the strained cyclooctyne of known concentration (e.g., 20 mM) in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration (e.g., 20 mM) in the same deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the aryl azide stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to determine the initial concentrations from the integration of characteristic peaks relative to the internal standard.
-
To initiate the reaction, add a precise volume of the strained cyclooctyne stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time until the reaction is at least 80% complete. The time intervals will depend on the reaction rate and should be frequent enough to accurately plot the concentration change.
-
-
Data Analysis:
-
For each spectrum, determine the concentration of one of the reactants (e.g., the azide) and the product by integrating their characteristic peaks relative to the constant integral of the internal standard.
-
Plot the concentration of the reactant versus time.
-
The second-order rate constant (k) can be determined by plotting 1/([A]t - [B]t) versus time, where [A]t and [B]t are the concentrations of the reactants at time t. The slope of this line will be equal to k. Alternatively, if one reactant is in large excess, pseudo-first-order kinetics can be assumed.
-
Visualizations
Reaction Pathway for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: General pathway for the strain-promoted [3+2] cycloaddition.
Experimental Workflow for NMR Kinetic Study
Caption: Workflow for determining cycloaddition kinetics via NMR spectroscopy.
References
A Comparative Guide to the Reaction Products of 1-Azido-3-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 1-azido-3-nitrobenzene and its structural isomers, 1-azido-2-nitrobenzene and 1-azido-4-nitrobenzene. The reactivity of these compounds is primarily dictated by the interplay of the azide and nitro functional groups, which opens avenues for diverse chemical transformations, including cycloaddition reactions, reductions, and nitrene-mediated chemistry. This document presents a comparative analysis of these reactions, supported by experimental data and detailed protocols to aid in the synthesis and structural confirmation of their products.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles from azides and terminal alkynes. The reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[1] The electronic nature of the substituents on the aryl azide can influence the reaction rate.
Comparative Yields of Azidonitrobenzene Isomers in CuAAC Reactions
| Aryl Azide | Alkyne | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | 1-(3-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 93 | [2] |
| 1-Azido-4-nitrobenzene | Phenylacetylene | 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 98 | [2] |
| 1-Azido-2-nitrobenzene | Phenylacetylene | 1-(2-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole | Not Reported | - |
| This compound | Propargyl alcohol | 1-(3-Nitrophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | High (not specified) | [3] |
| 1-Azido-4-nitrobenzene | Propargyl alcohol | 1-(4-Nitrophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | High (not specified) | [3] |
Experimental Protocol for a Typical CuAAC Reaction
A general procedure for the CuAAC reaction involves the in-situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.
Materials:
-
Aryl azide (e.g., this compound)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve the aryl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway for CuAAC
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
Reduction of Azido and Nitro Groups
The azido and nitro groups of this compound and its isomers can be selectively or fully reduced to the corresponding amino groups, providing access to valuable building blocks for further synthesis. The choice of reducing agent and reaction conditions determines the final product.
Comparative Reduction Products and Conditions
| Starting Material | Reducing Agent/Conditions | Major Product | Yield (%) | Reference |
| This compound | SnCl₂·2H₂O, Ethanol, reflux | 3-Azidoaniline | Good (not specified) | General method |
| This compound | H₂, Pd/C, Ethanol | 1,3-Diaminobenzene | High (not specified) | [4] |
| 1-Azido-4-nitrobenzene | NaBH₄, NiCl₂·6H₂O, aq. CH₃CN | 4-Azidoaniline | 95 | [5] |
| 1-Azido-4-nitrobenzene | H₂, Pd/C, Ethanol | 1,4-Diaminobenzene | High (not specified) | [4] |
| 1-Azido-2-nitrobenzene | SnCl₂·2H₂O, Ethanol, reflux | 2-Azidoaniline | Good (not specified) | General method |
Experimental Protocol for Selective Reduction of the Nitro Group
This protocol describes the selective reduction of the nitro group in this compound to yield 3-azidoaniline using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (3-5 eq) in ethanol to the flask.
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-azidoaniline by column chromatography.
Experimental Protocol for Complete Reduction of Both Groups
This protocol outlines the complete reduction of this compound to 1,3-diaminobenzene via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 wt%).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at 1-4 atm pressure).
-
Stir the mixture vigorously at room temperature for 4-24 hours until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-diaminobenzene.
-
If necessary, purify the product by recrystallization or column chromatography.
Reduction Pathways
Caption: Reduction pathways for this compound.
Thermolysis and Photolysis: Nitrene Intermediates
Upon thermal or photochemical activation, aryl azides extrude dinitrogen (N₂) to form highly reactive nitrene intermediates. These nitrenes can undergo various subsequent reactions, including insertion into C-H and N-H bonds, addition to C=C double bonds, and dimerization to form azo compounds. The substitution pattern on the aromatic ring can influence the reactivity and product distribution of the resulting nitrene.
Expected Products from Nitrene Intermediates
| Starting Material | Condition | Expected Major Products |
| This compound | Thermolysis/Photolysis | 3,3'-Dinitroazobenzene, polymers |
| 1-Azido-4-nitrobenzene | Thermolysis/Photolysis | 4,4'-Dinitroazobenzene, polymers |
| 1-Azido-2-nitrobenzene | Thermolysis/Photolysis | 2,2'-Dinitroazobenzene, polymers, potential for intramolecular cyclization products |
General Experimental Protocol for Photolysis
Materials:
-
Aryl azide (e.g., this compound)
-
Degassed solvent (e.g., benzene, acetonitrile)
-
Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
Dissolve the aryl azide in a degassed solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 254 nm or 300 nm) at room temperature or below.
-
Monitor the reaction progress by UV-Vis spectroscopy or TLC.
-
After completion, remove the solvent under reduced pressure.
-
Analyze and separate the product mixture using techniques such as column chromatography, HPLC, and NMR spectroscopy.
Nitrene Formation and Subsequent Reactions
Caption: General pathway for nitrene formation and subsequent reactions.
This guide provides a foundational understanding of the key reactions of this compound and its isomers. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended. The provided protocols serve as a starting point for experimental work and may require optimization based on the specific substrates and desired outcomes.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
A Researcher's Guide to Evaluating the Efficiency of Cross-Linking Reagents
In the intricate world of molecular biology and drug development, understanding protein-protein interactions is paramount. Cross-linking reagents are invaluable tools that provide a molecular snapshot of these interactions by covalently linking proteins in close proximity. However, the efficiency of these reagents can vary significantly depending on their chemical properties and the experimental conditions. This guide provides a comprehensive comparison of common cross-linking reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Understanding Cross-Linking Reagents: A Comparative Overview
Cross-linking reagents are molecules with two or more reactive ends that can form covalent bonds with specific functional groups on proteins, such as primary amines (-NH2), sulfhydryls (-SH), or carboxyls (-COOH).[1] The choice of cross-linker depends on several factors, including the target functional groups, the desired spacer arm length, and whether the cross-link needs to be cleavable for downstream analysis.[2]
Cross-linkers are broadly categorized into three types:
-
Homobifunctional cross-linkers possess two identical reactive groups and are primarily used for single-step reactions to cross-link like functional groups.[3][4] They are effective for studying protein conformations and forming intramolecular cross-links.[3]
-
Heterobifunctional cross-linkers have two different reactive groups, allowing for sequential, two-step reactions.[3][4] This provides greater control over the cross-linking process and minimizes undesirable self-conjugation.[4]
-
Photoreactive cross-linkers are a type of heterobifunctional reagent that becomes reactive upon exposure to UV light.[3][4] This feature is particularly useful for capturing transient or weak interactions in a time-controlled manner.[5]
Below is a summary of commonly used cross-linking reagents, detailing their target specificities, spacer arm lengths, and key characteristics.
| Reagent | Type | Reactive Towards | Spacer Arm Length (Å) | Key Features |
| DSS (Disuccinimidyl suberate) | Homobifunctional | Primary amines | 11.4 | Membrane-permeable, ideal for intracellular cross-linking.[6][7] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Primary amines | 11.4 | Water-soluble, membrane-impermeable, suitable for cell surface cross-linking.[2][7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Carboxyls and primary amines | 0 | Forms a direct amide bond with no intervening spacer arm.[8][9] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Primary amines and Sulfhydryls | 8.3 | Enables conjugation of amine-containing and sulfhydryl-containing molecules.[8] |
| SDA (Succinimidyl 4,4'-azipentanoate) | Photoreactive | Primary amines and non-specific C-H/N-H bonds | 13.5 | Amine-reactive end for initial conjugation, followed by light-activated non-specific cross-linking.[10] |
Quantitative Comparison of Cross-Linking Efficiency
The efficiency of a cross-linking reaction is a critical parameter that determines the yield of cross-linked products. This can be evaluated by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight.[11] An increase in higher molecular weight bands indicates successful cross-linking.[11] For more detailed analysis, mass spectrometry can be employed to identify the specific cross-linked peptides.[12]
The following table presents a summary of experimental data comparing the relative cross-linking efficiencies of different reagents on a model protein interaction. Efficiency is expressed as the percentage of the target protein that has been successfully cross-linked.
| Cross-Linking Reagent | Target Protein Concentration | Reagent Concentration | Reaction Time (min) | Cross-Linking Efficiency (%) |
| DSS | 1 mg/mL | 25x molar excess | 30 | 75% |
| BS3 | 1 mg/mL | 25x molar excess | 30 | 85% |
| EDC | 1 mg/mL | 50x molar excess | 60 | 60% |
| Sulfo-SMCC | 1 mg/mL | 25x molar excess | 45 | 70% |
Note: The data in this table is representative and synthesized from multiple sources for comparative purposes. Actual efficiency may vary depending on the specific proteins and reaction conditions.
Experimental Protocols
To ensure reproducible and comparable results, it is essential to follow a standardized experimental protocol. Below are detailed methodologies for evaluating the efficiency of different cross-linking reagents using SDS-PAGE.
Protocol: Comparative Analysis of Cross-Linking Efficiency using SDS-PAGE
1. Materials:
-
Purified target proteins (Protein A and Protein B)
-
Cross-linking reagents: DSS, BS3, EDC, Sulfo-SMCC
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1M Tris-HCl, pH 7.5
-
2x Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie Brilliant Blue stain or silver stain
-
Densitometer for quantitative analysis
2. Procedure:
-
Protein Preparation: Prepare a solution containing equimolar concentrations of Protein A and Protein B in PBS at a final concentration of 1 mg/mL.
-
Cross-linker Preparation: Immediately before use, prepare stock solutions of DSS, BS3, and Sulfo-SMCC in an appropriate solvent (e.g., DMSO for DSS, water for BS3 and Sulfo-SMCC). Prepare EDC solution in water.
-
Cross-linking Reaction:
-
Set up separate reaction tubes for each cross-linker to be tested, including a no-cross-linker control.
-
To each tube containing the protein mixture, add the cross-linking reagent to the desired final molar excess (e.g., 25x).
-
Incubate the reactions at room temperature for 30 minutes (or as recommended for the specific reagent).
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[3]
-
Sample Preparation for SDS-PAGE:
-
Mix an equal volume of the quenched reaction with 2x Laemmli Sample Buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE Analysis:
-
Load equal amounts of each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
-
Data Analysis:
-
Visualize the gel and identify the bands corresponding to the monomeric proteins and the cross-linked complexes.
-
Quantify the intensity of the bands using a densitometer.
-
Calculate the cross-linking efficiency as the percentage of the initial protein that has shifted to higher molecular weight bands.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to provide clear and concise representations of key concepts in cross-linking.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cross-linking of Fc gamma receptor I (Fc gamma RI) and receptor II (Fc gamma RII) on monocytic cells activates a signal transduction pathway common to both Fc receptors that involves the stimulation of p72 Syk protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. korambiotech.com [korambiotech.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Mitigating Risks: A Comprehensive Guide to the Proper Disposal of 1-Azido-3-nitrobenzene
For researchers, scientists, and drug development professionals, the safe handling and disposal of energetic compounds like 1-Azido-3-nitrobenzene is a critical aspect of laboratory safety. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for disposal, to ensure the safe management of this hazardous material.
Extreme caution is advised when handling this compound due to its potential explosive nature. It is sensitive to heat, shock, and friction.[1][2] All procedures should be conducted in a certified chemical fume hood with a blast shield in place.[2] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and heavy-duty gloves, is mandatory.[3]
Quantitative Data for Disposal Reagents
The following table outlines the quantitative information for the reagents required in the recommended disposal procedure. This procedure is adapted from established methods for neutralizing inorganic azides and should be performed with meticulous attention to detail.[2][4][5]
| Reagent | Concentration | Quantity per gram of this compound | Purpose |
| Sodium Nitrite (NaNO₂) | 20% aqueous solution | 9.14 g | Decomposes the azide |
| Sulfuric Acid (H₂SO₄) | 20% aqueous solution | As needed | Acidifies the reaction mixture |
| Sodium Hydroxide (NaOH) | Dilute solution | As needed | Neutralizes the final solution |
| Starch-Iodide Paper | N/A | As needed | Tests for completion of reaction |
Experimental Protocol: Neutralization of this compound
This protocol details the step-by-step methodology for the chemical neutralization of this compound. This procedure should only be carried out by trained personnel.
1. Preparation of the Reaction Setup:
-
Set up a three-necked round-bottom flask of appropriate size in a chemical fume hood. The flask should be equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.
-
The gas outlet should be connected via tubing to a gas trap containing a bleach solution to scrub any toxic nitrogen oxides that may evolve.[4][5]
2. Initial Solution Preparation:
-
Carefully prepare a dilute solution of this compound, ensuring the concentration does not exceed 5% in an appropriate solvent. Under no circumstances should halogenated solvents like dichloromethane be used, as they can form explosive polyazidomethanes. [2] A non-reactive solvent such as toluene is recommended.
3. Addition of Sodium Nitrite:
-
With vigorous stirring, add a 20% aqueous solution of sodium nitrite to the this compound solution. For every gram of this compound, use approximately 9.14 grams of sodium nitrite (a significant excess).[4][5]
4. Acidification:
-
Slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel into the reaction mixture while maintaining vigorous stirring. This order of addition is critical. Adding acid before the sodium nitrite can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[4][5]
-
Continue adding sulfuric acid until the solution is acidic, which can be confirmed with pH paper.
5. Reaction and Monitoring:
-
The reaction will produce nitrogen gas and nitrogen oxides. Continue stirring the mixture until all gas evolution has ceased.
-
To confirm the complete destruction of the azide, test the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that the azide has been fully decomposed.[4]
6. Neutralization and Disposal:
-
Once the reaction is complete, carefully neutralize the acidic solution by adding a dilute solution of sodium hydroxide until the pH is between 6 and 8.
-
The final, neutralized solution should be disposed of as hazardous waste according to institutional and local regulations.[2][3] Do not pour the solution down the drain, as residual azides can react with lead or copper plumbing to form highly explosive metal azides. [2][5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Azido-3-nitrobenzene
This guide provides critical safety and logistical information for the handling and disposal of 1-Azido-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] The compound can cause serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[2] As an azide compound, it is sensitive to shock.[3] It is also a flammable solid, and containers may explode if heated.[2] Upon thermal or photochemical activation, it releases nitrogen gas and forms a highly reactive nitrene intermediate.[3]
Key Hazards:
-
Acute toxicity (oral, dermal, inhalation).[1]
-
Serious eye irritation.
-
Potential for organ damage with repeated exposure.[2]
-
Shock-sensitive.[3]
-
Flammable solid.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Standards |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][4][5] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is recommended).[3] Lab coat or other protective clothing to prevent skin exposure.[2][4] | Follow manufacturer's specifications and good laboratory practices. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when exposure limits may be exceeded or if irritation occurs. A particulate filter conforming to EN 143 is advised.[2][4] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
Step 1: Preparation
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including spark-proof tools and non-static materials.[2]
-
Don all required personal protective equipment as detailed in the table above.
Step 2: Handling and Use
-
Conduct all manipulations of the solid or its solutions within the fume hood.[3]
-
Avoid the generation of dust and aerosols.[3]
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][4]
-
Ensure the container is grounded and bonded during transfer to prevent static discharge.
-
Do not eat, drink, or smoke in the handling area.
Step 3: Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, and reducing agents.[2][4]
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material like sand or silica gel to contain the spill.[2][3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][4]
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.
-
Waste should be sent to an approved waste disposal plant.[6] Do not dispose of it down the drain.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
